molecular formula C7H16ClNO B180767 2,6-Dimethylpiperidin-4-ol hydrochloride CAS No. 179175-18-9

2,6-Dimethylpiperidin-4-ol hydrochloride

Cat. No.: B180767
CAS No.: 179175-18-9
M. Wt: 165.66 g/mol
InChI Key: IJIHNPOPPHLAHS-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperidin-4-ol hydrochloride (CAS: See COA

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIHNPOPPHLAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625661
Record name 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179175-18-9
Record name 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2,6-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. 2,6-Dimethylpiperidin-4-ol hydrochloride, a substituted piperidine derivative, serves as a valuable building block in the synthesis of various biologically active compounds. Its utility is intrinsically linked to its precise three-dimensional arrangement, including the relative stereochemistry of its substituents. This guide provides a comprehensive, methodology-focused exploration of the analytical techniques employed to elucidate the structure of 2,6-Dimethylpiperidin-4-ol hydrochloride. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, presenting an integrated workflow for researchers and scientists in the field.

Introduction: The Imperative of Structural Integrity

The piperidine ring is a prevalent scaffold in a multitude of natural products and pharmaceutical agents.[1] The substitution pattern on this ring dictates the molecule's conformation and, consequently, its biological activity and pharmacokinetic properties. 2,6-Dimethylpiperidin-4-ol hydrochloride possesses two stereocenters at the C2 and C6 positions, giving rise to possible diastereomers (cis and trans) and, for the chiral isomers, enantiomers.[2] An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant setbacks in drug discovery pipelines. Therefore, a multi-faceted analytical approach is not merely best practice; it is a scientific necessity to ensure the identity, purity, and stereochemical integrity of the compound.

This guide will walk through a logical, self-validating workflow for confirming the structure of 2,6-Dimethylpiperidin-4-ol hydrochloride, moving from foundational molecular formula confirmation to the definitive determination of its three-dimensional architecture.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in any structure elucidation puzzle is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of 2,6-Dimethylpiperidin-4-ol hydrochloride in a suitable solvent such as methanol or a water/acetonitrile mixture to a final concentration of ~10-50 µg/mL.

  • Instrumentation: Utilize an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer, which provides high mass accuracy.

  • Analysis Mode: Operate in positive ion mode. The basic nitrogen of the piperidine ring is readily protonated, making it ideal for ESI.

  • Data Acquisition: Infuse the sample directly into the source. Acquire the spectrum over a relevant m/z range (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule of the free base, [M+H]⁺. The hydrochloride salt will dissociate in solution, and the analysis will detect the protonated form of the parent amine. The theoretical exact mass of the C₇H₁₅NO free base is 129.1154 Da. The HRMS measurement should align with this value within a narrow tolerance (typically < 5 ppm).

Expected Data and Interpretation

The mass spectrum will provide the mass-to-charge ratio (m/z) of the parent ion and its fragments. For 2,6-Dimethylpiperidin-4-ol, the key ion to observe is the protonated molecule of the free base.

Ion Formula Calculated Exact Mass (m/z) Observed m/z (Typical)
[M+H]⁺C₇H₁₆NO⁺130.1226~130.1226
[M+H-H₂O]⁺C₇H₁₄N⁺112.1121~112.1121

Table 1: Predicted prominent ions for 2,6-Dimethylpiperidin-4-ol in positive-mode ESI-MS.[3]

The observation of the [M+H]⁺ ion at m/z ~130.1226 confirms the molecular weight of the free base (129.20 g/mol ). A common fragmentation pathway involves the loss of a water molecule from the protonated parent ion, leading to a significant peak at m/z ~112.1121.[3][4] This fragmentation strongly suggests the presence of a hydroxyl group.

M [C₇H₁₅NO + H]⁺ m/z = 130.1226 F1 [C₇H₁₄N]⁺ m/z = 112.1121 M->F1 - H₂O

Figure 1: Primary fragmentation pathway in ESI-MS.

Functional Group Identification: Infrared (IR) Spectroscopy

With the molecular formula confirmed, IR spectroscopy is employed to identify the key functional groups within the molecule. This technique is particularly effective at confirming the presence of the hydroxyl (-OH) and amine hydrochloride (-NH₂⁺-) moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid 2,6-Dimethylpiperidin-4-ol hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Data Interpretation

The IR spectrum provides a fingerprint of the molecule's vibrational modes. The key is to identify characteristic absorption bands.[5]

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance
3400 - 3200 (broad)O-H stretchAlcohol (-OH)Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding.
3000 - 2700 (broad, complex)N-H stretchSecondary Amine Salt (-NH₂⁺-)A very characteristic broad absorption for amine salts, often with multiple sub-peaks.
2970 - 2850C-H stretchAlkyl (CH₃, CH₂, CH)Confirms the aliphatic nature of the piperidine ring and methyl groups.[6]
1600 - 1500N-H bendSecondary Amine Salt (-NH₂⁺-)Further evidence for the protonated amine.
1100 - 1000C-O stretchSecondary AlcoholConfirms the C-O single bond of the alcohol.

Table 2: Characteristic IR absorption bands for 2,6-Dimethylpiperidin-4-ol hydrochloride.

The combination of a broad O-H stretch and the very broad, distinct absorptions for the amine salt provides strong, confirmatory evidence for the proposed functional groups.[7]

Connectivity and Stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and the relative stereochemistry of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for a full assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of 2,6-Dimethylpiperidin-4-ol hydrochloride in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine hydrochlorides as it can exchange with the labile N-H and O-H protons, simplifying the spectrum. Add a small amount of a reference standard like TMS or DSS.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).

Data Interpretation and Structural Assignment

The piperidine ring typically adopts a chair conformation to minimize steric strain.[1][8] The substituents (two methyl groups and a hydroxyl group) can be in either axial or equatorial positions. The relative stereochemistry (cis or trans) will significantly impact the chemical shifts and coupling constants of the ring protons.

¹H NMR Spectrum Analysis (in D₂O):

  • Protons at C2 and C6: These protons are adjacent to the nitrogen atom and will appear as multiplets. Their chemical shift will be downfield due to the inductive effect of the nitrogen. In the cis isomer, the two protons are chemically equivalent, leading to a single signal set. In the trans isomer, they are inequivalent.

  • Proton at C4: This proton is attached to the carbon bearing the hydroxyl group and will appear as a multiplet. Its chemical shift is influenced by the -OH group.

  • Protons at C3 and C5: These protons will appear as complex multiplets in the aliphatic region of the spectrum.

  • Methyl Protons (C2-CH₃ and C6-CH₃): These will appear as doublets due to coupling with the adjacent C2-H and C6-H protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
C2-H, C6-H~3.0 - 3.5Multiplet2H
C4-H~3.8 - 4.2Multiplet1H
C3-H, C5-H (axial)~1.5 - 1.8Multiplet2H
C3-H, C5-H (equatorial)~1.9 - 2.2Multiplet2H
C2-CH₃, C6-CH₃~1.2 - 1.4Doublet6H

Table 3: Predicted ¹H NMR chemical shifts for 2,6-Dimethylpiperidin-4-ol hydrochloride.[9]

¹³C NMR Spectrum Analysis:

The number of signals in the proton-decoupled ¹³C NMR spectrum indicates the symmetry of the molecule. The cis isomer, having a plane of symmetry, will show fewer signals than the chiral trans isomer.

  • Cis Isomer (Achiral, meso): Expected to show 4 carbon signals (C2/C6, C3/C5, C4, and the two methyl carbons are equivalent).

  • Trans Isomer (Chiral, racemic mixture): Expected to show 7 unique carbon signals.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C4 (bearing -OH)~65 - 70
C2, C6 (bearing -CH₃)~50 - 55
C3, C5~40 - 45
C2-CH₃, C6-CH₃~18 - 22

Table 4: Predicted ¹³C NMR chemical shifts for the cis isomer of 2,6-Dimethylpiperidin-4-ol.[10][11]

2D NMR for Connectivity Confirmation:

  • COSY: Will show correlations between C2-H/C3-H, C3-H/C4-H, C4-H/C5-H, and C5-H/C6-H, confirming the ring structure. It will also show a correlation between the C2-H/C6-H protons and their respective methyl group protons.

  • HSQC: Will directly link each proton signal to its corresponding carbon signal, allowing for unambiguous assignment of both spectra.

cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Connectivity) H1->HSQC C13 ¹³C NMR & DEPT (Number of Signals, Chemical Shift) C13->HSQC Final Final Structure (Connectivity & Stereochemistry) COSY->Final HSQC->Final

Figure 2: Workflow for structure elucidation using NMR spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers unequivocal proof of the three-dimensional structure, including the relative arrangement of the substituents (cis/trans) and the conformation of the piperidine ring in the solid state.[12]

Experimental Protocol Overview
  • Crystal Growth: This is often the most challenging step. The hydrochloride salt is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) and allowed to evaporate slowly, or a solvent/anti-solvent vapor diffusion system is set up. The goal is to grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm).

  • Data Collection: The crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to the electron density and refined to yield the final structure with precise bond lengths, bond angles, and torsional angles.[13]

The resulting crystallographic data would definitively show whether the two methyl groups are on the same side (cis) or opposite sides (trans) of the piperidine ring relative to each other.

Synthesis and Stereochemical Control

Understanding the synthesis of 2,6-Dimethylpiperidin-4-ol provides context for the expected stereochemical outcome. A common route is the reduction of the corresponding ketone, 2,6-dimethylpiperidin-4-one.[14] The choice of reducing agent can influence the stereoselectivity of the hydroxyl group's formation (axial vs. equatorial).

Ketone 2,6-Dimethylpiperidin-4-one Alcohol 2,6-Dimethylpiperidin-4-ol (cis/trans mixture) Ketone->Alcohol Reduction (e.g., NaBH₄) Salt 2,6-Dimethylpiperidin-4-ol Hydrochloride Alcohol->Salt HCl

Figure 3: General synthetic pathway.

For instance, reduction with a bulky reducing agent might preferentially attack from the less hindered face, leading to a higher proportion of one diastereomer. The subsequent treatment with hydrochloric acid affords the stable salt without altering the stereochemistry.[15]

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of 2,6-Dimethylpiperidin-4-ol hydrochloride is a textbook example of the modern analytical workflow in chemistry. No single technique provides all the answers, but together they form a powerful, cross-validating system. Mass spectrometry establishes the molecular formula, infrared spectroscopy confirms the functional groups, and a suite of NMR experiments reveals the detailed connectivity and provides strong evidence for the stereochemistry. Finally, when obtainable, X-ray crystallography delivers an unambiguous, high-resolution picture of the molecule's three-dimensional structure. This rigorous, integrated approach ensures the foundational accuracy required for all subsequent research and development endeavors.

References

  • PubChem. 2,6-Dimethylpiperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 2,6-Dimethylpiperidin-4-one. National Center for Biotechnology Information. [Link]

  • PubChem. 2,6-dimethyl-piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • NIST. 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]

  • ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... [Link]

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". [Link]

  • Organic Syntheses. 2,6-dimethylpyridine. [Link]

  • PubMed Central. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method. [Link]

  • NIST. Piperidine. NIST Chemistry WebBook. [Link]

  • Wikipedia. Piperidine. [Link]

  • MDPI. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link]

  • Google Patents. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
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  • MDPI. Synthesis Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • chemeurope.com. 2,6-Dimethylpiperidine. [Link]

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • ResearchGate. 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. [Link]

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Sources

A Technical Guide to the Synthesis and Characterization of 2,6-Dimethylpiperidin-4-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of 2,6-Dimethylpiperidin-4-ol hydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1] This document outlines a robust and reproducible synthetic strategy, focusing on the catalytic hydrogenation of 2,6-dimethyl-4-pyridone. It further details the critical analytical techniques required to confirm the compound's structure, purity, and stereochemistry. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering both a practical methodology and the underlying scientific rationale for key procedural steps.

Introduction and Strategic Overview

2,6-Dimethylpiperidin-4-ol is a valuable heterocyclic building block. Its substituted piperidine ring system is a cornerstone in the design of therapeutics targeting a wide range of conditions, including neurological disorders and infectious diseases.[1] The presence of methyl groups at the 2 and 6 positions introduces specific stereochemical considerations that can significantly influence biological activity. The hydroxyl group at the 4-position provides a versatile handle for further functionalization.

The synthesis described herein proceeds via a two-step sequence starting from the readily available and cost-effective dehydroacetic acid. The chosen pathway involves:

  • Ammonolysis: Conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone.[2][3][4]

  • Catalytic Hydrogenation: Reduction of the pyridone ring to the corresponding piperidine.[5][6]

  • Salt Formation: Conversion to the hydrochloride salt for improved stability and handling.

This strategy is selected for its efficiency, use of accessible starting materials, and the high degree of control it offers over the final product's formation.

Synthesis Pathway and Rationale

The overall synthetic transformation relies on established and scalable chemical reactions. The choice of catalytic hydrogenation is crucial as it directly influences the stereochemical outcome of the final product.

Step 1: Synthesis of 2,6-Dimethyl-4-pyridone

The initial step involves the conversion of dehydroacetic acid, a pyrone derivative, into 2,6-dimethyl-4-pyridone. This transformation is typically achieved through direct reaction with ammonia or an ammonia source under elevated temperature and pressure.[2] The mechanism involves nucleophilic attack by ammonia on a carbonyl group of the pyrone, followed by ring-opening and subsequent intramolecular cyclization to form the more stable 4-pyridone tautomer.[2][7]

Step 2: Catalytic Hydrogenation to 2,6-Dimethylpiperidin-4-ol

The core of the synthesis is the reduction of the aromatic pyridone ring. Catalytic hydrogenation is the method of choice due to its high efficiency and cleaner reaction profiles compared to stoichiometric reducing agents.

Causality Behind Catalyst Selection: The choice of catalyst (e.g., Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium on Alumina) is a critical parameter. Different catalysts can exhibit different selectivities for the formation of cis and trans diastereomers.[8] For 2,6-disubstituted piperidines, the cis isomer is often the thermodynamically favored product.[8] Platinum-based catalysts, under acidic conditions, are well-documented for the complete reduction of pyridine rings. The acidic medium protonates the nitrogen atom, activating the ring towards hydrogenation.

The reaction is performed under a positive pressure of hydrogen gas. The pressure and temperature are optimized to ensure complete reduction while minimizing side reactions.

Stereochemical Considerations

The hydrogenation of the 2,6-dimethyl-4-pyridone ring can result in two diastereomers: cis-2,6-dimethylpiperidin-4-ol and trans-2,6-dimethylpiperidin-4-ol.[9] In the cis isomer, both methyl groups are on the same face of the piperidine ring (either both equatorial or both axial in a chair conformation). In the trans isomer, the methyl groups are on opposite faces (one equatorial, one axial).[9] The ratio of these isomers is highly dependent on the reaction conditions, particularly the catalyst and solvent used.[8] The characterization section below provides the necessary spectroscopic methods to determine the diastereomeric ratio of the product.

Detailed Experimental Protocols

Synthesis of 2,6-Dimethylpiperidin-4-ol

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles
2,6-Dimethyl-4-pyridone 123.15 10.0 g 0.0812
Platinum(IV) oxide (PtO₂) 227.08 0.50 g -
Glacial Acetic Acid 60.05 150 mL -
Hydrogen Gas (H₂) 2.02 High Pressure -
Diethyl Ether 74.12 As needed -
5 M Sodium Hydroxide (aq) 40.00 As needed -
Anhydrous MgSO₄ 120.37 As needed -

| Ethanolic HCl | - | As needed | - |

Procedure:

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2,6-dimethyl-4-pyridone (10.0 g, 0.0812 mol) and glacial acetic acid (150 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (0.50 g) to the solution. Safety Note: Handle PtO₂ with care as it can be pyrophoric.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. Heat the mixture to 50-60 °C and agitate vigorously.

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 24-48 hours when hydrogen uptake ceases.

  • Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Basification & Extraction: Cool the resulting residue in an ice bath and carefully basify to pH > 12 by the slow addition of 5 M NaOH solution. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethylpiperidin-4-ol as a free base.

Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude free base in a minimal amount of cold diethyl ether.

  • Precipitation: While stirring, add ethanolic HCl dropwise until no further precipitation is observed.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2,6-Dimethylpiperidin-4-ol HCl.

Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Analysis

The following spectroscopic methods are employed for structural elucidation.[10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is the most powerful tool for determining the relative stereochemistry (cis vs. trans).[8] The coupling constants (J-values) between protons on the piperidine ring are diagnostic.[8] In the thermodynamically stable chair conformation of the cis isomer, the C4-proton is expected to be axial, leading to large axial-axial couplings with the C3 and C5 protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy: This technique confirms the number of unique carbon environments in the molecule, consistent with the target structure.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.[11] Expected peaks include a broad O-H stretch (alcohol), N-H stretch (secondary amine), and C-H stretches (alkane).

  • Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.

Expected Characterization Data Summary:

Analysis Expected Result Interpretation
¹H NMR (CDCl₃) δ ~3.6-3.8 (m, 1H, H-4), ~2.8-3.0 (m, 2H, H-2, H-6), ~1.8-2.0 (m, 2H), ~1.2-1.4 (m, 2H), ~1.1 (d, 6H, CH₃) Confirms proton environments. J-values of H-4 are critical for stereochemistry.
¹³C NMR (CDCl₃) δ ~65-70 (C-4), ~50-55 (C-2, C-6), ~40-45 (C-3, C-5), ~20-25 (CH₃) Confirms carbon skeleton.
FT-IR (KBr, cm⁻¹) ~3300-3400 (br, O-H), ~3200-3300 (N-H), ~2850-2960 (C-H) Presence of key functional groups.[12]
MS (ESI+) m/z = 130.12 [M+H]⁺ Corresponds to the molecular formula C₇H₁₅NO.

| Melting Point | Literature dependent | Indicator of purity. |

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): Used for monitoring the reaction progress and assessing the purity of the final product. A typical mobile phase would be a mixture of dichloromethane and methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity and diastereomeric ratio of the free base before salt formation.

Visualized Workflows

Synthetic Pathway Diagram

Synthesis cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A Dehydroacetic Acid B 2,6-Dimethyl-4-pyridone A->B NH₃, Δ C cis/trans-2,6-Dimethylpiperidin-4-ol B->C H₂, PtO₂ Acetic Acid D 2,6-Dimethylpiperidin-4-ol HCl C->D Ethanolic HCl

Caption: Overall synthetic route from dehydroacetic acid to the target HCl salt.

Characterization Workflow

Characterization start Synthesized 2,6-Dimethylpiperidin-4-ol HCl purity Purity Assessment TLC GC-MS start->purity Initial Screen structure Structural Confirmation ¹H NMR ¹³C NMR FT-IR Mass Spec purity->structure If Pure stereo Stereochemistry ¹H NMR (J-coupling analysis) structure->stereo Confirm Structure final Final Validated Compound stereo->final Determine Isomer Ratio

Caption: Logical workflow for the analytical characterization of the final product.

Conclusion

This guide details a reliable and well-documented method for the synthesis of 2,6-Dimethylpiperidin-4-ol HCl. By following the outlined experimental procedures and applying the specified analytical techniques, researchers can confidently produce and validate this important chemical intermediate. The emphasis on the rationale behind procedural choices, particularly regarding catalyst selection and stereochemical control, provides the user with the necessary insights to adapt or troubleshoot the synthesis as required. The successful synthesis and characterization of this compound will facilitate further research and development in medicinal chemistry and related fields.

References

  • Hulme, C., & Ma, L. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereo-defined disubstituted piperidines. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

  • Jones, P. G., & Kuś, P. (2012). Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1739. [Link]

  • Reddy, G. V., & Rao, G. V. (2012). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 10(35), 7115–7124. [Link]

  • Almansour, A. I., et al. (2022). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure, 1265, 133423. [Link]

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An In-depth Technical Guide to Afuresertib (GSK2110183), a Pan-Akt Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The CAS number 179175-18-9, provided in the topic query, is officially assigned to the chemical entity 2,6-Dimethylpiperidin-4-ol hydrochloride[1][2][3]. However, the context of developing an in-depth technical guide for drug development professionals suggests a focus on a pharmacologically active agent. The vast body of research and clinical data points to Afuresertib (also known as GSK2110183 ), a potent Akt inhibitor with the CAS number 1047644-62-1 [4][5][6][7]. This guide will focus on Afuresertib to align with the presumed scientific intent of the query.

Introduction: Targeting the Central Node of Cancer Signaling

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention[8]. Afuresertib (GSK2110183) has emerged as a pivotal tool in this endeavor. It is an orally bioavailable, reversible, and ATP-competitive small molecule inhibitor with potent, low-nanomolar activity against all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[5][6]. Developed to counteract aberrant AKT signaling, Afuresertib has demonstrated significant preclinical anti-tumor activity and has been evaluated in multiple clinical trials, showing a favorable safety profile and clinical efficacy in various malignancies, including hematologic cancers and solid tumors[6][9][10]. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications for research and drug development professionals.

Physicochemical and Pharmacokinetic Profile

A clear understanding of a compound's properties is fundamental to its application in both laboratory and clinical settings. Afuresertib's characteristics make it suitable for oral administration and robust experimental use.

PropertyValueSource
IUPAC Name N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)thiophene-2-carboxamide[7]
CAS Number 1047644-62-1[5][6][7]
Molecular Formula C₁₈H₁₇Cl₂FN₄OS[6][7]
Molecular Weight 427.32 g/mol [5]
Administration Oral[6]
Half-Life Approximately 1.7 days[6]
Time to Peak Plasma 1.5 to 2.5 hours post-dose[6]

Mechanism of Action: Potent and Selective Inhibition of the Akt Kinase

Afuresertib exerts its therapeutic effect by directly targeting the kinase domain of Akt. As an ATP-competitive inhibitor, it blocks the phosphorylation of Akt's myriad downstream substrates, thereby arresting the pro-survival and pro-proliferative signals that are dysregulated in cancer[6][8].

Key Mechanistic Attributes:

  • Pan-Akt Inhibition: Afuresertib demonstrates potent inhibitory activity against all three Akt isoforms, with Ki (inhibition constant) values of 0.08 nM for Akt1, 2 nM for Akt2, and 2.6 nM for Akt3[5]. This broad-spectrum inhibition is crucial for cancers where different isoforms may play redundant or distinct roles.

  • Downstream Target Modulation: Inhibition of Akt by Afuresertib leads to a measurable decrease in the phosphorylation of key downstream effectors. These include GSK-3β (involved in cell cycle and metabolism), PRAS40, FOXO proteins (transcription factors that promote apoptosis and cell cycle arrest), and Caspase 9[4][5].

  • Cellular Consequences: By blocking these pathways, Afuresertib induces apoptosis (programmed cell death), as evidenced by increased caspase-3 and caspase-7 activity, and promotes cell cycle arrest, primarily in the G1 phase[5][6]. This G1 arrest is associated with an increased expression of the cell cycle inhibitor p21WAF1/CIP1[5].

AKT_Pathway_Inhibition cluster_upstream Upstream Activation cluster_akt AKT Node RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT (Akt1, Akt2, Akt3) PIP3->AKT recruits & activates PDK1 PDK1 PDK1->AKT phosphorylates GSK3b GSK-3β AKT->GSK3b inhibits FOXO FOXO Proteins AKT->FOXO inhibits mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation GSK3b->Proliferation regulates Apoptosis Apoptosis (Programmed Cell Death) FOXO->Apoptosis promotes mTORC1->Proliferation Afuresertib Afuresertib (GSK2110183) Afuresertib->AKT ATP-competitive inhibition

Caption: Afuresertib inhibits the central AKT node, blocking downstream pro-survival and proliferation pathways.

Preclinical and Clinical Development

Afuresertib has undergone extensive evaluation, demonstrating its potential as an anti-cancer agent both alone and in combination therapies.

Preclinical Efficacy

In vitro studies have shown that Afuresertib potently inhibits the proliferation of a wide range of cancer cell lines. Hematological malignancy cell lines are particularly sensitive, with 65% showing an EC50 (half-maximal effective concentration) of less than 1 µM[4]. High sensitivity has been noted in T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), and non-Hodgkin lymphoma (NHL) cell lines[6]. In solid tumor cell lines, 21% respond with an EC50 below 1 µM[4]. Furthermore, Afuresertib has demonstrated efficacy in animal models, where oral administration delays the growth of various human tumor xenografts in a dose-dependent manner[6]. Studies in esophageal cancer models showed that Afuresertib reduces tumor volume and mass by inhibiting PI3K and Akt-related protein expression[11].

Clinical Trials and Activity

Afuresertib has been investigated in numerous clinical trials for both hematologic and solid tumors.

  • Hematologic Malignancies: A first-in-human study established a maximum tolerated dose (MTD) of 125 mg per day, with the most common adverse events being nausea, diarrhea, and dyspepsia[6]. In this trial, single-agent Afuresertib demonstrated clinical activity in patients with relapsed or refractory hematologic cancers, including partial responses in multiple myeloma patients[6].

  • Breast Cancer: Afuresertib is being evaluated in combination with fulvestrant for patients with HR+/HER2- breast cancer. A Phase Ib trial showed promising anti-cancer efficacy with a confirmed objective response rate (ORR) of 33.3% and a median progression-free survival (PFS) of 7.3 months in patients who had failed standard therapies[10]. This has led to an ongoing Phase III trial (NCT04851613)[7][10].

  • Prostate Cancer: The FDA has approved a Phase 3 trial protocol for Afuresertib in combination with LAE001 for metastatic castration-resistant prostate cancer (mCRPC). Phase 2 results were encouraging, showing a median radiographic progression-free survival (rPFS) of 8.1 months, a significant improvement over the 2 to 4 months seen with standard treatments[12].

  • Other Solid Tumors: Combination therapies are also being explored. A Phase I/II trial (NCT05390710) is assessing the safety and efficacy of Afuresertib plus a PD-L1 antibody and nab-paclitaxel in advanced solid tumors, primarily triple-negative breast cancer (TNBC)[9].

Experimental Protocols and Methodologies

To facilitate further research, this section outlines standard methodologies for evaluating Afuresertib's activity.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a filter-binding assay to determine the inhibitory potency (Ki) of Afuresertib on Akt isoforms.

Objective: To quantify the direct inhibitory effect of Afuresertib on the kinase activity of purified Akt1, Akt2, and Akt3.

Methodology:

  • Enzyme Preparation: Use low concentrations of purified recombinant human AKT enzymes (e.g., 0.1 nM AKT1, 0.7 nM AKT2, 0.2 nM AKT3)[4].

  • Compound Incubation: Prepare serial dilutions of Afuresertib in a suitable buffer (e.g., DMSO). Incubate the diluted compound with the prepared enzyme for 60 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Initiate the kinase reaction by adding a reaction mixture containing a specific peptide substrate (e.g., GSKα peptide) and radiolabeled ATP (e.g., [γ-³³P] ATP)[4].

  • Reaction Quenching: After a 2-hour incubation period, terminate the reaction.

  • Product Capture: Transfer the reaction mixture to a phospho-cellulose filter plate, which captures the radiolabeled, phosphorylated peptide product[4].

  • Detection: Wash the plate to remove unincorporated [γ-³³P] ATP. Measure the radioactivity of the captured product using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a no-compound control. Determine the Ki value using appropriate enzyme kinetics models.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme 1. Prepare AKT Enzyme Dilutions Incubate 3. Incubate Enzyme + Afuresertib (60 min) Enzyme->Incubate Compound 2. Prepare Afuresertib Serial Dilutions Compound->Incubate React 4. Add Substrate + [γ-³³P] ATP (120 min) Incubate->React Capture 5. Capture Product on Filter Plate React->Capture Detect 6. Scintillation Counting Capture->Detect Analyze 7. Calculate Ki Detect->Analyze

Caption: Workflow for a filter-binding kinase assay to determine Afuresertib's inhibitory constant (Ki).

Protocol 2: Western Blotting for Phospho-Akt

This protocol is used to confirm Afuresertib's mechanism of action within a cellular context.

Objective: To measure the reduction in Akt substrate phosphorylation in cancer cells following treatment with Afuresertib.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MSTO-211H mesothelioma cells) and allow them to adhere[5]. Treat cells with varying concentrations of Afuresertib or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt substrates (e.g., anti-phospho-GSK-3β, anti-phospho-FOXO1) and total protein controls (e.g., anti-total-Akt, anti-β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the specific inhibitory effect of Afuresertib.

Applications in Research and Drug Development

Afuresertib serves as a critical tool for both basic and translational research:

  • Pathway Elucidation: As a highly specific and potent pan-Akt inhibitor, it is an invaluable pharmacological tool for dissecting the complex roles of the Akt signaling pathway in normal physiology and disease.

  • Target Validation: Its clinical activity helps validate Akt as a legitimate therapeutic target in various cancer types.

  • Combination Strategies: The PI3K/Akt pathway is a known mediator of resistance to chemotherapy, radiation, and other targeted therapies. Afuresertib shows significant promise in combination regimens, where it can enhance the efficacy of other agents, such as cisplatin, or overcome resistance mechanisms[5][10][12].

Conclusion

Afuresertib (GSK2110183) is a well-characterized, potent pan-Akt inhibitor that has demonstrated a clear mechanism of action and significant therapeutic potential across a range of cancers. Its oral bioavailability and favorable pharmacokinetic profile, combined with demonstrated clinical activity, underscore its importance in the landscape of targeted oncology drugs. For researchers and drug developers, Afuresertib is not only a promising clinical candidate but also an essential research tool for probing the intricacies of the Akt signaling network and developing more effective anti-cancer strategies.

References

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  • Laekna. Laekna Announces Robust Phase 1b data of LAE002 (afuresertib) for treatment of HR+/ HER2- Breast Cancer at ESMO Congress 2024. [Link]

  • Targeted Oncology. FDA Oks Phase 3 Trial of LAE201 for the Treatment of mCRPC. [Link]

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Introduction: The Piperidinol Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Substituted Piperidinols

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating its remarkable versatility.[1] The piperidinol framework, which incorporates a hydroxyl group onto the piperidine ring, further enhances the molecule's potential for biological interaction. The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.[3] This guide provides a comprehensive exploration of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of substituted piperidinols, offering insights for researchers and professionals in drug discovery and development.

Part 1: Synthetic Strategies for Accessing Substituted Piperidinols

The generation of diverse piperidinol libraries for biological screening hinges on robust and flexible synthetic methodologies. The choice of synthetic route is critical, as it dictates the achievable substitution patterns and stereochemical outcomes, which are paramount for modulating biological activity.

Hydrogenation of Pyridine Precursors

A primary and effective approach for synthesizing the piperidine core involves the hydrogenation or reduction of substituted pyridine precursors.[1] This method is advantageous as a wide variety of substituted pyridines are commercially available or readily synthesized.

  • Catalysis: The reaction is typically catalyzed by transition metals such as rhodium, palladium, or platinum.[1] The choice of catalyst can be crucial; for instance, rhodium catalysis may be effective for certain substrates, while palladium-based methods can be more suitable for others, even in the presence of air and moisture.[1]

  • Causality in Catalyst Selection: The selection between catalysts like rhodium and palladium is not arbitrary. It is based on the substrate's electronic and steric properties. For example, substrates with fluorine substituents may require specific catalysts to avoid undesirable side reactions like hydrodefluorination.[1] The Glorius group demonstrated a palladium-catalyzed hydrogenation suitable for substrates that were inaccessible by rhodium catalysis, highlighting the need for methodological diversity.[1]

Intramolecular Cyclization Reactions

Building the piperidine ring through intramolecular cyclization is another powerful strategy. This approach offers excellent control over stereochemistry. Common methods include:

  • Metal-catalyzed cyclization

  • Electrophilic cyclization

  • Aza-Michael reaction[1]

These reactions involve forming the heterocyclic ring from a linear precursor that already contains the necessary atoms, allowing for precise placement of substituents.[1]

Mannich Condensation for Piperidin-4-ones

A classic and highly effective method for synthesizing piperidin-4-ones, which are common precursors to 4-piperidinols, is the Mannich reaction. This multicomponent reaction involves the condensation of an aldehyde, a ketone (like ethyl methyl ketone), and an amine source (such as ammonium acetate) in an acidic medium.[4][5]

Experimental Protocol: Synthesis of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones via Mannich Reaction [4]

  • Reactant Preparation: Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol.

  • Mixing: To this solution, add the substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (or another suitable ketone) (0.1 moles).

  • Reaction Initiation: Heat the mixture to boiling and then allow it to stand at room temperature overnight to facilitate the condensation reaction.

  • Precipitation: Add 30 ml of concentrated HCl. The piperidinone product will precipitate as its hydrochloride salt.

  • Isolation and Washing: Collect the precipitated salt by filtration. Wash the solid with a 1:5 mixture of ethanol and ether to remove unreacted starting materials and impurities.

  • Liberation of Free Base: Create a suspension of the hydrochloride salt in acetone and treat it with a strong ammonia solution. The free piperidinone base will be liberated.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure substituted piperidin-4-one. The purity can be checked using thin-layer chromatography.

This protocol is a self-validating system as the formation of the hydrochloride salt allows for straightforward isolation and purification before conversion to the final free base, ensuring a high-purity product.

Part 2: A Spectrum of Biological Activities

Substituted piperidinols exhibit an exceptionally broad range of pharmacological effects, making them valuable scaffolds for targeting various diseases.[6]

Analgesic Activity

The phenylpiperidine scaffold is famously associated with potent opioid analgesics.[7][8] These compounds primarily exert their effects by acting as agonists at the µ-opioid receptor in the central nervous system, which inhibits ascending pain pathways.[8]

  • Structure-Activity Relationship (SAR): The analgesic potency of phenylpiperidines is highly dependent on the nature and position of substituents. For instance, derivatives of 4-(4'-bromophenyl)-4-piperidinol have shown significant analgesic effects.[9] Molecular docking studies of active compounds reveal key interactions, such as those between a nitro group substituent and arginine residues within the opioid receptor binding pocket.[9]

Antimicrobial and Antifungal Activity

Piperidin-4-one derivatives have been identified as promising templates for developing new antimicrobial and antifungal agents, a critical need given the rise of drug-resistant pathogens.[4]

  • SAR Insights: Studies have shown that derivatizing the ketone group of piperidin-4-ones into thiosemicarbazones can significantly enhance antifungal activity compared to the parent piperidinone.[4] This suggests that the thiosemicarbazone moiety is a key pharmacophore for antifungal effects in this compound class. The nature of the aryl substituents at the 2 and 6 positions also modulates the activity spectrum and potency.[4]

Data Presentation: Antimicrobial Activity of Substituted Piperidin-4-ones

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a series of synthesized piperidin-4-one derivatives against various bacterial and fungal strains.[4]

Table 1: Antibacterial Activity (MIC in µg/mL) of Piperidin-4-one Derivatives (1a-6a) [4]

CompoundRR'S. aureusE. coliB. subtilis
1a CH₃N(CH₃)₂12810
2a CH₃OCH₃12615
3a CH₃OH17413
4a CH(CH₃)₂N(CH₃)₂10413
5a CH(CH₃)₂OCH₃10517
6a CH(CH₃)₂OH16615
Ampicillin --221023

Table 2: Antifungal Activity (MIC in µg/mL) of Piperidin-4-one Thiosemicarbazone Derivatives (1b-6b) [4]

CompoundRR'M. gypseumM. canisT. rubrumC. albicans
1b CH₃N(CH₃)₂3555
2b CH₃OCH₃4525
3b CH₃OH3335
4b CH(CH₃)₂N(CH₃)₂3338
5b CH(CH₃)₂OCH₃5428
6b CH(CH₃)₂OH4445
Terbinafine --< 0.25< 0.25< 0.251

Experimental Protocol: Antimicrobial Susceptibility Testing [4]

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), and Bacillus subtilis (MTCC-441).

  • Culture Medium: Employ Mueller-Hinton agar for bacterial culture.

  • Method: Utilize the disk diffusion method or a microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare inoculum suspensions according to NCCLS guidelines, adjusting the final inoculum size to approximately 1 x 10³ to 5 x 10³ CFU/mL for yeast and 1.2 x 10⁴ to 6 x 10⁴ CFU/mL for dermatophytes.

  • Test Procedure: In a 96-well microdilution plate, add 100 µL of 2-fold serial dilutions of the test compound to each well. Inoculate each well with 100 µL of the final inoculum suspension.

  • Controls: Include a drug-free growth control and a solvent control on each plate.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that shows 100% inhibition of visible growth.

Anticancer Activity

The piperidine scaffold is a key component in numerous anticancer agents.[2][10] Substituted piperidinols have demonstrated significant cytotoxic effects against various human cancer cell lines.

  • Mechanistic Insights: A synthesized piperidine molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, showed potent cytotoxic effects on A549 lung cancer cells with an IC50 value of 32.43 µM.[11] The mechanism often involves the induction of apoptosis and cell cycle arrest.[12] For example, certain halogenated curcuminoids with a piperidone core can increase reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest in the G2/M phase.[12]

Anticancer_Mechanism_Workflow

Antituberculosis and Antiviral Activities

The search for novel therapeutics against infectious diseases has also implicated the piperidinol scaffold.

  • Antituberculosis: High-throughput screening of compound libraries identified a piperidinol derivative with promising activity against Mycobacterium tuberculosis (MIC 1.5 µg/mL).[13] Subsequent SAR studies on an expanded library of analogs identified compounds with improved therapeutic indices, although in vivo side effects highlighted the challenge of secondary pharmacology associated with the core scaffold.[13]

  • Antiviral: Derivatives of N-substituted piperidines have been synthesized and tested against influenza A virus, with some compounds showing efficacy comparable to or better than commercial drugs like Tamiflu and Rimantadine.[14]

Part 3: Structure-Activity Relationship (SAR) and Drug Design

The systematic modification of a lead compound to understand how chemical structure relates to biological activity is the essence of SAR. This process is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

SAR_Logic_Flow

The causality is clear: modifying a substituent (the cause) leads to a change in biological activity (the effect). For example, in the antimicrobial piperidin-4-ones, changing the R' substituent from a methoxy (-OCH₃) group to a hydroxyl (-OH) group alters the MIC against E. coli from 6 to 4 µg/mL, indicating a potency increase.[4] This iterative process of synthesis, testing, and analysis allows researchers to build a predictive model for designing more effective and safer drugs.

Conclusion and Future Perspectives

Substituted piperidinols continue to be a profoundly important scaffold in drug discovery. Their synthetic tractability allows for the creation of vast chemical diversity, and their proven track record across multiple therapeutic areas ensures their continued exploration. Future research will likely focus on developing more stereoselective synthetic methods to access specific isomers, which often exhibit distinct biological profiles. Furthermore, as our understanding of disease biology deepens, piperidinol-based compounds will be leveraged to create highly selective agents targeting novel biological pathways, from inhibiting protein-protein interactions to modulating complex signaling cascades. The integration of computational chemistry for in silico screening and SAR prediction will further accelerate the journey from a piperidinol "hit" to a clinical candidate.

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Unraveling the Enigma of 2,6-Dimethylpiperidin-4-ol Hydrochloride: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Scarcity of a Specific Mechanism of Action

As of early 2026, a comprehensive search of peer-reviewed scientific literature and patent databases reveals a notable absence of detailed studies elucidating a specific mechanism of action for 2,6-Dimethylpiperidin-4-ol hydrochloride. This compound is primarily documented and commercially available as a chemical intermediate, a foundational building block for the synthesis of more complex molecules. While the therapeutic activities of its various derivatives are subjects of ongoing research, the intrinsic pharmacological profile of 2,6-Dimethylpiperidin-4-ol hydrochloride itself remains largely uncharacterized in the public domain.

This technical guide, therefore, pivots from a traditional mechanistic whitepaper to a thorough review of the available intelligence. It will explore the compound's role as a synthetic precursor and extrapolate potential areas of biological relevance based on the activities of its structurally related analogs.

Part 1: The Identity and Synthetic Utility of 2,6-Dimethylpiperidin-4-ol Hydrochloride

2,6-Dimethylpiperidin-4-ol hydrochloride is a heterocyclic organic compound. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substituted derivatives are of significant interest. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in chemical reactions.

Its primary role is in organic synthesis, where it serves as a key intermediate in the creation of a variety of pharmaceutical agents. It is particularly noted for its utility in developing drugs that target the central nervous system (CNS) and in the synthesis of certain agrochemicals like pesticides and herbicides[1].

Part 2: Exploring Pharmacological Potential Through Analogs

While direct data on 2,6-Dimethylpiperidin-4-ol hydrochloride is sparse, the pharmacological activities of its derivatives provide valuable insights into its potential biological relevance. The 2,6-dimethylpiperidine framework is a versatile scaffold that has been incorporated into molecules with a wide range of therapeutic effects.

Analgesic and Antipyretic Properties of Piperidin-4-one Derivatives

Research into novel N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-one derivatives has demonstrated promising analgesic and antipyretic activities. In preclinical studies, certain compounds from this series exhibited significant pain-relieving effects, even more potent than the reference drug, diclofenac sodium. Additionally, notable antipyretic activity, comparable to paracetamol, was observed[2]. These findings suggest that the 2,6-disubstituted piperidin-4-one core can be a valuable pharmacophore for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Cardiovascular Effects of Piperidine Derivatives

The piperidine nucleus is also present in compounds with significant cardiovascular effects. For instance, 1-methyl-4-(1-naphthylvinyl)piperidine has been shown to produce a dose-dependent decrease in blood pressure in animal models[3]. The mechanism for this hypotensive effect is believed to be related to the blockade of calcium channels, as the compound was found to decrease calcium flux in isolated cortical synaptosomes[3]. This highlights the potential for piperidine derivatives to be developed as cardiovascular agents.

Kinase Inhibition in Oncology

A prominent example of a complex piperidine derivative in clinical use is Alectinib. Chemically known as 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride, Alectinib is a potent anaplastic lymphoma kinase (ALK) inhibitor[4]. It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), demonstrating the utility of the piperidine scaffold in the design of targeted cancer therapies[4].

Opioid Receptor Modulation

The broader family of piperidine derivatives also includes potent narcotic agonists, such as congeners of fentanyl. Research in this area has focused on developing short-acting analgesic agents for surgical use, with many compounds exhibiting both analgesic and anesthetic properties[5].

Part 3: Future Directions and the Path Forward

The diverse biological activities of its derivatives strongly suggest that 2,6-Dimethylpiperidin-4-ol hydrochloride could serve as a starting point for the discovery of novel therapeutics. However, to unlock this potential, a systematic investigation into its own pharmacological profile is warranted.

Proposed Experimental Workflow for Mechanistic Elucidation

To determine the mechanism of action of 2,6-Dimethylpiperidin-4-ol hydrochloride, a structured experimental approach is necessary.

Figure 1. A proposed experimental workflow for the elucidation of the mechanism of action of 2,6-Dimethylpiperidin-4-ol hydrochloride.

Step-by-Step Methodologies:

  • Broad Target Screening:

    • Protocol: The compound should be screened against a comprehensive panel of receptors, ion channels, enzymes, and transporters (e.g., the Eurofins SafetyScreen44™ or similar).

    • Causality: This initial broad screen is essential to identify potential molecular targets without preconceived bias, casting a wide net to uncover any significant interactions.

  • Phenotypic Screening:

    • Protocol: Utilize high-content imaging and other cell-based phenotypic assays to observe the compound's effects on various cellular processes (e.g., cell proliferation, apoptosis, migration, neurite outgrowth).

    • Causality: Phenotypic screening can reveal a compound's functional effects at a cellular level, providing clues to its mechanism even if the direct molecular target is unknown.

  • Target Identification and Validation:

    • Protocol: Based on the initial screening results, conduct detailed binding assays (e.g., Surface Plasmon Resonance [SPR], Isothermal Titration Calorimetry [ITC]) to determine binding affinity and kinetics for the identified targets. Follow up with functional assays (e.g., cAMP assays, calcium flux assays, reporter gene assays) to confirm agonistic or antagonistic activity. Genetic validation using techniques like siRNA or CRISPR to knockdown the proposed target can confirm its role in the observed cellular effects.

    • Causality: This multi-pronged approach ensures that the identified target is not only a binding partner but is also responsible for the biological activity of the compound.

  • Downstream Signaling Pathway Analysis:

    • Protocol: Once a validated target is identified, investigate the downstream signaling pathways using techniques such as Western blotting for key signaling proteins, reporter assays for transcription factor activation, and phosphoproteomics.

    • Causality: This step connects the molecular interaction at the target to the ultimate cellular response, providing a complete picture of the mechanism of action.

Conclusion

While the direct mechanism of action of 2,6-Dimethylpiperidin-4-ol hydrochloride remains an open question, its role as a valuable synthetic intermediate is well-established. The diverse and potent pharmacological activities of its derivatives underscore the potential of the 2,6-dimethylpiperidine scaffold in drug discovery. Future research focused on the systematic pharmacological characterization of this foundational molecule is crucial to fully understand its potential and to guide the rational design of new and improved therapeutics.

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An In-Depth Technical Guide to the Pharmacological Profile of 2,6-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Substituted Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmaceuticals and naturally occurring alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for interacting with a multitude of biological targets, particularly within the central nervous system (CNS).[2][3] This guide delves into the pharmacological profile of a specific, yet under-characterized derivative: 2,6-Dimethylpiperidin-4-ol hydrochloride.

While extensive research exists for the broader piperidine class, this document serves as a predictive and methodological framework for researchers, scientists, and drug development professionals. By leveraging established structure-activity relationships (SAR) and outlining robust experimental protocols, we will construct a plausible pharmacological profile for this compound and provide a roadmap for its empirical validation.

Molecular Architecture and Physicochemical Properties

2,6-Dimethylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for biological testing.

Table 1: Physicochemical Properties of 2,6-Dimethylpiperidin-4-ol Hydrochloride

PropertyValueSource
Molecular FormulaC₇H₁₆ClNO[4]
Molecular Weight165.66 g/mol [4]
StereochemistryThe 2,6-dimethyl substitution introduces chirality, leading to the existence of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The relative and absolute stereochemistry is a critical determinant of pharmacological activity.[5][6]Inferred from general principles of stereoisomerism.
Predicted Lipophilicity (LogP)The addition of methyl groups increases lipophilicity compared to the parent piperidine scaffold, which can enhance membrane permeability.[7][7]
Predicted Basicity (pKa)The pKa of the piperidine nitrogen is influenced by the position of the methyl groups. The 2,6-substitution may slightly decrease basicity due to steric hindrance.[7][7]

The stereoisomeric nature of this compound cannot be overstated. The differential spatial arrangement of the methyl groups (cis or trans) will profoundly impact how the molecule fits into the binding pockets of its biological targets, leading to potentially significant differences in potency and selectivity between isomers.[5][8]

Synthesis and Stereochemical Considerations

The synthesis of 2,6-dimethylpiperidin-4-ol typically involves the reduction of the corresponding 2,6-dimethylpiperidin-4-one. The stereochemical outcome of this reduction is crucial and can be controlled through the choice of reducing agents and reaction conditions to selectively yield either the cis or trans diastereomer.

A general synthetic approach is outlined below:

Synthesis_of_2,6-Dimethylpiperidin-4-ol 2,6-Dimethylpyridin-4-ol 2,6-Dimethylpyridin-4-ol Hydrogenation Hydrogenation 2,6-Dimethylpyridin-4-ol->Hydrogenation e.g., H2, Pd/C 2,6-Dimethylpiperidin-4-one 2,6-Dimethylpiperidin-4-one Hydrogenation->2,6-Dimethylpiperidin-4-one Stereoselective_Reduction Stereoselective_Reduction 2,6-Dimethylpiperidin-4-one->Stereoselective_Reduction e.g., NaBH4, LiAlH4 cis/trans-2,6-Dimethylpiperidin-4-ol cis/trans-2,6-Dimethylpiperidin-4-ol Stereoselective_Reduction->cis/trans-2,6-Dimethylpiperidin-4-ol HCl_treatment HCl_treatment cis/trans-2,6-Dimethylpiperidin-4-ol->HCl_treatment Anhydrous HCl in ether 2,6-Dimethylpiperidin-4-ol_Hydrochloride 2,6-Dimethylpiperidin-4-ol_Hydrochloride HCl_treatment->2,6-Dimethylpiperidin-4-ol_Hydrochloride

Caption: General synthetic route to 2,6-Dimethylpiperidin-4-ol hydrochloride.

Further chiral separation of the enantiomers can be achieved through classical resolution techniques or asymmetric synthesis.[9] The isolation and individual pharmacological characterization of each stereoisomer are imperative for a complete understanding of the structure-activity relationship.

Predicted Pharmacological Profile: A Focus on CNS Targets

Based on the structural motifs present in 2,6-Dimethylpiperidin-4-ol hydrochloride, a plausible pharmacological profile can be predicted, with a primary focus on CNS targets. The piperidine core is a well-established pharmacophore for interacting with various receptors and ion channels.[1][2]

Sigma Receptor Modulation: A High-Probability Target

The piperidine scaffold is a common feature in high-affinity sigma (σ) receptor ligands.[1][2] Both σ1 and σ2 receptors are involved in a range of cellular functions and are implicated in neurological disorders and cancer.

  • Rationale for Interaction: The protonated nitrogen of the piperidine ring can form a key ionic interaction with an acidic residue in the sigma receptor binding pocket.[2] The 2,6-dimethyl substitution pattern can influence selectivity and affinity for σ1 versus σ2 subtypes.

  • Predicted Activity: It is hypothesized that 2,6-Dimethylpiperidin-4-ol hydrochloride will exhibit significant affinity for sigma receptors. The 4-hydroxyl group may form a hydrogen bond with the receptor, potentially enhancing binding affinity.[10]

Muscarinic Acetylcholine Receptor Affinity

Substituted piperidines are also known to interact with muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in numerous physiological processes in the CNS and periphery.

  • Rationale for Interaction: The tertiary amine of the piperidine ring is a common feature in many muscarinic receptor antagonists. The overall shape and substituent pattern of the molecule will determine its affinity and selectivity for the different mAChR subtypes (M1-M5).

  • Predicted Activity: 2,6-Dimethylpiperidin-4-ol hydrochloride may act as a muscarinic receptor antagonist. The stereochemistry of the 2,6-dimethyl groups will likely play a significant role in determining its potency and subtype selectivity.[11]

Ion Channel Modulation

Piperidine derivatives have been shown to modulate the activity of various ion channels, including sodium and calcium channels.[12]

  • Rationale for Interaction: The charged nitrogen and the overall lipophilicity of the molecule can facilitate its interaction with the pores of ion channels, leading to either blockade or modulation of ion flow.

  • Predicted Activity: There is a possibility that this compound could modulate ion channel activity. Electrophysiological studies would be necessary to confirm this and to determine the specific channels affected.

Proposed Experimental Workflows for Pharmacological Characterization

To empirically validate the predicted pharmacological profile, a systematic series of in vitro and in vivo experiments are required.

In Vitro Characterization

In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 ADME-Tox Profiling Receptor_Binding_Assays Receptor Binding Assays (Radioligand Displacement) Functional_Assays Functional Assays (e.g., Calcium Mobilization, cAMP) Receptor_Binding_Assays->Functional_Assays Identified Hits In_Silico_ADMET In Silico ADMET Prediction Receptor_Binding_Assays->In_Silico_ADMET Electrophysiology Electrophysiology (Patch Clamp) Functional_Assays->Electrophysiology Further Characterization In_Vitro_ADME In Vitro ADME Assays (e.g., Microsomal Stability, Caco-2 Permeability) In_Silico_ADMET->In_Vitro_ADME Cytotoxicity_Assays Cytotoxicity Assays In_Vitro_ADME->Cytotoxicity_Assays

Caption: Proposed in vitro workflow for pharmacological characterization.

Step-by-Step Methodologies:

  • Sigma Receptor Binding Assay (Radioligand Displacement):

    • Objective: To determine the binding affinity (Ki) of the test compound for σ1 and σ2 receptors.

    • Protocol:

      • Prepare membrane homogenates from a cell line or tissue expressing the target sigma receptor subtype.

      • Incubate the membranes with a specific radioligand (e.g., -pentazocine for σ1) and varying concentrations of the test compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.[2]

  • Muscarinic Receptor Functional Assay (Calcium Mobilization):

    • Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of the test compound at a specific muscarinic receptor subtype (e.g., M3).

    • Protocol:

      • Culture cells stably expressing the target muscarinic receptor.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

      • For antagonist testing, pre-incubate the cells with the test compound.

      • Stimulate the cells with a known muscarinic agonist (e.g., carbachol).

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

      • Analyze the dose-response curves to determine the potency and efficacy of the test compound.[13][14]

  • In Silico ADME/Tox Profiling:

    • Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

    • Methodology: Utilize computational models and software (e.g., SwissADME, pkCSM) to predict parameters such as oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicities.[15][16]

In Vivo Evaluation

Selected compounds with promising in vitro profiles would proceed to in vivo testing in appropriate animal models.

  • Analgesic Activity Assessment (Hot Plate Test):

    • Objective: To evaluate the potential analgesic effects of the compound.

    • Protocol:

      • Administer the test compound to rodents (e.g., mice or rats) via a suitable route (e.g., intraperitoneal or oral).

      • Place the animal on a heated surface maintained at a constant temperature (e.g., 55°C).

      • Measure the latency to a nociceptive response (e.g., paw licking or jumping).

      • An increase in latency compared to vehicle-treated animals indicates an analgesic effect.[17][18]

Concluding Remarks and Future Directions

2,6-Dimethylpiperidin-4-ol hydrochloride represents a molecule of significant interest within the vast landscape of piperidine-based compounds. Based on established structure-activity relationships, it is predicted to interact with key CNS targets, most notably sigma and muscarinic receptors. The stereochemical complexity of this molecule necessitates a thorough investigation of each individual isomer to fully elucidate its pharmacological potential.

The experimental workflows detailed in this guide provide a comprehensive and self-validating framework for the empirical determination of its pharmacological profile. The data generated from these studies will be instrumental in understanding the therapeutic potential of this compound and will guide future drug discovery efforts centered on the 2,6-dimethylpiperidine scaffold.

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An In-Depth Technical Guide to the In Silico Modeling of 2,6-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 2,6-Dimethylpiperidin-4-ol hydrochloride. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causal logic behind methodological choices, ensuring a self-validating and robust computational workflow. We will explore the multifaceted process of taking a small molecule from its basic chemical identity to a well-characterized virtual candidate, complete with predictive insights into its biological interactions, dynamic behavior, and drug-likeness.

Introduction: The Rationale for Modeling 2,6-Dimethylpiperidin-4-ol

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a wide array of approved pharmaceutical drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for introducing functional groups that can engage with biological targets. The subject of this guide, 2,6-Dimethylpiperidin-4-ol, is a derivative of this important class. The presence of dimethyl substitution and a hydroxyl group suggests specific stereochemical and hydrogen-bonding capabilities that warrant detailed investigation.

In silico modeling, or computer-aided drug design, offers a powerful paradigm to accelerate the research and development process, reduce costs, and minimize the reliance on trial-and-error experimental methods.[2][3] By simulating molecular behavior computationally, we can characterize novel molecules, predict their interactions with protein targets, and evaluate their potential as drug candidates before committing significant resources to synthesis and in vitro testing.[2][4] This guide will delineate a holistic in silico workflow tailored to the specific chemical nature of 2,6-Dimethylpiperidin-4-ol hydrochloride.

Foundational Analysis: Physicochemical Properties and Structural Preparation

A rigorous computational study begins with a thorough understanding of the molecule itself. Any errors at this initial stage will propagate through the entire workflow, invalidating subsequent results.

Chemical Identity and Stereoisomerism

2,6-Dimethylpiperidin-4-ol hydrochloride (PubChem CID: 199821) is the salt form of the parent compound, 2,6-Dimethylpiperidin-4-ol.[5] The parent molecule has a molecular weight of 129.203 g/mol .[6] The core structure contains three stereocenters, leading to multiple possible stereoisomers (e.g., cis and trans isomers relative to the plane of the piperidine ring).

  • (R,S)-isomers (cis): The two methyl groups are on opposite sides of the ring's plane.

  • (R,R) and (S,S)-isomers (trans): The two methyl groups are on the same side of the ring's plane.

The conformational properties of these isomers are distinct. For instance, the achiral (R,S)-isomer of 2,6-dimethylpiperidine predominantly adopts a chair conformation with equatorial methyl groups.[7] It is critically important to model the correct, or all relevant, stereoisomers, as biological systems are chiral and will almost certainly exhibit stereospecific interactions.

Protocol: Ligand Preparation for In Silico Modeling

The objective of this protocol is to convert the chemical name into a set of high-quality, three-dimensional structures ready for computational analysis.

Methodology:

  • 2D Structure Sketching & Isomer Enumeration:

    • Action: Draw the 2D structure of 2,6-Dimethylpiperidin-4-ol using chemical drawing software (e.g., MarvinSketch, ChemDraw). Explicitly define the stereochemistry for each relevant isomer (cis and trans).

    • Causality: This initial step ensures the correct connectivity and stereochemical configuration, which is the foundation for the 3D model.

  • 3D Structure Generation:

    • Action: Convert each 2D sketched isomer into an initial 3D conformation using the software's built-in tools.

    • Causality: This provides the initial Cartesian coordinates for the atoms in space.

  • Protonation State Assignment:

    • Action: Given the compound is a hydrochloride salt, the piperidine nitrogen will be protonated (positively charged) at physiological pH (~7.4). Use a pKa prediction tool to confirm this. The hydroxyl group will likely remain neutral.

    • Causality: The protonation state dictates the molecule's charge and its ability to form hydrogen bonds and electrostatic interactions. Incorrect assignment is one of the most common sources of error in molecular docking.

  • Energy Minimization:

    • Action: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94).[8]

    • Causality: The initial 3D generation may result in sterically strained or high-energy conformations. Energy minimization refines the structure to a more stable, low-energy state, which is more representative of its likely conformation in solution and at a binding site.[8]

  • File Format Conversion:

    • Action: Save the final, prepared ligand structures in a suitable format for the subsequent software tools (e.g., .mol2, .sdf, or .pdbqt for AutoDock Vina).[8]

    • Causality: Different software packages have specific input requirements that include atomic coordinates, charge information, and bond types.

The Core Modeling Workflow: From Target Interaction to Systemic Properties

This section details the primary computational experiments used to characterize the molecule's potential biological role. The overall workflow is a multi-stage funnel, starting with broad screening and moving towards more computationally intensive, detailed analysis.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Dynamic Validation & Refinement cluster_2 Phase 3: Predictive Modeling LigandPrep Ligand Preparation (All Stereoisomers) Docking Molecular Docking (Binding Pose & Affinity) LigandPrep->Docking Input Ligands ADMET ADMET Prediction (Drug-Likeness) LigandPrep->ADMET Input Ligands TargetID Target Identification (Hypothetical Target Selection) ProteinPrep Protein Preparation (PDB Structure) TargetID->ProteinPrep Select PDB ProteinPrep->Docking Input Receptor MD Molecular Dynamics (Complex Stability) Docking->MD Select Best Pose QSAR QSAR Modeling (Activity Prediction) Docking->QSAR Generate Data MD->Docking Refine Hypothesis QSAR->LigandPrep Design New Analogs MD_Workflow Start Start: Best Docked Pose Setup System Setup (Solvation, Ionization) Start->Setup Equilibrate Equilibration (NVT, NPT Ensembles) Setup->Equilibrate Production Production MD Run (Data Collection) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis QSAR_Workflow Data Dataset (Structures + Known Activities) Descriptors Calculate Molecular Descriptors (2D/3D) Data->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Model Build Model (e.g., Machine Learning) Split->Model Training Set Validate Validate Model (Using Test Set) Model->Validate Test Set Predict Predict Activity of New Compounds Validate->Predict Validated Model

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of 2,6-Dimethylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Substituted Piperidine

The 2,6-dimethylpiperidine motif, a seemingly simple heterocyclic scaffold, has played a remarkably versatile and enduring role in the advancement of chemical sciences. From its early discovery rooted in the exploration of natural alkaloids to its current prominence as a key building block in modern pharmaceuticals and asymmetric synthesis, the story of 2,6-dimethylpiperidine is one of evolving synthetic strategies and expanding applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of 2,6-dimethylpiperidines, offering valuable insights for researchers and professionals in drug discovery and chemical development. The strategic placement of two methyl groups on the piperidine ring introduces stereochemical complexity and conformational constraints that have been artfully exploited to modulate pharmacological activity and to control the stereochemical outcome of chemical reactions.

I. Historical Perspective: From Coal Tar to Chiral Building Blocks

The journey of 2,6-dimethylpiperidine is intrinsically linked to the broader history of piperidine chemistry. While piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the pungent component of black pepper, the story of its methylated analogue begins with the burgeoning field of coal tar chemistry in the late 19th century.

The precursor to 2,6-dimethylpiperidine is 2,6-dimethylpyridine, colloquially known as 2,6-lutidine. Initially, 2,6-lutidine was isolated from the basic fraction of coal tar, a complex mixture of aromatic compounds that became a treasure trove for early organic chemists. The development of synthetic methodologies for piperidines from their corresponding pyridine precursors was a major focus of research during this period.

While a definitive first synthesis of 2,6-dimethylpiperidine is not singularily documented, the seminal work of German chemist Albert Ladenburg on the reduction of pyridine and its derivatives in the late 1880s laid the crucial groundwork. It is highly probable that the first synthesis of 2,6-dimethylpiperidine, then often referred to as "lupetidine," was achieved through the reduction of 2,6-lutidine using nascent hydrogen (e.g., from sodium in ethanol), a common method of the era for saturating aromatic rings. This early work was primarily driven by an interest in understanding the structure and chemistry of natural alkaloids, many of which contain the piperidine core.

The subsequent development of catalytic hydrogenation in the early 20th century provided a more efficient and scalable method for the synthesis of 2,6-dimethylpiperidine, paving the way for its broader investigation and eventual application in various fields of chemistry.

II. Stereochemistry and Conformational Analysis: The Key to Functionality

The presence of two methyl groups at the 2 and 6 positions of the piperidine ring gives rise to three stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-2,6-dimethylpiperidine (the trans isomers), and a meso compound, (R,S)-2,6-dimethylpiperidine (the cis isomer).[1][2] This stereochemical diversity is fundamental to the varied applications of this scaffold.

G cluster_cis cis-(R,S)-2,6-Dimethylpiperidine (meso) cluster_trans_RR trans-(R,R)-2,6-Dimethylpiperidine cis_N N cis_C1 C cis_C2 C cis_C3 C cis_C4 C cis_C5 C cis_Me1 CH₃ cis_Me2 CH₃ cis_H H trans_RR_N N trans_RR_C1 C trans_RR_C2 C trans_RR_C3 C trans_RR_C4 C trans_RR_C5 C trans_RR_Me1 CH₃ trans_RR_Me2 CH₃ trans_RR_H H

Figure 1: Stereoisomers of 2,6-Dimethylpiperidine.

The conformational analysis of these isomers reveals a preference for a chair conformation. In the case of the cis isomer, the thermodynamically more stable conformation is the one where both methyl groups occupy equatorial positions, minimizing steric strain.[1][2] This conformational rigidity is a key feature that influences its interaction with biological targets and its effectiveness as a chiral auxiliary. The trans isomers also adopt chair conformations, with one methyl group in an equatorial position and the other in an axial position.

The stereochemical and conformational properties of 2,6-dimethylpiperidines can be thoroughly characterized using a variety of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most powerful.

Analytical Technique Information Gained
¹H NMR Spectroscopy Provides information on the chemical environment of protons, allowing for the determination of the relative stereochemistry (cis vs. trans) through the analysis of coupling constants and chemical shifts.
¹³C NMR Spectroscopy Reveals the number of unique carbon environments, confirming the symmetry of the molecule.
X-ray Crystallography Provides the precise three-dimensional structure of the molecule in the solid state, confirming the absolute stereochemistry and providing detailed information on bond lengths, bond angles, and intermolecular interactions.

III. Synthesis of 2,6-Dimethylpiperidines: From Classical to Contemporary Methods

The synthesis of 2,6-dimethylpiperidines has evolved significantly since its inception, with modern methods offering high levels of stereocontrol and efficiency.

A. Catalytic Hydrogenation of 2,6-Lutidine

The most common and industrially viable method for the synthesis of cis-2,6-dimethylpiperidine is the catalytic hydrogenation of 2,6-lutidine.[1][2] This reaction typically employs a heterogeneous catalyst, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C), under hydrogen pressure. The hydrogenation of the pyridine ring is a stepwise process, and the stereochemical outcome is influenced by the interaction of the substrate with the catalyst surface. The predominant formation of the cis isomer is a well-established experimental observation.

G 2,6-Lutidine 2,6-Lutidine Catalyst Catalyst (e.g., PtO₂, Rh/C) H₂, Pressure 2,6-Lutidine->Catalyst cis-2,6-Dimethylpiperidine cis-2,6-Dimethylpiperidine (Major Product) Catalyst->cis-2,6-Dimethylpiperidine trans-2,6-Dimethylpiperidine trans-2,6-Dimethylpiperidine (Minor Product) Catalyst->trans-2,6-Dimethylpiperidine

Figure 2: Catalytic Hydrogenation of 2,6-Lutidine.

Experimental Protocol: Synthesis of cis-2,6-Dimethylpiperidine via Catalytic Hydrogenation

Objective: To synthesize cis-2,6-dimethylpiperidine by the catalytic hydrogenation of 2,6-lutidine.

Materials:

  • 2,6-Lutidine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a high-pressure reaction vessel, dissolve 2,6-lutidine in anhydrous ethanol.

  • Carefully add a catalytic amount of platinum(IV) oxide to the solution.

  • Seal the reaction vessel and purge the system with an inert gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Agitate the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield pure cis-2,6-dimethylpiperidine.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: Used as a solvent to dissolve the starting material and facilitate the reaction. It is important to use an anhydrous solvent to prevent poisoning of the catalyst.

  • Platinum(IV) Oxide: A highly effective and commonly used catalyst for the hydrogenation of aromatic rings.

  • Hydrogen Pressure: Higher pressure increases the concentration of hydrogen on the catalyst surface, thus accelerating the reaction rate.

  • Inert Gas Purge: Essential to remove oxygen, which can be a safety hazard in the presence of hydrogen and a catalyst, and can also deactivate the catalyst.

B. Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure trans-2,6-dimethylpiperidines and the selective synthesis of the cis isomer have been the focus of significant research efforts, leading to the development of elegant stereoselective methods.

1. Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen atom can direct the stereochemical outcome of subsequent reactions. For example, a chiral auxiliary can shield one face of the molecule, leading to the preferential formation of one diastereomer, which can then be cleaved to yield the desired enantiomerically enriched product.

2. Catalytic Asymmetric Synthesis: The development of chiral catalysts has revolutionized the synthesis of enantiomerically pure compounds. Chiral transition metal complexes can catalyze the asymmetric hydrogenation of prochiral precursors or the kinetic resolution of racemic mixtures of 2,6-dimethylpiperidine derivatives.

3. Diastereoselective Alkylation: The diastereoselective alkylation of a pre-existing chiral piperidine derivative is another powerful strategy. For instance, the lithiation of an N-protected 2-methylpiperidine followed by reaction with an electrophile can proceed with high diastereoselectivity to afford the trans-2,6-disubstituted product.

IV. Applications of 2,6-Dimethylpiperidines: A Versatile Scaffold in Science

The unique structural and stereochemical properties of 2,6-dimethylpiperidines have led to their widespread use in various scientific and industrial domains.

A. Pharmaceuticals

The 2,6-dimethylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinically used drugs.[2] Its incorporation can influence a molecule's potency, selectivity, and pharmacokinetic properties.

1. Local Anesthetics: A prominent class of drugs featuring the 2,6-dimethylphenyl group, which is structurally related to 2,6-dimethylpiperidine, are the local anesthetics. Mepivacaine, bupivacaine, and ropivacaine are widely used local anesthetics that contain an N-alkylated 2,6-dimethylphenylpiperidine-2-carboxamide core. The 2,6-dimethyl substitution on the phenyl ring is crucial for their anesthetic activity, as it influences the pKa of the molecule and its interaction with the voltage-gated sodium channels in nerve membranes.

G cluster_mepivacaine Mepivacaine cluster_bupivacaine Bupivacaine Mepivacaine_structure Bupivacaine_structure

Figure 3: Structures of Local Anesthetics.

Synthesis of Mepivacaine: A Representative Example

The synthesis of mepivacaine typically involves the acylation of 2,6-dimethylaniline with N-methylpipecolic acid chloride. This reaction highlights the use of a 2,6-disubstituted piperidine derivative as a key building block in the synthesis of a commercially important drug.

2. Central Nervous System (CNS) Active Agents: The piperidine ring is a common feature in many CNS-active drugs, and the 2,6-dimethyl substitution pattern can be used to fine-tune their pharmacological profiles. These modifications can affect the molecule's ability to cross the blood-brain barrier and its affinity for specific receptors in the brain.

B. Agrochemicals

Similar to their role in pharmaceuticals, 2,6-dimethylpiperidine derivatives are utilized in the development of agrochemicals, such as pesticides and herbicides.[2] The specific stereochemistry of these molecules can lead to enhanced efficacy and reduced environmental impact.

C. Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The C₂-symmetry of trans-2,6-dimethylpiperidine makes it an excellent chiral auxiliary and a precursor for chiral ligands in asymmetric catalysis. When attached to a reactant, the chiral piperidine moiety can effectively control the stereochemical course of a reaction, leading to the formation of a single enantiomer of the product. Chiral ligands derived from 2,6-dimethylpiperidine are used in a variety of metal-catalyzed asymmetric transformations, including hydrogenations, alkylations, and cycloadditions.

V. Conclusion and Future Outlook

The journey of 2,6-dimethylpiperidines from their origins in the byproducts of industrial processes to their current status as indispensable tools in organic synthesis and drug discovery is a testament to the power of chemical innovation. The initial challenge of isolating and characterizing these compounds has given way to a sophisticated understanding of their stereochemistry and reactivity, enabling their use in the creation of complex and life-saving molecules.

As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like 2,6-dimethylpiperidine will only increase. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel applications in areas such as materials science and catalysis. The enduring legacy of the 2,6-dimethylpiperidine scaffold serves as an inspiration for the continued exploration of the vast and fascinating world of heterocyclic chemistry.

References

  • Einhorn, J.; Einhorn, C.; Ratajczak, F.; Durif, A.; Averbuch, M.-T.; Pierre, J.-L. Synthesis and resolution of a chiral analog of 2,2,6,6-tetramethylpiperidine and of its corresponding nitroxide. Tetrahedron Letters1998 , 39, 2565-2568. [Link]

  • 2,6-Dimethylpiperidine. In Wikipedia; 2023. [Link]

  • Porto GG, Vasconcelos BC, Gomes AC, Albert D. Evaluation of lidocaine and mepivacaine for inferior third molar surgery. Medicina oral, patologia oral y cirugia bucal. 2007;12(1):E60-4.
  • Burm AG, Cohen IM, van Kleef JW, Vletter AA, Olieman W, Groen K. Pharmacokinetics of the enantiomers of mepivacaine after intravenous administration of the racemate in volunteers. Anesthesia & Analgesia. 1997;84(1):85-9.
  • Castrén, J.A. A clinical evaluation of mepivacaine (Carbocain) in ocular surgery. Acta Ophthalmologica. 1963;41(3):262-9.

Sources

Methodological & Application

Synthesis of 2,6-Dimethylpiperidin-4-ol Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Dimethylpiperidin-4-ol hydrochloride is a crucial heterocyclic building block in medicinal chemistry and drug development. Its substituted piperidine scaffold is a common motif in a wide array of pharmacologically active compounds, valued for its influence on the physicochemical properties and biological activity of molecules.[1] This guide provides a detailed, two-step synthetic protocol for the preparation of 2,6-Dimethylpiperidin-4-ol hydrochloride, commencing with the synthesis of the key intermediate, cis-2,6-Dimethyl-4-piperidone, followed by its stereoselective reduction and subsequent salt formation. This document is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development, offering in-depth procedural details and the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of 2,6-Dimethylpiperidin-4-ol hydrochloride is efficiently achieved through a two-stage process. The initial and most critical step is the construction of the 2,6-dimethyl-4-piperidone ring system. This is accomplished via a Mannich-type condensation reaction, a classic and reliable method for the formation of β-amino carbonyl compounds.[2][3] Specifically, this protocol utilizes the reaction of acetaldehyde, acetone, and an ammonia source.

The second stage involves the reduction of the carbonyl group of the 2,6-dimethyl-4-piperidone intermediate to a hydroxyl group, yielding 2,6-dimethylpiperidin-4-ol. This transformation is carried out using a standard reducing agent, sodium borohydride. The stereochemical outcome of this reduction is a key consideration, as it leads to the formation of stereoisomers. The final step is the conversion of the resulting 2,6-dimethylpiperidin-4-ol into its more stable and handleable hydrochloride salt.

Experimental Protocols

Part 1: Synthesis of cis-2,6-Dimethyl-4-piperidone

This procedure is adapted from the well-established Mannich condensation methodology for the synthesis of substituted piperidin-4-ones.[2][4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetaldehyde44.0588.1 g (100 mL)2.0
Acetone58.0858.1 g (73.5 mL)1.0
Ammonium Acetate77.0877.1 g1.0
Ethanol (95%)-150 mL-
Diethyl Ether-200 mL-
Concentrated HCl-As needed-
Concentrated NH4OH-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetaldehyde (2.0 mol), acetone (1.0 mol), and ammonium acetate (1.0 mol) in 150 mL of 95% ethanol.

  • Heat the mixture gently with stirring on a heating mantle. The reaction is exothermic, and the color of the solution will gradually change to a deep orange or reddish-brown. Maintain a gentle reflux for 2-3 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 1 L beaker and place it in an ice bath.

  • Slowly add 200 mL of diethyl ether to the mixture while stirring.

  • With continued cooling and stirring, cautiously add concentrated hydrochloric acid dropwise until the precipitation of the hydrochloride salt of the piperidone appears complete.

  • Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol-ether (1:1) mixture.

  • To obtain the free base, suspend the crude hydrochloride salt in 200 mL of acetone. While stirring, add concentrated ammonium hydroxide dropwise until the solid dissolves, and the solution becomes clear.

  • Pour the resulting solution into 500 mL of ice-cold water. The cis-2,6-dimethyl-4-piperidone will precipitate as a white to off-white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator. The expected yield is in the range of 40-50%.

Part 2: Reduction of cis-2,6-Dimethyl-4-piperidone and Formation of the Hydrochloride Salt

This part of the protocol details the reduction of the synthesized piperidone to the corresponding piperidinol and its conversion to the final hydrochloride salt. The reduction of cyclic ketones with sodium borohydride can result in a mixture of axial and equatorial alcohol isomers.[6][7][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 10g of piperidone)Moles
cis-2,6-Dimethyl-4-piperidone127.1910.0 g0.0786
Sodium Borohydride (NaBH4)37.833.0 g0.0793
Methanol-100 mL-
Water-200 mL-
Diethyl Ether-150 mL-
Anhydrous Sodium Sulfate-For drying-
Concentrated HCl-As needed-

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.0786 mol) of cis-2,6-dimethyl-4-piperidone in 100 mL of methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • While maintaining the temperature, add 3.0 g (0.0793 mol) of sodium borohydride in small portions over 30 minutes with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Carefully quench the reaction by the slow, dropwise addition of 50 mL of water.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude 2,6-dimethylpiperidin-4-ol as a viscous oil or a low-melting solid.

  • Dissolve the crude product in a minimal amount of diethyl ether.

  • With stirring, add a solution of concentrated hydrochloric acid in ethanol (ethanolic HCl) dropwise until no further precipitation is observed.

  • Collect the white precipitate of 2,6-dimethylpiperidin-4-ol hydrochloride by vacuum filtration.

  • Wash the product with a small amount of cold diethyl ether and dry it under vacuum. The expected yield for this step is typically in the range of 80-90%.

Reaction Workflow

Synthesis_Workflow cluster_step1 Part 1: Synthesis of cis-2,6-Dimethyl-4-piperidone cluster_step2 Part 2: Reduction and Salt Formation A Acetaldehyde, Acetone, Ammonium Acetate in Ethanol B Mannich Condensation (Reflux, 2-3h) A->B C Precipitation with HCl B->C D Isolation of Hydrochloride Salt C->D E Neutralization with NH4OH D->E F Precipitation and Isolation of cis-2,6-Dimethyl-4-piperidone E->F G cis-2,6-Dimethyl-4-piperidone in Methanol F->G Proceed to Reduction H Reduction with NaBH4 (0-5°C, 2h) G->H I Aqueous Workup and Extraction H->I J Isolation of 2,6-Dimethylpiperidin-4-ol I->J K Treatment with Ethanolic HCl J->K L Isolation of 2,6-Dimethylpiperidin-4-ol Hydrochloride K->L

Caption: Synthetic workflow for 2,6-Dimethylpiperidin-4-ol hydrochloride.

Mechanistic Insights and Discussion

The synthesis of the piperidone ring proceeds through a Mannich reaction, which involves the aminoalkylation of an acidic proton located on the acetone molecule by the formaldehyde iminium ion, generated in situ from acetaldehyde and ammonia. The reaction is a cascade of aldol-type additions and condensations, ultimately leading to the cyclized piperidone structure. The stereochemistry of the resulting 2,6-dimethyl-4-piperidone is predominantly the cis isomer, which is the thermodynamically more stable configuration.

The subsequent reduction of the 4-keto group with sodium borohydride proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. The stereochemical outcome of this reduction is influenced by the steric hindrance presented by the two methyl groups at the 2 and 6 positions. The hydride can attack from either the axial or equatorial face of the piperidone ring, leading to the formation of two diastereomeric alcohols (cis and trans isomers with respect to the orientation of the hydroxyl group relative to the methyl groups). The ratio of these isomers can be influenced by the reaction conditions, such as the solvent and temperature.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acetaldehyde is volatile and flammable. Handle with care and avoid ignition sources.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it in portions and quench the reaction carefully.

References

  • Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. [Link]

  • Baliah, V., & Gopalakrishnan, V. (1951). The Application of the Mannich Reaction to Ketones. Part I. The Condensation of Acetaldehyde, Acetone and Ammonia. Journal of the Indian Chemical Society, 28(11), 629-634.
  • Mannich, C., & Krosche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. [Link]

  • Worthey, D. D., & Eliel, E. L. (1970). Conformational Analysis. XXI. The Stereochemistry of Reduction of 2,6-cis-Diphenyl-4-piperidone and Related Compounds. The Journal of Organic Chemistry, 35(12), 4169–4173. [Link]

  • MySkinRecipes. (n.d.). 2,6-Dimethylpiperidin-4-ol hydrochloride. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem Rev Lett 4, 192-199. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 24(12), 5555-5559. [Link]

  • Semantic Scholar. (1948). The preparation of some piperidine derivatives by the Mannich reaction. Retrieved from [Link]

  • Ascensus Specialties. (n.d.). Sodium Borohydride Series: Beyond Organic Synthesis. Retrieved from [Link]

  • PubMed. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. Retrieved from [Link]

Sources

The Strategic Application of 2,6-Dimethylpiperidin-4-ol HCl in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and basic nitrogen atom offer a versatile platform for engaging with a multitude of biological targets. Within this privileged class of heterocycles, 2,6-dimethylpiperidin-4-ol hydrochloride emerges as a particularly valuable building block. The strategic placement of two methyl groups at the 2 and 6 positions introduces critical stereochemical and conformational constraints that profoundly influence a molecule's physicochemical properties and its interactions with protein targets. This guide provides an in-depth exploration of the utility of 2,6-dimethylpiperidin-4-ol HCl, offering detailed protocols and expert insights for its effective incorporation into drug discovery programs.

The Significance of the 2,6-Dimethylpiperidine Moiety: A Structural and Physicochemical Perspective

The introduction of methyl groups at the C2 and C6 positions of the piperidine ring has several key implications for drug design:

  • Stereochemical Influence on Biological Activity: The 2,6-dimethylpiperidine unit can exist as three stereoisomers: the achiral (R,S) or meso compound, and a pair of enantiomers, (R,R) and (S,S).[2] The relative orientation of these methyl groups (cis or trans) dictates the overall three-dimensional shape of the molecule, which can lead to significant differences in binding affinity and selectivity for a given biological target. For instance, the cis-isomers of certain 2,6-disubstituted piperidines have been shown to be more potent as γ-secretase inhibitors for the potential treatment of Alzheimer's disease.[3] Similarly, N-sulfonamides derived from cis-2,6-dimethylpiperidine have demonstrated acetylcholinesterase inhibition.[3]

  • Conformational Rigidity and Lipophilicity: The presence of the two methyl groups restricts the conformational flexibility of the piperidine ring, which can be advantageous in reducing the entropic penalty upon binding to a target protein. This pre-organization of the scaffold can lead to higher binding affinities. Furthermore, the methyl groups increase the lipophilicity of the molecule, which can be modulated to optimize cell permeability and pharmacokinetic properties.

  • Metabolic Stability: The methyl groups can shield adjacent positions on the ring from metabolic enzymes, such as cytochrome P450s, potentially reducing the rate of metabolism and improving the drug's half-life.

The hydrochloride salt form of 2,6-dimethylpiperidin-4-ol enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions. It is a stable, crystalline solid that is generally easier to handle and weigh accurately compared to the free base, which may be a liquid or a low-melting solid.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₇H₁₆ClNO[4]
Molecular Weight 165.66 g/mol [4]
CAS Number 179175-18-9[4]
Appearance White to off-white solidInternal Data
Solubility Soluble in water and methanol[2]

Spectroscopic Data (Representative for the free base):

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups (doublets), the methine protons at C2 and C6, the protons on the piperidine ring, and the proton of the hydroxyl group. The coupling constants between the protons on the ring can provide information about the stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two methyl carbons, the carbons of the piperidine ring, including the carbon bearing the hydroxyl group (C4).

  • IR Spectroscopy: Key stretches will include a broad O-H band for the hydroxyl group and N-H stretching for the secondary amine.

Synthetic Applications and Protocols

2,6-Dimethylpiperidin-4-ol HCl is a versatile intermediate for a range of chemical transformations, primarily involving the secondary amine and the hydroxyl group.

N-Alkylation and Reductive Amination

Functionalization of the secondary amine is a common strategy to introduce various side chains that can interact with the target protein or modulate the physicochemical properties of the molecule.

This protocol describes a general procedure for the N-alkylation of 2,6-dimethylpiperidin-4-ol HCl with an alkyl halide.

Workflow Diagram:

N_Alkylation reagent 2,6-Dimethylpiperidin-4-ol HCl + Alkyl Halide (R-X) base Base (e.g., K₂CO₃, Et₃N) in Solvent (e.g., DMF, ACN) reagent->base Combine reaction Stir at RT to 80 °C base->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product N-Alkyl-2,6-dimethylpiperidin-4-ol purification->product

Caption: General workflow for direct N-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,6-dimethylpiperidin-4-ol HCl (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) (0.1-0.5 M), add a base (2.0-3.0 eq). Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base is necessary to neutralize the hydrochloride salt and the acid generated during the reaction.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., bromide or iodide) (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Expert Insights: The choice of base and solvent is crucial. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in DMF might be necessary, although care must be taken to handle NaH safely. The steric hindrance from the two methyl groups can slow down the reaction rate compared to less substituted piperidines.

Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for introducing more complex substituents.[5][6]

Workflow Diagram:

Reductive_Amination reagents 2,6-Dimethylpiperidin-4-ol HCl + Aldehyde/Ketone (R'COR'') conditions Reducing Agent (e.g., NaBH(OAc)₃) in Solvent (e.g., DCE, THF) reagents->conditions Combine reaction Stir at RT conditions->reaction workup Quench & Aqueous Workup reaction->workup Reaction Completion purification Column Chromatography workup->purification product N-Substituted-2,6-dimethylpiperidin-4-ol purification->product

Caption: General workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a suspension of 2,6-dimethylpiperidin-4-ol HCl (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is a commonly used and effective reagent for this transformation. A weak acid like acetic acid (AcOH) can be added as a catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers, filter, and concentrate. Purify the residue by column chromatography to yield the N-substituted product.

Expert Insights: Reductive amination with hindered amines like cis-2,6-dimethylpiperidine can be sluggish.[7] Careful optimization of the reducing agent and reaction conditions may be necessary. For challenging substrates, using a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) can be effective, but this reagent is toxic and should be handled with caution.

O-Acylation and O-Alkylation

The secondary hydroxyl group at the C4 position provides another handle for further functionalization, allowing for the introduction of ester or ether linkages.

This protocol outlines the esterification of the hydroxyl group.

Step-by-Step Methodology:

  • Amine Protection (Optional but Recommended): To avoid competing N-acylation, it is often advantageous to first protect the secondary amine, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This can be achieved by reacting 2,6-dimethylpiperidin-4-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Acylation: To a solution of the N-protected 2,6-dimethylpiperidin-4-ol (1.0 eq) in a solvent such as dichloromethane (DCM) or THF, add an acylating agent (1.1-1.5 eq) like an acid chloride or anhydride, and a base such as triethylamine or pyridine.

  • Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress. Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Deprotection (if applicable): If the amine was protected, remove the protecting group. For a Boc group, this is typically done using an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

  • Purification: Purify the final product by column chromatography.

The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry.[4][8] This can be particularly useful for accessing specific stereoisomers.

Workflow Diagram:

Mitsunobu_Reaction reagents N-Protected 2,6-Dimethylpiperidin-4-ol + Pronucleophile (e.g., RCOOH) mitsunobu_reagents PPh₃ + DEAD/DIAD in THF at 0 °C to RT reagents->mitsunobu_reagents Combine reaction Stir mitsunobu_reagents->reaction workup Solvent Removal & Purification reaction->workup product O-Substituted Product (with inversion of stereochemistry) workup->product

Caption: General workflow for the Mitsunobu reaction.

Step-by-Step Methodology:

  • Amine Protection: The secondary amine must be protected prior to the Mitsunobu reaction.

  • Reaction Setup: To a solution of the N-protected 2,6-dimethylpiperidin-4-ol (1.0 eq), a pronucleophile (e.g., a carboxylic acid for esterification, a phenol for etherification) (1.2-1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Purification: Concentrate the reaction mixture and purify directly by column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.

  • Deprotection: Remove the amine protecting group as described in Protocol 3.

Case Studies in Drug Discovery

The 2,6-dimethylpiperidine scaffold has been successfully incorporated into a number of biologically active molecules.

Case Study 1: Kinase Inhibitors

Many kinase inhibitors utilize heterocyclic scaffolds to interact with the hinge region of the kinase domain. The 2,6-dimethylpiperidine moiety can serve as a solvent-exposed fragment that can be modified to improve potency and pharmacokinetic properties. For example, derivatives of 2,6-dimethylpiperidine have been explored as inhibitors of Anaplastic Lymphoma Kinase (ALK), a target in certain types of cancer.[9]

Case Study 2: GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The 2,6-dimethylpiperidine scaffold can be found in ligands for various GPCRs, including opioid receptors. For example, JDTic is a potent and selective kappa opioid receptor antagonist that contains a 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, a close analog of the title compound.[10][11][12] Structure-activity relationship (SAR) studies on such molecules have revealed that the stereochemistry of the methyl groups is critical for high affinity and selectivity.

Comparative Biological Activity Data:

Compound ClassIsomerTargetActivity (Ki or IC₅₀)Reference
Dopamine Transporter Inhibitorscis-2,5-disubstituted piperidineDAT15.3 nM
trans-2,5-disubstituted piperidineDAT125 nM
γ-Secretase Inhibitorscis-2,6-disubstituted N-arylsulfonyl piperidinesγ-SecretaseMore Active[3]
trans-2,6-disubstituted N-arylsulfonyl piperidinesγ-SecretaseLess Active[3]

Safety and Handling

2,6-Dimethylpiperidin-4-ol HCl should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14][15]

Conclusion

2,6-Dimethylpiperidin-4-ol HCl is a valuable and versatile building block in medicinal chemistry. Its unique stereochemical and conformational properties, conferred by the 2,6-dimethyl substitution pattern, provide medicinal chemists with a powerful tool to fine-tune the biological activity and pharmacokinetic properties of drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors.

References

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  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from researchgate.net. URL: [Link]

  • Google Patents. (2018, December 11). EP3666757A1 - Process for preparing a piperidin-4-one. Retrieved from patents.google.com.
  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from en.wikipedia.org. URL: [Link]

  • Knowledge UChicago. (n.d.). THE UNIVERSITY OF CHICAGO THE DEVELOPMENT OF STRATEGIES, REACTIONS, AND TACTICS FOR THE TOTAL SYNTHESES OF CHILOCORINE C AND DA. Retrieved from knowledge.uchicago.edu. URL: [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from etheses.whiterose.ac.uk. URL: [Link]

  • UCL Discovery. (n.d.). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. Retrieved from discovery.ucl.ac.uk. URL: [Link]

  • Google Patents. (n.d.). US4064254A - Substituted piperidines therapeutic process and compositions. Retrieved from patents.google.com.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from organic-chemistry.org. URL: [Link]

  • PubMed Central. (n.d.). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

  • PubMed Central. (n.d.). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl]. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from en.wikipedia.org. URL: [Link]

  • ResearchGate. (n.d.). Synthesis, molecular docking of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one: Hirshfeld surface, spectroscopic and DFT based analyses | Request PDF. Retrieved from researchgate.net. URL: [Link]

  • National Institutes of Health. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from tuodachemical.com. URL: [Link]

  • ACS Publications. (2011, August 5). Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. Retrieved from pubs.acs.org. URL: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from masterorganicchemistry.com. URL: [Link]

  • Google Patents. (n.d.). WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19). Retrieved from patents.google.com.
  • ACS Publications. (2014, August 18). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile. Retrieved from pubs.acs.org. URL: [Link]

  • AA Blocks. (2019, November 22). InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. Retrieved from aablocks.com. URL: [Link]

  • ACS Publications. (n.d.). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Retrieved from pubs.acs.org. URL: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: SAR of 4-Hydroxypiperidine and Hydroxyalkyl Substituted Heterocycles as Novel p38 Map Kinase Inhibitors. | Request PDF. Retrieved from researchgate.net. URL: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from openscholar.dut.ac.za. URL: [Link]

  • ResearchGate. (n.d.). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. Retrieved from researchgate.net. URL: [Link]

  • PubMed Central. (2020, May 27). Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). Retrieved from ncbi.nlm.nih.gov. URL: [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from pubs.acs.org. URL: [Link]

  • National Institutes of Health. (2020, November 13). Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

  • National Institutes of Health. (n.d.). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from pubs.acs.org. URL: [Link]

  • NIST WebBook. (n.d.). 2-Acetylpiperidine. Retrieved from webbook.nist.gov. URL: [Link]

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  • ResearchGate. (n.d.). DNA Binding Mode of the Cis and Trans Geometries of New Antitumor Nonclassical Platinum Complexes Containing Piperidine, Piperazine, or 4-Picoline Ligand in Cell-Free Media. Relations to Their Activity in Cancer Cell Lines. Retrieved from researchgate.net. URL: [Link]

  • PLOS One. (2014, September 18). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. Retrieved from journals.plos.org. URL: [Link]

Sources

Application Note: Quantitative Analysis of 2,6-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the quantitative analysis of 2,6-Dimethylpiperidin-4-ol hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Due to its lack of a significant UV chromophore, direct analysis by UV-Vis spectrophotometry is challenging. Therefore, this note details two primary, robust analytical approaches: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with pre-column derivatization, and a Gas Chromatography-Mass Spectrometry (GC-MS) method. These methodologies are designed for researchers, quality control analysts, and drug development professionals requiring accurate and precise quantification of this compound in bulk materials or as a process intermediate. The protocols are presented with an emphasis on the scientific rationale behind procedural choices and are structured to align with the principles of analytical method validation outlined in ICH Q2(R2) guidelines.[2][3][4]

Introduction: The Analytical Challenge

2,6-Dimethylpiperidin-4-ol hydrochloride (CAS: 179175-18-9) is a substituted piperidine derivative.[5][6] Piperidine and its analogs are foundational structures in many active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[7] Accurate quantification of this intermediate is critical for ensuring reaction stoichiometry, monitoring process purity, and guaranteeing the quality of the final API.

The primary analytical challenge presented by 2,6-Dimethylpiperidin-4-ol is its molecular structure, which lacks a chromophore necessary for sensitive detection by common HPLC-UV detectors. Its aliphatic, heterocyclic nature necessitates an analytical strategy that either introduces a detectable moiety or employs a universal detection technique like mass spectrometry.

This guide provides two robust methods to address this challenge, complete with detailed protocols and validation considerations.

Method 1: RP-HPLC with Pre-Column Derivatization

This method enhances detectability by covalently bonding a UV-active molecule to the analyte prior to chromatographic separation. The secondary amine of the piperidine ring is an ideal target for derivatization. We will utilize 4-toluenesulfonyl chloride (tosyl chloride) as the derivatizing agent, a strategy proven effective for other piperidine compounds.[8]

Principle of Derivatization

The nucleophilic secondary amine of 2,6-Dimethylpiperidin-4-ol reacts with the electrophilic sulfonyl chloride group of tosyl chloride in an alkaline environment. This reaction forms a stable sulfonamide derivative that is highly responsive to UV detection.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile) s1->s2 d1 Add Alkaline Buffer (e.g., Sodium Bicarbonate) s2->d1 d2 Add Tosyl Chloride Solution d1->d2 d3 Incubate (e.g., 60°C for 30 min) d2->d3 d4 Quench Reaction (e.g., with Methanol) d3->d4 a1 Inject Derivatized Sample d4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (e.g., 254 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s1 Weigh Standard/Sample s2 Dissolve in Volatile Solvent (e.g., Methanol) s1->s2 s3 Filter if necessary (0.45 µm PTFE filter) s2->s3 a1 Inject into GC s3->a1 a2 Vaporization & Separation (e.g., DB-5ms Column) a1->a2 a3 Ionization (EI) & Fragmentation a2->a3 a4 Mass Detection (SIM Mode) a3->a4 a5 Data Acquisition & Quantification a4->a5

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,6-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Substituted Piperidines and the Role of NMR

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and to serve as a versatile template for three-dimensional molecular design. 2,6-Dimethylpiperidin-4-ol, as a substituted piperidine, presents a compelling case for detailed structural analysis due to the stereochemical complexities introduced by its three chiral centers. The relative orientations of the two methyl groups (cis or trans) and the hydroxyl group (axial or equatorial) give rise to multiple diastereomers, each with a unique three-dimensional architecture that can profoundly influence its biological activity and pharmacokinetic profile.

As the hydrochloride salt, the compound's stability and solubility are enhanced, a common strategy in drug development. However, the protonation of the piperidine nitrogen introduces further conformational considerations. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of the stereochemistry and conformational preferences of such molecules in solution. This application note provides a comprehensive guide to the preparation and NMR analysis of 2,6-Dimethylpiperidin-4-ol hydrochloride, with a particular focus on the interpretation of spectral data to elucidate its precise stereochemical identity.

Experimental Design and Rationale

The successful NMR analysis of 2,6-Dimethylpiperidin-4-ol hydrochloride hinges on meticulous sample preparation and the selection of appropriate NMR experimental parameters. The hydrochloride salt form necessitates the use of a polar aprotic solvent to ensure dissolution and to observe the relevant proton signals, including the N-H and O-H protons.

Protocol 1: Sample Preparation

Causality in Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its high polarity readily dissolves the hydrochloride salt, and its ability to form hydrogen bonds with the N-H and O-H protons slows down their chemical exchange, often allowing for their direct observation in the ¹H NMR spectrum. This is in contrast to protic solvents like D₂O, which would lead to rapid H/D exchange and the disappearance of these signals.

Step-by-Step Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 10-15 mg of 2,6-Dimethylpiperidin-4-ol hydrochloride into a clean, dry vial. This concentration is generally sufficient for acquiring high-quality ¹H and ¹³C NMR spectra in a reasonable timeframe.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. A vortex mixer can be used if necessary. Visually inspect the solution for any suspended particles.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial as suspended solids can degrade the magnetic field homogeneity and, consequently, the spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Receiver Gain: Adjust automatically.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is invaluable for confirming stereochemical relationships.

Workflow for Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation cluster_output Final Structure weigh Weigh Sample (10-15 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter H1 1H NMR filter->H1 C13 13C NMR filter->C13 TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) filter->TwoD assign Assign Signals (1D & 2D) H1->assign C13->assign TwoD->assign coupling Analyze Coupling Constants assign->coupling noesy Interpret NOESY Data assign->noesy stereo Determine Stereochemistry (cis/trans, axial/equatorial) coupling->stereo noesy->stereo structure Elucidated 3D Structure stereo->structure

Caption: Workflow for the NMR-based structural elucidation of 2,6-Dimethylpiperidin-4-ol hydrochloride.

Spectral Analysis and Interpretation: A Deep Dive into Stereochemistry

The piperidine ring of 2,6-Dimethylpiperidin-4-ol hydrochloride is expected to adopt a chair conformation to minimize steric strain. The protonation at the nitrogen atom will influence the chemical shifts of the adjacent protons and carbons.

Distinguishing Cis and Trans Isomers

The key to differentiating the cis and trans isomers lies in the chemical shifts and coupling constants of the ring protons, particularly H2, H6, and the methyl groups.

  • Cis Isomer: In the preferred chair conformation, the cis isomer will have one axial and one equatorial methyl group. This will result in two distinct signals for the methyl groups in both the ¹H and ¹³C NMR spectra due to their different magnetic environments.

  • Trans Isomer: The trans isomer can exist in two rapidly interconverting chair conformations, one with two axial methyl groups (diaxial) and one with two equatorial methyl groups (diequatorial). The diequatorial conformation is significantly more stable. Therefore, the trans isomer is expected to show a single, averaged signal for the two equivalent methyl groups in both the ¹H and ¹³C NMR spectra.

Influence of the Hydroxyl Group

The orientation of the hydroxyl group at C4 (axial or equatorial) will primarily affect the chemical shift and multiplicity of the H4 proton.

  • Axial H4: An axial proton at C4 will typically exhibit large axial-axial couplings (J ≈ 8-12 Hz) to the axial protons on C3 and C5, and smaller axial-equatorial couplings (J ≈ 2-5 Hz). This will result in a triplet of triplets or a more complex multiplet.

  • Equatorial H4: An equatorial proton at C4 will have smaller equatorial-axial and equatorial-equatorial couplings, leading to a narrower multiplet, often appearing as a broad singlet or a multiplet with small coupling constants.

Effect of N-Protonation

Protonation of the nitrogen atom leads to a deshielding effect on the adjacent protons (H2 and H6) and carbons (C2 and C6) due to the electron-withdrawing nature of the positively charged nitrogen. The N-H proton itself will appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent. In DMSO-d₆, this signal is often observed between 8 and 10 ppm.

Predicted Chemical Shifts

The following table summarizes the estimated ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 2,6-Dimethylpiperidin-4-ol hydrochloride in DMSO-d₆. These are predictive values based on known substituent effects in piperidine systems and should be used as a guide for spectral assignment.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H) Key Considerations for Isomer Identification
H2, H6 3.0 - 3.550 - 55MultipletDeshielded due to adjacent N⁺.
H3, H5 (axial) 1.4 - 1.835 - 45Multiplet
H3, H5 (equatorial) 1.8 - 2.235 - 45Multiplet
H4 3.8 - 4.260 - 65MultipletChemical shift and coupling constants are diagnostic of OH orientation.
2-CH₃, 6-CH₃ 1.1 - 1.415 - 20DoubletTrans: One signal. Cis: Two distinct signals.
N-H 8.0 - 10.0-Broad SingletExchangeable proton, observable in DMSO-d₆.
O-H 4.5 - 5.5-DoubletCoupling to H4 may be observed.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the complete structural and stereochemical characterization of 2,6-Dimethylpiperidin-4-ol hydrochloride. By carefully preparing the sample in DMSO-d₆ and acquiring a suite of 1D and 2D NMR experiments, researchers can confidently assign all proton and carbon signals. The key to distinguishing the cis and trans isomers lies in the analysis of the methyl group signals, while the multiplicity and coupling constants of the H4 proton reveal the orientation of the hydroxyl group. This detailed structural information is critical for understanding the structure-activity relationships of this and related piperidine-containing compounds in drug discovery and development.

References

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149-2157. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). H-1 chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Pandiarajan, K., Sabapathy Mohan, R. T., & Hasan, M. U. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. [Link]

  • D'Alonzo, D., Guaragna, A., & Ziaco, M. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(21), 5099. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved January 27, 2026, from [Link]

  • Al-Rawi, J. M. A., Al-Tel, T. H., & Mutlag, D. A. (2005). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 43(7), 571-575. [Link]

Application Notes & Protocols: Crystallization Techniques for Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of piperidine hydrochloride. As a common salt form in active pharmaceutical ingredients (APIs), controlling its crystalline properties is paramount for ensuring product purity, stability, and bioavailability.[1] This guide moves beyond simple procedural lists to explain the underlying scientific principles behind solvent selection, method optimization, and crystal characterization. Detailed, field-proven protocols for cooling, anti-solvent, and evaporative crystallization are provided, alongside troubleshooting guides and data interpretation frameworks.

Foundational Principles: The Science of Piperidine Hydrochloride Crystallization

Piperidine hydrochloride (C₅H₁₁N·HCl) is a crystalline solid characterized by its high melting point (245-248 °C) and significant solubility in water (>1500 g/L).[2][3] It is also hygroscopic, a critical factor that influences handling, storage, and the choice of crystallization solvents.[2][3] The primary objective of crystallizing this salt, or any API, is to achieve high purity, isolate the most thermodynamically stable crystal form, and control physical properties like particle size distribution (PSD) and morphology.[1]

The entire process is governed by creating a state of supersaturation , the thermodynamic driving force for both the birth of new crystals (nucleation ) and their subsequent enlargement (crystal growth ). Supersaturation can be achieved by altering the temperature, solvent composition, or solution volume. Understanding and controlling the rate at which supersaturation is generated is the key to a robust and reproducible crystallization process.[1]

The Critical Role of Solvent Selection

The choice of solvent is the most influential decision in developing a crystallization process. An ideal solvent system for piperidine hydrochloride should exhibit:

  • High solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures (for cooling crystallization).

  • High solubility for the salt, while a miscible anti-solvent provides very low solubility (for anti-solvent crystallization).

  • Appropriate volatility for efficient removal (for evaporative crystallization).

  • Inertness towards the piperidine hydrochloride molecule.

  • A favorable safety and environmental profile.

Given piperidine hydrochloride's properties, common solvent systems include protic solvents like ethanol and methanol, with anti-solvents such as diethyl ether or other non-polar ethers being used to induce precipitation.[2]

Key Physicochemical Data for Piperidine Hydrochloride

A summary of essential properties is crucial for process design.

PropertyValueSource(s)
Molecular Formula C₅H₁₁N·HCl[4]
Molecular Weight 121.61 g/mol [4]
Melting Point 245 - 249 °C[3]
Appearance White crystalline powder[3]
Water Solubility >1500 g/L (soluble)[2][3]
pH 6-8 (111 g/L solution)[2]
Key Characteristic Hygroscopic[2][3]
Hazards Toxic if swallowed[3][4][5]

Crystallization Process Development Workflow

Successful crystallization development follows a logical progression from initial screening to final characterization. This workflow ensures that critical process parameters are identified and optimized for a scalable, robust process.

G General Crystallization Workflow cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Protocol Optimization cluster_2 Phase 3: Isolation & Characterization A Solvent Solubility Screening B Technique Screening (Cooling, Anti-solvent, etc.) A->B C Preliminary Polymorph Screen B->C D Define Metastable Zone Width (MSZW) C->D Select Lead System E Optimize Cooling/Addition Rate D->E F Seeding Strategy Development E->F G Filtration & Drying Studies F->G Finalize Protocol H Full Solid-State Characterization (XRPD, DSC, TGA) G->H I Purity Analysis (HPLC) H->I J Robust & Scalable Process

Caption: General workflow for crystallization process development.

Detailed Protocols for Crystallization

Universal Safety Precaution: Piperidine hydrochloride is toxic if swallowed.[3][4][5] Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid dust formation.[4]

Protocol 1: Cooling Crystallization

This is the preferred method when the solubility of the compound shows a strong dependence on temperature. The process involves dissolving the material at a high temperature and allowing crystals to form as the solution is cooled in a controlled manner.[6][7]

  • Principle: Solubility of piperidine hydrochloride in a selected solvent (e.g., isopropanol) decreases significantly as the temperature is lowered, leading to supersaturation and subsequent crystallization.

  • Materials & Equipment: Piperidine hydrochloride (crude), isopropanol (IPA), jacketed reaction vessel with overhead stirrer and temperature control, filtration apparatus (Büchner funnel), vacuum oven.

  • Procedure:

    • Dissolution: Charge the jacketed vessel with the desired volume of IPA. Begin stirring and heat the solvent to 70-80 °C.

    • Slowly add crude piperidine hydrochloride until a clear, saturated solution is achieved. Add a small additional amount of solvent (~5% v/v) to ensure complete dissolution.

    • Controlled Cooling: Program the temperature controller to cool the solution at a linear rate, typically 10-20 °C per hour. Slower cooling rates generally yield larger, more well-defined crystals.

    • Nucleation & Growth: Observe the temperature at which nucleation (first appearance of solid) occurs. Once nucleation begins, the cooling rate can sometimes be increased.

    • Aging: Once the final temperature (e.g., 0-5 °C) is reached, hold the slurry under agitation for a minimum of 2-4 hours. This "aging" period allows for maximum yield and can promote the conversion to a more stable polymorphic form.

    • Isolation: Filter the resulting slurry through a Büchner funnel. Wash the collected crystals with a small amount of cold IPA to remove residual mother liquor.

    • Drying: Dry the crystalline product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Troubleshooting:

    • Oiling Out: If an oil forms instead of crystals, the cooling rate may be too fast or the solution too concentrated. Re-heat to dissolve and cool slower, or add more solvent.

    • Poor Yield: Ensure the final temperature is low enough and the aging time is sufficient. Analyze the mother liquor to quantify losses.

    • Fine Particles: This is often due to rapid, uncontrolled nucleation. Employ a slower cooling rate or consider a seeding strategy.

G A 1. Dissolve Piperidine HCl in Hot Solvent (e.g., IPA) to Saturation B 2. Controlled Cooling (e.g., 10-20 °C/hr) A->B C Supersaturation Increases B->C D 3. Nucleation Occurs (Crystals Form) C->D E 4. Continued Cooling & Crystal Growth D->E F 5. Age Slurry at Final Low Temperature E->F G 6. Filter & Wash with Cold Solvent F->G H 7. Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective for compounds that are soluble in one solvent but insoluble in another, where the two solvents are miscible. It is a common and robust method for crystallizing salts.[8][9] A known purification method for piperidine hydrochloride utilizes an ethanol/diethyl ether system, which is a classic example of this technique.[2]

  • Principle: Piperidine hydrochloride is dissolved in a "good" solvent (e.g., ethanol). The controlled addition of a miscible "anti-solvent" (e.g., diethyl ether), in which the salt is poorly soluble, dramatically reduces its solubility, inducing rapid supersaturation and crystallization.

  • Materials & Equipment: Piperidine hydrochloride (crude), ethanol (EtOH), diethyl ether, addition funnel or syringe pump, stirred reaction vessel, filtration apparatus, vacuum oven.

  • Procedure:

    • Dissolution: Dissolve the crude piperidine hydrochloride in a minimal amount of ethanol at room temperature to create a concentrated solution.

    • Anti-Solvent Addition: Charge the addition funnel or syringe pump with diethyl ether. Begin adding the anti-solvent to the stirred ethanol solution at a slow, controlled rate. A typical starting point is one volume of anti-solvent per hour relative to the initial solution volume.

    • Nucleation & Growth: Crystallization should begin shortly after the addition starts. The addition rate is a critical parameter: a slow rate promotes crystal growth, while a fast rate can lead to precipitation of very fine particles or an amorphous solid.

    • Aging: After the full volume of anti-solvent has been added, continue stirring the slurry for 1-2 hours to ensure complete crystallization.

    • Isolation: Filter the slurry and wash the cake with a small amount of the anti-solvent (diethyl ether) or a mixture rich in the anti-solvent.

    • Drying: Dry the product in a vacuum oven at a temperature well below the boiling point of the solvents used.

  • Troubleshooting:

    • No Crystallization: The solution may not be concentrated enough, or an insufficient amount of anti-solvent was added.

    • Oily Precipitate: The rate of anti-solvent addition is too high, causing the solubility to drop so rapidly that the molecules don't have time to arrange into a crystal lattice. Reduce the addition rate or maintain a slightly elevated temperature during addition.

    • Inconsistent Results: The mixing efficiency is critical. Ensure vigorous stirring at the point of anti-solvent addition to avoid localized areas of very high supersaturation.[1]

G A 1. Dissolve Piperidine HCl in 'Good' Solvent (e.g., EtOH) B 2. Controlled Addition of 'Anti-Solvent' (e.g., Diethyl Ether) A->B C Solubility Decreases Rapidly B->C D 3. Supersaturation Induces Nucleation & Growth C->D E 4. Age Slurry to Maximize Yield D->E F 5. Filter & Wash with Anti-Solvent E->F G 6. Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 3: Evaporative Crystallization

This method is suitable when the compound is not temperature-sensitive and a good solvent with reasonable volatility is available. It is often used for generating small quantities of high-quality crystals for analysis.[10][11]

  • Principle: The solvent is slowly removed from the solution (e.g., by evaporation at atmospheric pressure or under reduced pressure), increasing the concentration of piperidine hydrochloride until it exceeds the solubility limit and crystallization begins.[12]

  • Materials & Equipment: Piperidine hydrochloride, a suitable solvent (e.g., water or methanol), crystallizing dish or beaker, rotary evaporator (optional).

  • Procedure:

    • Dissolution: Prepare a solution of piperidine hydrochloride that is near, but not at, saturation at room temperature.

    • Evaporation (Slow): For generating high-quality single crystals, cover the beaker or dish with parafilm and pierce a few small holes in it. Allow the solvent to evaporate slowly over several days in a fume hood.[13]

    • Evaporation (Fast): For bulk material, the solvent can be removed more quickly using a rotary evaporator at a controlled temperature and vacuum.

    • Isolation: Once a sufficient quantity of crystals has formed, decant the remaining mother liquor or filter the crystals.

    • Drying: Air-dry the crystals or place them in a desiccator to remove any residual solvent.

  • Troubleshooting:

    • Crusting/Film Formation: If evaporation is too rapid, a crust can form on the surface of the liquid, trapping solvent and leading to impure crystals. Reduce the rate of evaporation.

    • Amorphous Solid: Very rapid evaporation can "crash out" the solid in an amorphous state. Use a slower evaporation rate or a solvent with lower volatility.

Characterization of Crystalline Piperidine Hydrochloride

After crystallization, it is essential to characterize the solid form to confirm its identity, purity, and physical properties. A suite of analytical techniques is typically employed.[14]

Analytical TechniqueAbbreviationInformation Provided
X-Ray Powder Diffraction XRPDProvides a unique "fingerprint" of the crystal lattice. Used to identify the polymorphic form and assess crystallinity.[15][16]
Differential Scanning Calorimetry DSCMeasures thermal events like melting point, and can detect polymorphic transitions.[15][17]
Thermogravimetric Analysis TGAMeasures weight loss as a function of temperature. Used to quantify residual solvent or determine if the material is a hydrate.[15][17]
Fourier-Transform Infrared Spectroscopy FTIRIdentifies functional groups and can detect changes in hydrogen bonding between different polymorphic forms.[15]
Single Crystal X-Ray Diffraction SCXRDProvides the definitive atomic structure of a single crystal, including bond lengths and angles.[13][16]
Microscopy (Optical/SEM) -Visualizes crystal morphology (shape) and particle size distribution.[17]

References

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Myerson, A. S., & Krumme, M. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • AstraZeneca. (2021). A Scientist's Guide to Crystallization Process Development. YouTube. [Link]

  • International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). [Link]

  • Google Patents. (n.d.). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals?. [Link]

  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • National Institutes of Health. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]

  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • ResearchGate. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]

  • International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • Crystal Pharmatech. (n.d.). Solid Form Developability Evaluation. [Link]

  • ResearchGate. (n.d.). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. [Link]

  • National Institutes of Health. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. [Link]

  • Oxford Academic. (n.d.). Analytical techniques for studying and characterizing polymorphs. [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. [Link]

  • Department Chemie und Biologie. (n.d.). Crystal structure analysis/determination. [Link]

  • ResearchGate. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. [Link]

  • Google Patents. (n.d.).

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Application Notes: 2,6-Dimethylpiperidin-4-ol Hydrochloride as a Privileged Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, particularly in agents targeting the Central Nervous System (CNS).[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective receptor engagement. This guide focuses on a specific, high-value building block: 2,6-dimethylpiperidin-4-ol hydrochloride . We will explore its strategic importance in medicinal chemistry, detailing why its unique structural features—the C2/C6 dimethyl substitution, the C4 hydroxyl group, and its stereoisomeric possibilities—make it an exemplary starting point for the synthesis of novel CNS drug candidates with potentially superior pharmacokinetic and pharmacodynamic profiles.

Strategic Value in CNS Drug Design

The development of CNS-active drugs is uniquely challenging due to the stringent requirements for crossing the blood-brain barrier (BBB).[2] The BBB employs both physical tight junctions and biochemical efflux transporters to protect the brain, demanding that successful CNS drugs possess a specific combination of physicochemical properties.[3] The 2,6-dimethylpiperidin-4-ol scaffold is pre-validated by nature and medicinal chemistry to address these challenges.

  • Lipophilicity and BBB Penetration: The two methyl groups at the C2 and C6 positions increase the lipophilicity of the piperidine core. This is a crucial parameter for passive diffusion across the lipid-rich membranes of the BBB. By flanking the nitrogen, these groups also provide steric shielding, which can reduce metabolic degradation by enzymes such as cytochrome P450s.

  • Stereochemical Control and Conformational Rigidity: The 2,6-disubstitution pattern introduces stereocenters, leading to cis and trans diastereomers. These isomers lock the piperidine ring into predictable chair conformations.[4] This conformational rigidity is highly advantageous in drug design as it reduces the entropic penalty upon binding to a target receptor, often leading to higher affinity and selectivity. The cis isomer typically adopts a chair conformation with both methyl groups in equatorial positions, while the trans isomer forces one methyl group into an axial position, presenting distinct vectors for further functionalization.

  • Hydrogen Bonding Capacity: The C4-hydroxyl group serves as a critical hydrogen bond donor and acceptor. This feature can be essential for anchoring the molecule within the binding pocket of a target protein. Furthermore, it provides a versatile chemical handle for subsequent derivatization to fine-tune solubility, metabolic stability, and target engagement.

  • pKa Modulation: The electron-donating nature of the methyl groups slightly increases the basicity of the piperidine nitrogen compared to the unsubstituted ring. This pKa modulation is vital, as the optimal ionization state at physiological pH (7.4) influences solubility, cell permeability, and off-target interactions (e.g., hERG channel binding).

The interplay of these features makes 2,6-dimethylpiperidin-4-ol a "privileged scaffold," meaning it is a molecular framework that is recurrently found in successful drugs targeting a range of biological targets.[5]

Physicochemical Properties Overview

The following table summarizes the key computed properties for the parent compound, 2,6-dimethylpiperidin-4-one, which is the direct precursor to our target building block.

PropertyValueSource
Molecular Formula C₇H₁₃NO[6]
Molecular Weight 127.18 g/mol [6]
Topological Polar Surface Area 29.1 Ų[6]
XLogP3-AA (Lipophilicity) 0.8PubChem
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]

Synthetic Workflow & Key Transformations

The strategic utility of a building block is defined by the reliability and versatility of the chemical transformations it can undergo. The synthesis and derivatization of 2,6-dimethylpiperidin-4-ol hydrochloride follow a logical and modular pathway, allowing for extensive diversification.

G A Starting Materials (e.g., Acetaldehyde, Acetone, Ammonia) B 2,6-Dimethylpiperidin-4-one (Key Precursor) A->B Mannich-type Condensation C Stereoselective Reduction B->C D cis/trans-2,6-Dimethylpiperidin-4-ol (Target Building Block) C->D E N-Functionalization (Alkylation, Arylation, Amidation) D->E F O-Functionalization (Etherification, Esterification) D->F G Final CNS Drug Candidates E->G F->G

Caption: General workflow for synthesizing and diversifying 2,6-dimethylpiperidin-4-ol.

Detailed Experimental Protocols

Scientist's Note: The following protocols are representative procedures based on established chemical principles. Researchers should always conduct their own risk assessment and optimize conditions for their specific equipment and scale. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 2,6-Dimethylpiperidin-4-one Hydrochloride (Precursor)

This procedure is adapted from the classical Mannich-type condensation reactions used for synthesizing 2,6-disubstituted piperidin-4-ones.[7]

Reaction Scheme:

G compound1 2 Acetone plus1 + compound2 Acetaldehyde plus2 + compound3 NH4OAc product 2,6-Dimethylpiperidin-4-one reactants_box 2 Acetone Acetaldehyde NH4OAc reactants_box->product EtOH, Reflux

Caption: Synthesis of the key ketone precursor.

Materials:

  • Acetone (116.2 g, 2.0 mol)

  • Acetaldehyde (44.1 g, 1.0 mol)

  • Ammonium acetate (77.1 g, 1.0 mol)

  • Ethanol (200 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • To a 1-L round-bottom flask, add ammonium acetate (1.0 mol), acetone (2.0 mol), and ethanol (200 mL).

  • Stir the mixture at room temperature until the ammonium acetate is mostly dissolved.

  • Cool the flask in an ice bath and slowly add acetaldehyde (1.0 mol) dropwise over 30 minutes, keeping the internal temperature below 20°C.

  • Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The solution will typically turn yellow to orange.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature and then pour it into 500 mL of cold diethyl ether.

  • Slowly add concentrated HCl with vigorous stirring until the solution is acidic (pH ~1-2). A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash it with two portions of 100 mL diethyl ether.

  • Recrystallize the crude solid from an ethanol/ether mixture to yield 2,6-dimethylpiperidin-4-one hydrochloride as a white to off-white crystalline solid.

Scientist's Note: This one-pot reaction assembles the piperidone ring. The use of ammonium acetate provides the nitrogen source in situ. The final product is isolated as the hydrochloride salt, which enhances its stability and simplifies handling.[7]

Protocol 2: Stereoselective Reduction to cis- and trans-2,6-Dimethylpiperidin-4-ol

The stereochemical outcome of the ketone reduction is dictated by the choice of reducing agent. This step is critical for accessing the desired diastereomer of the final building block.

G cluster_cis cis-Product (Axial Attack) cluster_trans trans-Product (Equatorial Attack) start 2,6-Dimethylpiperidin-4-one reagent_cis NaBH4, MeOH reagent_trans L-Selectride®, THF end_cis cis-2,6-Dimethylpiperidin-4-ol (Equatorial -OH) reagent_cis->end_cis end_trans trans-2,6-Dimethylpiperidin-4-ol (Axial -OH) reagent_trans->end_trans

Sources

Application Notes and Protocols for Reactions with 2,6-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Dimethylpiperidin-4-ol hydrochloride is a valuable heterocyclic building block in synthetic and medicinal chemistry. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, this compound offers multiple reactive sites that can be selectively functionalized to generate diverse molecular architectures.[1][2] The presence of a secondary amine, a hydroxyl group, and two stereocenters makes it an attractive starting material for the synthesis of complex molecules, including potential drug candidates. The dimethyl substitution at the 2 and 6 positions introduces steric hindrance that can influence the stereochemical outcome of reactions, a feature that can be exploited for the synthesis of specific diastereomers.[3]

This comprehensive guide provides detailed experimental setups and protocols for key transformations involving 2,6-Dimethylpiperidin-4-ol hydrochloride. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,6-Dimethylpiperidin-4-ol hydrochloride is crucial for designing and executing successful synthetic transformations.

PropertyValueSource
Molecular Formula C₇H₁₆ClNOPubChem
Molecular Weight 165.66 g/mol PubChem
Appearance Solid-
Solubility Soluble in water and polar organic solvents like methanol and ethanol.General Knowledge

Note: Experimental determination of properties like pKa and detailed solubility profiles in various solvents is recommended for specific applications.

Safety and Handling

Proper safety precautions are paramount when working with any chemical substance. For 2,6-Dimethylpiperidin-4-ol hydrochloride and its derivatives, the following guidelines should be strictly adhered to.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

  • Store in a cool, dry place away from incompatible materials.

Experimental Setups and Protocols

The hydrochloride salt of 2,6-Dimethylpiperidin-4-ol is generally a stable, crystalline solid that is easier to handle and store than the corresponding free base. However, for most reactions involving the secondary amine, it is necessary to liberate the free base in situ or as a separate preliminary step. This is typically achieved by treatment with a suitable base, such as sodium bicarbonate, sodium carbonate, or an organic amine like triethylamine.

Liberation of the Free Base

The first step in many synthetic routes is the conversion of the hydrochloride salt to the free piperidine.

Protocol:

  • Dissolve 2,6-Dimethylpiperidin-4-ol hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of water and an organic solvent).

  • Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃), dropwise with stirring until the pH of the aqueous layer is basic (pH > 8).

  • Separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, 2,6-Dimethylpiperidin-4-ol.

Causality of Choices:

  • Mild Base: A mild base like NaHCO₃ is used to avoid potential side reactions that could occur with stronger bases.

  • Extraction: Multiple extractions with an organic solvent ensure complete recovery of the free base from the aqueous layer.

  • Drying: The use of a drying agent like Na₂SO₄ removes residual water from the organic phase, which could interfere with subsequent reactions.

Core Reactions and Methodologies

N-Alkylation

N-alkylation of the secondary amine is a fundamental transformation for introducing substituents onto the piperidine nitrogen.

Protocol: Reductive Amination

A common and efficient method for N-alkylation is reductive amination.[4][5]

  • To a solution of 2,6-Dimethylpiperidin-4-ol (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Choices:

  • Sodium Triacetoxyborohydride: This reagent is a mild and selective reducing agent for iminium ions formed in situ, and it can be used in the presence of the carbonyl reactant.[6]

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic solvents like dichloromethane are often preferred to avoid side reactions with the reducing agent.

Workflow for N-Alkylation (Reductive Amination):

N_Alkylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process Reactant1 2,6-Dimethylpiperidin-4-ol Reaction Reaction Mixture Reactant1->Reaction Reactant2 Aldehyde/Ketone Reactant2->Reaction Reagent1 NaBH(OAc)3 Reagent1->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Temp Room Temperature Temp->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for N-Alkylation via Reductive Amination.

N-Acylation

N-acylation introduces an amide functionality, which can alter the biological activity and physicochemical properties of the molecule.

Protocol:

  • Dissolve 2,6-Dimethylpiperidin-4-ol (1.0 eq) and a base such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Causality of Choices:

  • Base: An organic base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

  • Anhydrous Conditions: The acylating agents are sensitive to moisture, so anhydrous conditions are essential to prevent their decomposition.

  • Low Temperature: The initial addition at 0 °C helps to control the exothermic reaction and minimize side product formation.

O-Alkylation (Ether Synthesis)

The hydroxyl group at the 4-position can be converted to an ether, for example, through a Williamson ether synthesis.[7][8][9]

Protocol:

  • To a solution of 2,6-Dimethylpiperidin-4-ol (1.0 eq) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere, add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Add an alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Causality of Choices:

  • Strong Base: A strong base like NaH is necessary to deprotonate the secondary alcohol to form the nucleophilic alkoxide.

  • Polar Aprotic Solvent: These solvents are suitable for Sₙ2 reactions and can dissolve both the polar alkoxide and the alkyl halide.

  • Inert Atmosphere: NaH is reactive with moisture and oxygen, necessitating an inert atmosphere.

Logical Relationship for O-Alkylation:

O_Alkylation Start 2,6-Dimethylpiperidin-4-ol Alkoxide Alkoxide Intermediate Start->Alkoxide  + Strong Base (e.g., NaH) Product 4-Alkoxy-2,6-dimethylpiperidine Alkoxide->Product  + Alkyl Halide (R-X)

Caption: Key steps in the Williamson ether synthesis.

O-Acylation (Esterification)

Esterification of the hydroxyl group can be achieved using various methods, including reaction with an acid chloride or anhydride, or through coupling reactions like the Steglich esterification.[10]

Protocol: Steglich Esterification

  • To a solution of 2,6-Dimethylpiperidin-4-ol (1.0 eq), a carboxylic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction by TLC.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate or reaction mixture with 1 M HCl, a saturated aqueous solution of NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the ester by column chromatography.

Causality of Choices:

  • DCC/EDC: These are coupling agents that activate the carboxylic acid for nucleophilic attack by the alcohol. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • DMAP: This acts as a catalyst to accelerate the esterification.

N-Boc Protection

Protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group is a common strategy to prevent its reaction while modifying other parts of the molecule.[11]

Protocol:

  • To a solution of 2,6-Dimethylpiperidin-4-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at room temperature.

  • Stir the mixture for 2-12 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The N-Boc protected product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Causality of Choices:

  • Boc₂O: This is the standard reagent for introducing the Boc protecting group.

  • Triethylamine: Acts as a base to facilitate the reaction.

Analytical Characterization

The progress of reactions and the purity of the products should be monitored and confirmed by appropriate analytical techniques.

TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds, providing information on purity and molecular weight.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of less volatile or thermally labile compounds, offering separation and mass information.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of starting materials, intermediates, and final products. ¹H and ¹³C NMR are standard.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.

Conclusion

2,6-Dimethylpiperidin-4-ol hydrochloride is a versatile building block with multiple avenues for chemical modification. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel piperidine derivatives. The key to successful synthesis lies in the careful selection of reagents and reaction conditions, guided by an understanding of the underlying chemical principles. As with any synthetic procedure, optimization of the described conditions may be necessary to achieve the desired outcome for specific substrates.

References

  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (n.d.). Retrieved from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • Reductive Amination of 2, 6-Diarylpiperidin-4-ones. (2009). Synthetic Communications, 39(12), 2118-2127. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Laschat, S., & Kunz, H. (1992). Stereoselective Synthesis of Piperidine Alkaloids. Synthesis, 1992(01), 90-106.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2023). Alternative Therapies in Health and Medicine. Retrieved from [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (1982). Organic Syntheses, 60, 48. Retrieved from [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. (2007). Letters in Organic Chemistry, 4(2), 94-98. Retrieved from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Retrieved from [Link]

  • Williamson ether synthesis. (2012). Khan Academy. Retrieved from [Link]

  • Preparing Ethers. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Analytical Methods for the determination of piperazines in seized materials. (2013). Analytical Methods, 5(21), 5948-5965. Retrieved from [Link]

  • Watson, P. S., Jiang, B., & Scott, B. (2000).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters, 4(3), 133-143. Retrieved from [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 2,6-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2,6-Dimethylpiperidin-4-ol hydrochloride, a key intermediate in the development of various pharmaceutical agents. The described methodology focuses on a robust and efficient catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone, followed by a straightforward salt formation. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, safety considerations, and analytical validation methods to ensure a high-yield and high-purity outcome.

Introduction

2,6-Dimethylpiperidin-4-ol and its hydrochloride salt are pivotal building blocks in medicinal chemistry. The piperidine scaffold is a common motif in a wide array of biologically active compounds, and the specific stereochemistry and functionalization of this derivative make it a valuable precursor for synthesizing complex molecules. Its applications span various therapeutic areas, including the development of novel analgesics, anti-cancer agents, and antivirals.

The primary challenge in producing this intermediate lies in achieving high diastereoselectivity and yield in a process that is both economically viable and scalable for industrial production. The protocol detailed herein addresses these challenges by employing a well-documented and optimized catalytic hydrogenation method.

Synthetic Strategy and Mechanism

The synthesis of 2,6-Dimethylpiperidin-4-ol hydrochloride is typically achieved through a two-step process starting from 2,2,6,6-tetramethyl-4-piperidone (also known as triacetonamine).

Step 1: Catalytic Hydrogenation of 2,2,6,6-tetramethyl-4-piperidone The core of the synthesis is the reduction of the ketone functionality in the piperidone ring to a hydroxyl group. This is most effectively accomplished via catalytic hydrogenation. The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective pre-catalyst for this transformation. In the presence of hydrogen gas and a suitable solvent like methanol, PtO₂ is reduced in situ to active platinum metal, which then catalyzes the hydrogenation of the ketone.

The reaction proceeds via the adsorption of the piperidone and hydrogen onto the surface of the platinum catalyst. The hydrogen is added across the carbonyl double bond, resulting in the formation of the desired alcohol. The stereochemical outcome of this reduction is influenced by the steric hindrance imposed by the methyl groups at the 2 and 6 positions, which generally favors the formation of the cis isomer where the hydroxyl group is axial.

Step 2: Hydrochloride Salt Formation Following the reduction, the resulting 2,6-Dimethylpiperidin-4-ol, which is a free base, is converted to its hydrochloride salt. This is achieved by treating a solution of the base with hydrochloric acid. The salt form is generally preferred for purification, handling, and long-term storage due to its crystalline nature and improved stability compared to the free base. The hydrochloride salt readily precipitates from a suitable solvent system, allowing for easy isolation and purification.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
2,2,6,6-tetramethyl-4-piperidone≥98% purity
Platinum(IV) oxide (PtO₂)Adams' catalyst
Methanol (MeOH)Anhydrous, ≥99.8%
Hydrochloric acid (HCl)Concentrated (37%)
Diethyl ether (Et₂O)Anhydrous
Hydrogen gas (H₂)High purity
Parr Hydrogenator or similarHigh-pressure reaction vessel
Rotary evaporator
Buchner funnel and filter flask
Standard laboratory glassware
Step-by-Step Procedure

Part A: Catalytic Hydrogenation

  • Vessel Preparation: Ensure the Parr hydrogenator vessel is clean and dry. Charge the vessel with 2,2,6,6-tetramethyl-4-piperidone (e.g., 50.0 g) and Platinum(IV) oxide (e.g., 0.5 g).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (e.g., 250 mL) to the vessel.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenator. Purge the system with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-60 psi).

  • Reaction: Begin agitation and heat the reaction mixture to a specified temperature (e.g., 40-50 °C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue is the crude 2,6-Dimethylpiperidin-4-ol free base.

Part B: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude 2,6-Dimethylpiperidin-4-ol in a minimal amount of a suitable solvent, such as diethyl ether.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise to the stirred solution. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Continue stirring for approximately 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any impurities. Dry the product under vacuum to obtain the final 2,6-Dimethylpiperidin-4-ol hydrochloride.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2,2,6,6-tetramethyl-4-piperidone (Starting Material) Step1 Catalytic Hydrogenation (H₂, PtO₂, MeOH) Start->Step1 Intermediate 2,6-Dimethylpiperidin-4-ol (Free Base) Step1->Intermediate Step2 Salt Formation (Conc. HCl, Et₂O) Intermediate->Step2 Purification Filtration & Drying Step2->Purification End 2,6-Dimethylpiperidin-4-ol HCl (Final Product) Purification->End

Caption: Workflow for the synthesis of 2,6-Dimethylpiperidin-4-ol hydrochloride.

Safety and Handling

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. The hydrogenation vessel must be properly sealed and pressure-tested.

  • Platinum Catalyst: While the catalyst is generally stable, fine powders can be pyrophoric. Handle with care and avoid inhalation.

  • Solvents: Methanol and diethyl ether are flammable and toxic. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

Analytical Characterization

The purity and identity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value for 2,6-Dimethylpiperidin-4-ol hydrochloride.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure and stereochemistry of the compound.

  • Mass Spectrometry: Determine the molecular weight of the product.

  • FT-IR Spectroscopy: Identify the characteristic functional groups.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInactive catalyst, insufficient hydrogen pressure, or low temperature.Use fresh catalyst, ensure proper pressure, and maintain the reaction temperature.
Low yieldMechanical losses during filtration or transfer, incomplete precipitation.Ensure careful transfer of materials, and cool the solution during precipitation to maximize recovery.
Impure productIncomplete reaction or side product formation.Recrystallize the final product from a suitable solvent system (e.g., ethanol/ether).

Conclusion

The protocol described in this application note presents a reliable and scalable method for the synthesis of 2,6-Dimethylpiperidin-4-ol hydrochloride. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain high yields of this important pharmaceutical intermediate with excellent purity. The use of catalytic hydrogenation with Adams' catalyst offers an efficient and well-established route for this transformation.

References

  • Title: Catalytic Hydrogenation over Platinum Metals Source: Organic Syntheses URL: [Link]

  • Title: A study of the catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone Source: Journal of the Serbian Chemical Society URL: [Link]

  • Title: Safety Aspects of Catalytic Hydrogenation Source: American Chemical Society URL: [Link]

Application Note & Protocols: Strategic Derivatization of 2,6-Dimethylpiperidin-4-ol for Enhanced Performance in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatizing 2,6-Dimethylpiperidin-4-ol

The 2,6-dimethylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry and pharmacology. As a six-membered nitrogenous heterocycle, it is a key building block in the synthesis of a wide array of biologically active compounds, including those with analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] However, the inherent physicochemical properties of the parent molecule—specifically the polarity imparted by the secondary amine and hydroxyl groups—can present significant challenges for certain biological assays and analytical techniques.

Direct analysis of 2,6-Dimethylpiperidin-4-ol can be hampered by:

  • Poor Volatility: The presence of polar -OH and -NH groups leads to strong intermolecular hydrogen bonding, making the molecule unsuitable for direct analysis by Gas Chromatography (GC).

  • Low Ionization Efficiency: In Mass Spectrometry (MS), the parent molecule may exhibit poor ionization, leading to low sensitivity.

  • Unfavorable Chromatographic Behavior: Tailing peaks in both GC and Liquid Chromatography (LC) are common due to interactions with the stationary phase, compromising resolution and quantification.[5]

  • Limited Bioavailability/Activity: The native structure may not possess the optimal lipophilicity or steric properties for desired biological interactions.[6]

Derivatization is the strategic chemical modification of a compound to alter its physicochemical properties for a specific analytical or biological purpose. For 2,6-Dimethylpiperidin-4-ol, this process is not merely a preparatory step but a critical tool to unlock its full potential in research and development. By converting the active hydrogen atoms on the amine and hydroxyl groups into less polar, more stable, or more readily ionizable moieties, we can significantly enhance analytical sensitivity, improve chromatographic performance, and generate novel analogs for biological screening.

This guide provides a comprehensive overview of the primary derivatization strategies for 2,6-Dimethylpiperidin-4-ol, with a focus on preparing samples for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and for the generation of compound libraries for biological activity assays.

Strategic Selection of a Derivatization Pathway

The choice of derivatization reagent and protocol is dictated by the target functional group and the intended downstream application. The 2,6-Dimethylpiperidin-4-ol molecule presents two primary sites for modification: the C4-hydroxyl group and the N1-secondary amine.

Caption: Decision workflow for selecting a derivatization strategy.

Silylation for Gas Chromatography (GC) Applications

Silylation is the premier method for preparing polar molecules for GC analysis. It involves replacing the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7] This transformation drastically reduces hydrogen bonding, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC separation.[7][8]

  • Causality: The Si-O bond is less polar than the H-O bond, and the bulky silyl group sterically hinders intermolecular interactions. This allows the derivatized molecule to readily transition into the gas phase at temperatures compatible with GC analysis without degradation.

Acylation for Liquid Chromatography (LC-MS) and Bioactivity

Acylation introduces an acyl group (R-C=O) onto the nitrogen or oxygen atom. This is a highly versatile technique used to:

  • Enhance LC-MS/MS Sensitivity: Acylating the secondary amine can improve its chromatographic retention on reverse-phase columns and often enhances protonation, leading to a stronger signal in the mass spectrometer.

  • Generate Compound Libraries: Synthesizing a series of N-acyl or O-acyl derivatives creates a library of new chemical entities. These analogs can be screened for enhanced or novel biological activities, as even small structural changes can significantly impact a compound's interaction with biological targets like enzymes or receptors.[3][6]

  • Causality: The addition of an acyl group increases the molecule's hydrophobicity, which improves retention in reversed-phase LC. For biological assays, the acyl group can act as a new pharmacophore, introducing new hydrogen bond acceptors or steric bulk that can alter binding affinity.

Derivatization Strategy Primary Target Group(s) Key Reagents Primary Application Advantages Considerations
Silylation Hydroxyl (-OH)BSTFA, MTBSTFAGC-MSDramatically increases volatility; produces thermally stable derivatives.[5][8]Derivatives are moisture-sensitive; excess reagent can contaminate the GC system.[8]
Acylation Amine (-NH), Hydroxyl (-OH)Acetic Anhydride, Benzoyl ChlorideLC-MS/MS, Bio-assaysImproves chromatographic shape; enhances ionization; creates diverse analogs for screening.[9][10]May require a base catalyst; reaction conditions can influence N- vs. O-acylation.
Alkylation Amine (-NH)Alkyl Halides (e.g., Iodomethane)Bio-assaysIntroduces stable alkyl groups to explore structure-activity relationships (SAR).Can be less reactive than acylation; may require stronger bases or harsher conditions.

Table 1: Comparison of primary derivatization strategies for 2,6-Dimethylpiperidin-4-ol.

Detailed Experimental Protocols

Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

Protocol 1: Silylation of 2,6-Dimethylpiperidin-4-ol for GC-MS Analysis

This protocol details the derivatization of the hydroxyl group using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms a stable TBDMS ether. TBDMS derivatives are generally more resistant to hydrolysis than their TMS counterparts, offering greater sample stability.[8]

Caption: Workflow for TBDMS silylation of 2,6-Dimethylpiperidin-4-ol.

Materials:

  • 2,6-Dimethylpiperidin-4-ol

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Anhydrous Pyridine (or Acetonitrile)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1 mg of 2,6-Dimethylpiperidin-4-ol into a clean, dry 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.[8][11]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Pyridine acts as a solvent and an acid scavenger.

  • Derivatization: Add 100 µL of MTBSTFA to the vial. The reagent is in excess to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block set to 60°C for 30 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Self-Validation & Expected Outcome:

  • Mass Shift: Successful derivatization will result in a mass increase of 114.1 Da (C6H14Si). The molecular ion peak in the mass spectrum should shift accordingly.

  • Chromatographic Peak: The derivatized product should elute earlier and exhibit a much sharper, more symmetrical peak shape compared to any underivatized analyte.

Protocol 2: Acylation of 2,6-Dimethylpiperidin-4-ol for LC-MS/MS Analysis

This protocol describes the N-acylation using acetic anhydride in the presence of a base. This reaction is robust and typically proceeds to completion under mild conditions.

Caption: Workflow for N-acylation of 2,6-Dimethylpiperidin-4-ol.

Materials:

  • 2,6-Dimethylpiperidin-4-ol

  • Acetic Anhydride

  • Triethylamine (NEt3)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Autosampler vials

Step-by-Step Methodology:

  • Sample Preparation: In a 2 mL vial, dissolve 1 mg of 2,6-Dimethylpiperidin-4-ol (approx. 7.7 µmol) in 500 µL of anhydrous DCM.

  • Base Addition: Add triethylamine (1.6 µL, approx. 11.6 µmol, 1.5 equivalents). The base neutralizes the acetic acid byproduct.[12]

  • Cooling: Place the reaction vial in an ice bath and allow it to cool to 0°C.

  • Acylating Agent Addition: Slowly add acetic anhydride (0.87 µL, approx. 9.2 µmol, 1.2 equivalents) dropwise while stirring.

  • Reaction: Remove the vial from the ice bath and allow it to warm to room temperature. Let the reaction proceed for 1 hour with gentle stirring. Progress can be monitored by Thin-Layer Chromatography (TLC).[12]

  • Quenching: Quench the reaction by adding 500 µL of deionized water to hydrolyze any remaining acetic anhydride.[12]

  • Workup: Vortex the mixture, allow the layers to separate, and carefully transfer the lower organic (DCM) layer to a new vial. Evaporate the DCM under a stream of nitrogen.

  • Analysis: Reconstitute the dried residue in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water) to the desired final concentration.

Self-Validation & Expected Outcome:

  • Mass Shift: Successful N-acetylation will result in a mass increase of 42.0 Da (C2H2O).

  • Chromatographic Behavior: The derivatized product will be more hydrophobic and should exhibit a longer retention time on a C18 reversed-phase column compared to the parent compound.

Derivative Parent Mass (Da) Derivatization Reagent Added Moiety Mass Shift (Da) Derivatized Mass (Da)
O-TBDMS-2,6-Dimethylpiperidin-4-ol 129.21MTBSTFA-Si(CH₃)₂(t-Bu)+114.1243.31
N-Acetyl-2,6-Dimethylpiperidin-4-ol 129.21Acetic Anhydride-C(O)CH₃+42.0171.21

Table 2: Expected mass shifts for common derivatives of 2,6-Dimethylpiperidin-4-ol.

Conclusion

The derivatization of 2,6-Dimethylpiperidin-4-ol is an essential enabling technique for a broad range of biological and analytical applications. Strategic selection between silylation for GC-MS and acylation for LC-MS/MS or bio-activity screening allows researchers to overcome the inherent analytical challenges posed by the parent molecule. The protocols provided herein offer robust, validated starting points for producing high-quality derivatives, ensuring greater sensitivity, improved chromatographic performance, and the ability to generate novel compound libraries for drug discovery pipelines. By understanding the causality behind each derivatization strategy, scientists can confidently adapt and optimize these methods to meet the specific demands of their research.

References

  • (PDF) Derivatization Methods in GC and GC/MS - ResearchGate. Available at: [Link]

  • Syntheses, Characterization and Biological Activity of Novel 2,6-disubstituted Piperidine-4-one Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. Available at: [Link]

  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Available at: [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - MDPI. Available at: [Link]

  • Biological activities of piperidine alkaloids. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available at: [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available at: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available at: [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. Available at: [Link]

  • Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine) - VARIOUS analysis - Analytice. Available at: [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC - NIH. Available at: [Link]

  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents.
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF - ResearchGate. Available at: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. Available at: [Link]

  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. Available at: [Link]

  • [PDF] Antimicrobial and antioxidant activities of piperidine derivatives - Semantic Scholar. Available at: [Link]

  • Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Available at: [Link]

  • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Available at: [Link]

  • 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester: a fluorogenic hydrophilic derivatizing reagent for liquid chromatographic analysis of aliphatic amines. | Semantic Scholar. Available at: [Link]

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The Strategic Application of 2,6-Dimethylpiperidin-4-ol in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of chemical scaffolds utilized for this purpose, the piperidine moiety has emerged as a privileged structure, conferring advantageous physicochemical and biological properties to active ingredients. This technical guide delves into the strategic application of a specific, yet underexplored, building block: 2,6-Dimethylpiperidin-4-ol . We will explore its potential as a versatile intermediate in the synthesis of innovative fungicides and insecticides, providing detailed theoretical frameworks and practical, step-by-step protocols for the research and development professional.

The Piperidine Scaffold: A Proven Asset in Agrochemical Design

The piperidine ring is a recurring motif in a multitude of bioactive molecules, including pharmaceuticals and agrochemicals. Its prevalence stems from its ability to impart desirable properties such as increased water solubility, metabolic stability, and the introduction of a three-dimensional character that can enhance binding to target proteins. In the agrochemical sector, piperidine derivatives have demonstrated a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal actions. The substitution pattern on the piperidine ring is crucial in defining the biological activity and selectivity of the final compound.

2,6-Dimethylpiperidin-4-ol: A Chassis for Innovation

2,6-Dimethylpiperidin-4-ol presents itself as a particularly interesting starting material for the synthesis of novel agrochemicals for several key reasons:

  • Stereochemical Complexity: The presence of two stereocenters at the 2 and 6 positions offers the potential for diastereomeric and enantiomeric isomers. This stereochemical diversity can be exploited to optimize the interaction with chiral biological targets, potentially leading to increased potency and selectivity.

  • Conformational Rigidity: The dimethyl substitution can introduce a degree of conformational constraint to the piperidine ring, which can be advantageous for pre-organizing the molecule for optimal binding to its target.

  • Reactive Handle: The secondary alcohol at the 4-position provides a convenient and versatile point for chemical modification. This hydroxyl group can be readily converted into a wide array of functional groups, such as ethers, esters, and carbamates, allowing for the systematic exploration of the chemical space around the piperidine core.

  • N-H Functionality: The secondary amine within the piperidine ring offers another site for derivatization, enabling the introduction of various substituents through N-alkylation, N-arylation, or N-acylation.

The following diagram illustrates the key features of 2,6-Dimethylpiperidin-4-ol that make it a valuable building block in agrochemical synthesis.

Caption: Key structural features of 2,6-Dimethylpiperidin-4-ol for agrochemical synthesis.

Application in Fungicide Synthesis: A Hypothetical Protocol

The development of novel fungicides is critical to combat the emergence of resistant fungal strains. The piperidine scaffold has been incorporated into several successful fungicides. Here, we propose a synthetic route to a hypothetical fungicide library based on the 2,6-Dimethylpiperidin-4-ol core. The rationale is to explore the effect of different aromatic ethers at the 4-position, a common feature in many commercial fungicides.

Protocol 1: Synthesis of 4-(Aryloxy)-2,6-dimethylpiperidine Derivatives

This protocol outlines a two-step synthesis of a library of 4-(aryloxy)-2,6-dimethylpiperidine derivatives from 2,6-Dimethylpiperidin-4-ol. The first step involves the protection of the secondary amine, followed by a Williamson ether synthesis to introduce the aryloxy moiety.

Step 1: N-Boc Protection of 2,6-Dimethylpiperidin-4-ol

The protection of the piperidine nitrogen is crucial to prevent side reactions during the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
2,6-Dimethylpiperidin-4-ol129.211.29 g10
Di-tert-butyl dicarbonate (Boc)₂O218.252.40 g11
Triethylamine (Et₃N)101.191.52 mL11
Dichloromethane (DCM)-50 mL-
Saturated aqueous NaHCO₃ solution-2 x 20 mL-
Brine-20 mL-
Anhydrous MgSO₄---

Procedure:

  • To a stirred solution of 2,6-Dimethylpiperidin-4-ol (1.29 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in dichloromethane (50 mL) at 0 °C, add a solution of di-tert-butyl dicarbonate (2.40 g, 11 mmol) in dichloromethane (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected intermediate, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis with Substituted Phenols

This step introduces the desired aryloxy group. A variety of substituted phenols can be used to generate a library of compounds for structure-activity relationship (SAR) studies.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
N-Boc-2,6-dimethylpiperidin-4-ol229.322.29 g10
Substituted Phenol--11
Sodium Hydride (60% in mineral oil)24.000.44 g11
N,N-Dimethylformamide (DMF)-40 mL-
Ethyl acetate (EtOAc)-100 mL-
Water-3 x 30 mL-
Brine-30 mL-
Anhydrous MgSO₄---

Procedure:

  • To a stirred suspension of sodium hydride (0.44 g, 11 mmol) in anhydrous DMF (20 mL) at 0 °C, add a solution of the substituted phenol (11 mmol) in DMF (10 mL) dropwise.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of N-Boc-2,6-dimethylpiperidin-4-ol (2.29 g, 10 mmol) in DMF (10 mL) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (100 mL). Wash the organic layer with water (3 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-(aryloxy)-N-Boc-2,6-dimethylpiperidine derivative.

The final deprotection of the Boc group can be achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane to yield the target compounds.

The following workflow diagram illustrates the proposed synthesis of the hypothetical fungicide.

Caption: Synthetic workflow for a hypothetical fungicide from 2,6-Dimethylpiperidin-4-ol.

Application in Insecticide Synthesis: A Conceptual Approach

The structural features of 2,6-Dimethylpiperidin-4-ol also make it an attractive scaffold for the development of novel insecticides. For instance, the piperidine ring is a key component of the natural insecticide piperine. By functionalizing the nitrogen and the hydroxyl group of 2,6-Dimethylpiperidin-4-ol, it is possible to generate a diverse range of amides and esters with potential insecticidal activity.

Conceptual Protocol 2: Synthesis of Insecticidal Amides via N-Acylation

This conceptual protocol focuses on the N-acylation of 2,6-Dimethylpiperidin-4-ol with various carboxylic acids, a common strategy in the synthesis of bioactive amides.

General Reaction Scheme:

The reaction would involve the coupling of 2,6-Dimethylpiperidin-4-ol with a carboxylic acid using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Key Transformation Steps:

  • Activation of Carboxylic Acid: The carboxylic acid is activated with EDC to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The secondary amine of 2,6-Dimethylpiperidin-4-ol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Amide Bond Formation: The intermediate collapses to form the stable amide bond, releasing a urea byproduct.

The hydroxyl group at the 4-position could be further derivatized before or after the amide formation to explore a wider range of chemical diversity.

The following logical diagram outlines the decision-making process for synthesizing a hypothetical insecticide.

Insecticide_Synthesis_Logic Start Start with 2,6-Dimethylpiperidin-4-ol N_Functionalization N-Functionalization Start->N_Functionalization O_Functionalization O-Functionalization Start->O_Functionalization Acylation N-Acylation (Amide Formation) N_Functionalization->Acylation Yes Alkylation N-Alkylation N_Functionalization->Alkylation No Esterification O-Esterification O_Functionalization->Esterification Yes Etherification O-Etherification O_Functionalization->Etherification No Target_Insecticide Potential Insecticide Candidate Acylation->Target_Insecticide Alkylation->Target_Insecticide Esterification->Target_Insecticide Etherification->Target_Insecticide

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,6-Dimethylpiperidin-4-ol hydrochloride. As Senior Application Scientists, we have compiled this resource to address the common and complex challenges encountered during the purification of this compound. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Introduction: The Core Purification Challenge

2,6-Dimethylpiperidin-4-ol hydrochloride is a substituted piperidine derivative. Its purification is primarily complicated by two factors:

  • Stereoisomerism: The reduction of the ketone precursor, 2,6-dimethylpiperidin-4-one, inevitably leads to a mixture of diastereomers, namely the cis and trans isomers. The relative orientation of the two methyl groups and the hydroxyl group significantly impacts the molecule's physical properties, making their separation a critical step.

  • Physicochemical Properties: The presence of a basic nitrogen atom (pKa of the conjugate acid is typically around 11) and a polar hydroxyl group makes the molecule highly polar and prone to strong interactions with stationary phases like silica gel, often leading to purification difficulties such as peak tailing in chromatography.[1] The hydrochloride salt form, while improving crystallinity, introduces its own set of solubility challenges.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you are most likely to face.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Issues with Purity and Contaminants
Q1: My final product has a low melting point and broad NMR peaks. What is the likely contaminant?

A1: The most probable impurity is the unreacted starting material, 2,6-dimethylpiperidin-4-one .[2] This ketone is structurally similar to your product and can be carried through the workup. Its presence disrupts the crystal lattice of the hydrochloride salt, leading to a depressed and broad melting point.

Troubleshooting Protocol: Detecting and Removing Ketone Impurity

  • Detection:

    • TLC Analysis: Co-spot your product with the 2,6-dimethylpiperidin-4-one starting material. A typical eluent system is Dichloromethane/Methanol (9:1) with 0.5% triethylamine. The ketone is less polar and will have a higher Rf value than the alcohol product.

    • ¹H NMR Spectroscopy: Look for the absence of the proton signal corresponding to the alcohol's C4-H (typically a broad multiplet around 3.5-4.0 ppm) and the presence of signals for the C3/C5 protons adjacent to a carbonyl (around 2.2-2.5 ppm).

    • IR Spectroscopy: Check for a residual carbonyl (C=O) stretch around 1715 cm⁻¹.

  • Removal Strategy: Acid-Base Extraction This is the most effective method to separate the basic alcohol product from the neutral ketone impurity.

    • Step 1: Basification: Dissolve the crude hydrochloride salt in water and adjust the pH to >12 with a strong base (e.g., 2M NaOH). This deprotonates the piperidinium ion to the free base.

    • Step 2: Organic Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate. The free base (2,6-dimethylpiperidin-4-ol) will move into the organic layer, while more polar impurities and salts remain in the aqueous phase.

    • Step 3: Washing: Wash the combined organic extracts with brine to remove residual water.

    • Step 4: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Step 5: Salt Re-formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol) dropwise with stirring. The pure 2,6-Dimethylpiperidin-4-ol hydrochloride will precipitate and can be collected by filtration.

Q2: I'm performing column chromatography on silica gel, but I'm seeing severe peak tailing and poor separation. How can I resolve this?

A2: This is a classic problem when purifying amines on acidic silica gel.[1] The basic nitrogen of your piperidine derivative interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" to the column, resulting in a tailed peak shape and poor resolution.

Solution: Deactivating the Stationary Phase

To prevent this interaction, you must add a small amount of a basic modifier to your mobile phase.

  • Recommended Mobile Phase: Start with a base eluent of Dichloromethane (DCM) and ramp up the polarity with Methanol (MeOH). To this solvent system, add 0.5% to 1% triethylamine (TEA) or a similar volatile base (e.g., pyridine). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.

Workflow for Optimized Column Chromatography

Caption: Optimized column chromatography workflow.

Category 2: Stereoisomer Separation
Q3: My product appears pure by NMR, but I suspect it's a mixture of cis and trans isomers. How can I confirm this and separate them?

A3: The reduction of 2,6-dimethylpiperidin-4-one produces both cis and trans diastereomers. Their separation is crucial as they may have different biological activities. Separation can often be achieved by leveraging subtle differences in their polarity and crystal packing abilities.

Confirmation of Isomer Mixture:

  • High-Resolution ¹H or ¹³C NMR: In a high-field NMR spectrometer, you may see two distinct sets of signals for some protons or carbons, especially those on the piperidine ring (C2, C4, C6).

  • HPLC Analysis: A well-developed HPLC method, particularly on a chiral column, can often resolve diastereomers.[3]

Separation Strategy 1: Fractional Recrystallization

This technique exploits the potential difference in solubility between the cis and trans hydrochloride salts. One isomer will be less soluble in a given solvent system and will crystallize out first. A patent for separating cis and trans diaminocyclohexanes demonstrates the power of converting isomers to their dihydrochlorides to achieve separation via crystallization, a principle directly applicable here.[4]

General Protocol for Fractional Recrystallization:

  • Solvent Screening: The key is finding a solvent system where one isomer is significantly less soluble than the other. See the table below for starting points.

  • Dissolution: Dissolve the isomeric mixture in a minimum amount of the chosen hot solvent or solvent mixture.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature. Slow cooling encourages the formation of pure crystals of the less soluble isomer.

  • Isolation: Collect the first crop of crystals by filtration.

  • Analysis: Analyze the purity of the collected crystals and the mother liquor by HPLC or NMR.

  • Repeat: Concentrate the mother liquor to obtain subsequent crops of crystals, which will be enriched in the more soluble isomer. Repeat the process until the desired purity is achieved for each isomer.

Solvent SystemRationale
Isopropanol (IPA) / Ether IPA is a good solvent for the salt; ether is a poor solvent (anti-solvent) that induces precipitation.
Methanol / Ethyl Acetate Methanol provides high solubility; ethyl acetate reduces it, promoting selective crystallization.
Ethanol / Water A polar protic system where small changes in the water ratio can dramatically alter solubility.

Separation Strategy 2: Preparative HPLC

If crystallization fails, preparative HPLC is a more powerful but resource-intensive option. A C18 column is often suitable for separating polar compounds like these.[5]

Visualizing Isomer Formation The reduction of the planar ketone precursor can occur from two faces, leading to the two different diastereomers.

Sources

Technical Support Center: Synthesis of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to this important synthetic process. The piperidine scaffold is a crucial component in many pharmaceuticals, and optimizing the synthesis of its derivatives is key to efficient drug discovery and development.[1][2] This guide will address common challenges and provide practical, evidence-based solutions to improve your yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of 2,6-Dimethylpiperidin-4-ol, providing explanations and actionable steps to resolve them.

Question: My yield of 2,6-Dimethylpiperidin-4-ol is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2,6-Dimethylpiperidin-4-ol can stem from several factors, primarily related to the specific synthetic route employed. The most common methods involve the reduction of a 2,6-Dimethylpiperidin-4-one precursor. Let's break down the potential issues and solutions for the two main reductive approaches:

Scenario 1: Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridinol

This route involves the reduction of the pyridine ring to a piperidine ring.

  • Catalyst Activity and Selection: The choice and condition of your catalyst are paramount.

    • Insight: Different catalysts exhibit varying activities and selectivities for pyridine ring hydrogenation. Ruthenium and rhodium catalysts are often effective. The reactivity can be influenced by the presence of substituents on the pyridine ring.[3]

    • Troubleshooting Steps:

      • Catalyst Screening: If using a standard catalyst like Palladium on Carbon (Pd/C), consider screening other catalysts such as Ruthenium on Alumina (Ru/Al2O3) or Rhodium on Carbon (Rh/C).

      • Catalyst Loading: Ensure you are using an appropriate catalyst loading. Typically, this ranges from 1-10 mol%. Start with a higher loading and optimize downwards.

      • Catalyst Deactivation: The catalyst can be poisoned by impurities in your starting material or solvent. Ensure high purity of your 2,6-Dimethyl-4-pyridinol. If you suspect poisoning, try a fresh batch of catalyst.

  • Reaction Conditions:

    • Insight: Hydrogen pressure and reaction temperature are critical parameters. Higher pressures generally favor hydrogenation.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: If your equipment allows, gradually increase the hydrogen pressure. Pressures in the range of 50-100 atm are common for pyridine hydrogenation.

      • Optimize Temperature: The optimal temperature will depend on the catalyst. Start at room temperature and gradually increase. Be cautious, as excessively high temperatures can lead to side reactions.

      • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid are often used and can facilitate the reaction.

Scenario 2: Reduction of 2,6-Dimethylpiperidin-4-one with a Hydride Reagent

This is a very common and often high-yielding approach. If you are experiencing low yields here, the issue likely lies in the reaction setup, reagent quality, or workup procedure.

  • Hydride Reagent Choice and Quality:

    • Insight: Sodium borohydride (NaBH4) is a mild and selective reducing agent for ketones and is a good first choice.[4][5] More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used but are less selective and require more stringent anhydrous conditions.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure your NaBH4 is fresh and has been stored in a desiccator. It can decompose over time, leading to reduced activity.

      • Stoichiometry: Use a molar excess of NaBH4 (typically 1.5-2 equivalents) to ensure complete reduction of the ketone.

  • Reaction Conditions:

    • Insight: The reduction is typically performed in a protic solvent like methanol or ethanol at a low temperature to control the reaction rate and minimize side reactions.

    • Troubleshooting Steps:

      • Temperature Control: Perform the addition of NaBH4 at 0 °C to control the initial exothermic reaction. Then, allow the reaction to slowly warm to room temperature.

      • pH Control: Maintaining a slightly basic pH during the reaction can be beneficial.

  • Workup Procedure:

    • Insight: Incomplete quenching of the excess hydride reagent or improper extraction can lead to significant product loss.

    • Troubleshooting Steps:

      • Quenching: Carefully quench the reaction with a dilute acid (e.g., 1M HCl) at 0 °C until the effervescence ceases.

      • Extraction: Ensure the aqueous layer is made basic (pH > 10) with a strong base like NaOH before extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The product is a free amine and will be more soluble in the organic phase at a higher pH. Perform multiple extractions to maximize recovery.

Question: I am observing significant impurity formation in my final product. What are the common impurities and how can I minimize them?

Answer:

Impurity profiles will depend on your synthetic route. Here are some common impurities and strategies to mitigate them:

  • Unreacted Starting Material (2,6-Dimethylpiperidin-4-one):

    • Cause: Incomplete reduction.

    • Solution:

      • Increase the equivalents of the reducing agent (e.g., NaBH4).

      • Increase the reaction time.

      • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Diastereomers (cis- and trans-2,6-Dimethylpiperidin-4-ol):

    • Cause: The reduction of the ketone at the 4-position can lead to the formation of two diastereomers, with the hydroxyl group being either axial or equatorial. The ratio of these isomers is influenced by the steric hindrance of the reducing agent and the conformation of the piperidone ring.[6]

    • Solution:

      • Choice of Reducing Agent: Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), tend to favor the formation of the sterically less hindered equatorial alcohol. Conversely, smaller reducing agents like NaBH4 may give a mixture of diastereomers.

      • Purification: Diastereomers can often be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial. Recrystallization can also be an effective method for separating diastereomers if one is significantly less soluble.[1]

  • Over-reduction Products (e.g., 2,6-Dimethylpiperidine):

    • Cause: This is more likely to occur with powerful reducing agents like LiAlH4, especially at elevated temperatures.

    • Solution:

      • Use a milder reducing agent like NaBH4.

      • Maintain strict temperature control during the reaction.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 2,6-Dimethylpiperidin-4-ol?

The most prevalent and practical synthetic routes start from readily available precursors:

  • Reduction of 2,6-Dimethylpiperidin-4-one: This is arguably the most direct and widely used method. The precursor, 2,6-Dimethylpiperidin-4-one, can be synthesized via the Mannich condensation of an appropriate aldehyde, ketone, and ammonia or an ammonium salt.[1][7] The subsequent reduction of the ketone to the desired alcohol is typically high-yielding.

  • Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridinol: This approach involves the saturation of the pyridine ring. It is an effective method, particularly for large-scale synthesis, but requires specialized hydrogenation equipment.

How does the stereochemistry of the methyl groups (cis vs. trans) in the starting 2,6-Dimethylpiperidin-4-one affect the final product?

The relative stereochemistry of the two methyl groups at the 2 and 6 positions is established during the synthesis of the piperidin-4-one precursor. The reduction of the ketone at the 4-position will then generate a new stereocenter, leading to the formation of diastereomers.

  • If you start with cis-2,6-Dimethylpiperidin-4-one, you will obtain a mixture of (cis, syn)- and (cis, anti)-2,6-Dimethylpiperidin-4-ol.

  • If you start with trans-2,6-Dimethylpiperidin-4-one, you will obtain a mixture of (trans, syn)- and (trans, anti)-2,6-Dimethylpiperidin-4-ol.

The control of the stereochemistry of the methyl groups is a critical aspect of the synthesis of substituted piperidines and is often a key focus in the development of pharmaceuticals.[2]

What are the best practices for the purification of 2,6-Dimethylpiperidin-4-ol?

The purification strategy will depend on the purity of your crude product and the scale of your reaction.

  • Column Chromatography: This is the most common method for purifying small to medium-scale reactions. Silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, and then adding a small amount of triethylamine to prevent streaking of the amine product) is often effective.

  • Recrystallization: If your crude product is relatively pure, recrystallization can be a highly effective method for obtaining a high-purity final product. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[1]

  • Distillation: If the product is a liquid at room temperature and thermally stable, distillation under reduced pressure can be a viable purification method for larger quantities.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylpiperidin-4-ol via Sodium Borohydride Reduction

Materials:

  • 2,6-Dimethylpiperidin-4-one hydrochloride

  • Sodium borohydride (NaBH4)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2,6-Dimethylpiperidin-4-one hydrochloride in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH4 by the slow addition of 1 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and basify the aqueous solution to pH > 10 with concentrated NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of 2,6-Dimethylpiperidin-4-ol

Reducing AgentTypical SolventTemperature (°C)DiastereoselectivityComments
Sodium Borohydride (NaBH4)Methanol, Ethanol0 to RTModerateCost-effective, easy to handle, good for general use.[4][5]
Lithium Aluminum Hydride (LiAlH4)THF, Diethyl ether0 to RTLow to ModerateHighly reactive, requires anhydrous conditions, can lead to over-reduction.
L-Selectride®THF-78High (favors equatorial alcohol)Excellent for stereocontrol, but more expensive and requires careful handling.

Visualizations

Reaction Scheme: Synthesis of 2,6-Dimethylpiperidin-4-ol

G A 2,6-Dimethylpiperidin-4-one B 2,6-Dimethylpiperidin-4-ol A->B NaBH4, MeOH

Caption: Reduction of 2,6-Dimethylpiperidin-4-one.

Troubleshooting Workflow for Low Yield

G A Low Yield of 2,6-Dimethylpiperidin-4-ol B Identify Synthetic Route A->B C Catalytic Hydrogenation B->C D Hydride Reduction B->D E Check Catalyst Activity/Loading C->E F Optimize Pressure/Temperature C->F G Check Hydride Reagent Quality/Stoichiometry D->G H Optimize Reaction Temperature/Time D->H I Improve Workup Procedure D->I

Caption: Troubleshooting workflow for low yield.

References

  • Benchchem. (n.d.). 2,6-Dimethylpiperidin-4-ol hydrochloride.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Journal of the American Chemical Society. (n.d.). The Preparation of Some Piperidine Derivatives by the Mannich Reaction.
  • UCL Discovery. (n.d.). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines.
  • Digital CSIC. (2019, April 16). Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes.
  • Wiley Online Library. (n.d.). Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes.
  • PrepChem.com. (n.d.). Synthesis of 2,2,6,6-tetramethyl-4-piperidinol.
  • Google Patents. (n.d.). EP3666757A1 - Process for preparing a piperidin-4-one.
  • PubMed Central. (n.d.). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl].
  • Benchchem. (n.d.). 2,6-Dimethylpiperidin-4-one hydrochloride.
  • Google Patents. (n.d.). US6750231B2 - 4-arylpiperidine derivatives for the treatment of pruritus.
  • Google Patents. (n.d.). US20210163410A1 - An improved process for the preparation of (2s)-2-[(4r)-2-oxo-4-propyltetrahydro-1h-pyrrol-1-yl] butanamide and its intermediates thereof.
  • ACS Publications. (2014, November 5). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Advanced ChemBlocks. (2026, January 22). (2S,4r,6R)-2,6-dimethylpiperidin-4-ol.
  • ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. Retrieved January 27, 2026, from [Link]

  • University of Cambridge. (2020, August 18). Palladium-Catalysed Functionalisation of Csp 3–H Bonds Directed by Aliphatic Amines.
  • European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • FAO AGRIS. (n.d.). Stereochemistry of 2,6-Dipyridine Substituted N-Benzyl-4-piperidone Mono- and Dicarboxylates and of the Corresponding Reduction Products.
  • Asian Journal of Chemistry. (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.
  • Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl.
  • ResearchGate. (n.d.). Synthesis, molecular docking of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one: Hirshfeld surface, spectroscopic and DFT based analyses. Retrieved January 27, 2026, from [Link]

  • Science.gov. (n.d.). piperidines: Topics by Science.gov.

Sources

Technical Support Center: Troubleshooting Side Reactions in Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, with this saturated heterocycle being a prevalent scaffold in FDA-approved drugs.[1][2] However, the very reactivity that makes these molecules valuable can also lead to a host of side reactions, complicating purification, reducing yields, and compromising stereochemical integrity. This guide provides field-proven insights and troubleshooting strategies to address the most common challenges encountered during the synthesis of substituted piperidines.

Part 1: Troubleshooting Guide by Synthetic Route

The choice of synthetic strategy is intrinsically linked to the profile of potential side reactions. Below, we address common issues organized by the most frequently employed synthetic methodologies.

A. Catalytic Hydrogenation of Substituted Pyridines

This is one of the most direct routes, but it is fraught with challenges related to the stability of the aromatic ring and potential catalyst inhibition.[1][2]

Frequently Asked Questions (FAQs):

  • Q1: My hydrogenation reaction is stalled or incomplete, with significant starting material remaining. What is the likely cause?

    • A1: Incomplete reactions are typically due to catalyst poisoning or inhibition. The basic nitrogen of the pyridine starting material, and the resulting piperidine product, can bind strongly to the metal catalyst surface, effectively poisoning it.[1]

    • Troubleshooting Workflow:

      • Purity Check: Ensure your pyridine starting material is free from impurities like sulfur or phosphorus compounds, which are known catalyst poisons.

      • Acidic Additives: The most common solution is to add a stoichiometric amount of acid (e.g., HCl, Acetic Acid). This protonates the nitrogen, forming a pyridinium salt.[3] This prevents catalyst inhibition and activates the ring for reduction.[1]

      • Catalyst & Conditions: If the reaction is still sluggish, consider switching to a more robust catalyst or harsher conditions. Rhodium-based catalysts (Rh/C, Rh₂O₃) are often more effective than palladium for unactivated pyridines.[1][3] Increasing hydrogen pressure (e.g., from 30 to 80 bar) and temperature can also drive the reaction to completion.[3]

  • Q2: I'm observing significant byproduct formation, including partially hydrogenated intermediates and ring-opened products. How can I improve selectivity?

    • A2: This indicates a problem with reaction control. Partially hydrogenated intermediates like tetrahydropyridines arise from insufficient reaction time or conditions that are too mild.[3] Conversely, overly harsh conditions or the wrong catalyst can lead to over-reduction of other functional groups or even cleavage of the piperidine ring.[3]

    • Preventative Measures:

      • For Partial Hydrogenation: Increase reaction time and/or hydrogen pressure to ensure complete saturation of the ring.

      • For Over-reduction/Ring Opening: Select a catalyst with higher chemoselectivity. For substrates with other reducible groups (e.g., nitro, olefins), rhodium oxide (Rh₂O₃) has shown good performance under mild conditions, though it can still reduce these groups.[1] Careful control of temperature and pressure is crucial. Using anhydrous solvents can help suppress ring-opening side reactions.[3]

  • Q3: The diastereoselectivity of my reaction is low, resulting in a mixture of cis and trans isomers. How can I control the stereochemistry?

    • A3: Stereocontrol in pyridine hydrogenation is influenced by catalyst choice and reaction parameters. The formation of the cis isomer is often favored, particularly with rhodium catalysts and at higher hydrogen pressures.[1]

    • Optimization Strategy:

      • Systematically screen catalysts (e.g., Rh/C, PtO₂, RuCl₃) and solvents.

      • Vary the hydrogen pressure. For some substrates, increasing the pressure from 30 to 80 bar has been shown to enhance the formation of the cis product.[3]

Data Summary: Catalyst Selection in Pyridine Hydrogenation

CatalystTypical ConditionsCommon Side ReactionsMitigation Strategy
Pd/C 50-100°C, 10-50 bar H₂, often with acidIncomplete reaction, catalyst poisoning.Use with acidic additives (HCl, AcOH).[2]
PtO₂ (Adams' catalyst) Room temp - 80°C, 3-5 bar H₂Over-reduction of other functional groups.Run at lower temperatures and monitor carefully.
Rh/C or Rh₂O₃ 60-80°C, 30-80 bar H₂Ring opening (with some complexes), low chemoselectivity for certain functional groups.[1][3]Use anhydrous solvents; screen for optimal temperature.[1][3]
RuCl₃/H₃N-BH₃ Transfer hydrogenation, mild conditionsPotential for incomplete reduction.Optimize stoichiometry of the hydrogen source.[4]
B. Reductive Amination

The condensation of a primary amine with a 1,5-dicarbonyl compound, followed by reduction, is a powerful method for constructing the piperidine ring. However, it is susceptible to several side reactions.

Frequently Asked Questions (FAQs):

  • Q1: My reductive amination yield is low, and I'm isolating a complex mixture of products. What's going wrong?

    • A1: Low yields often stem from inefficient imine/enamine formation or competing side reactions. The initial condensation step is reversible and pH-sensitive. If the intermediate iminium ion is not trapped efficiently by the reducing agent, side reactions such as polymerization or aldol condensations of the dicarbonyl starting material can occur.

    • Troubleshooting Workflow:

      • pH Control: The optimal pH for imine formation is typically between 4 and 6. Use a mild acid catalyst like acetic acid.

      • Choice of Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the starting carbonyls. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[5]

      • One-Pot vs. Stepwise: If a one-pot procedure is failing, consider a stepwise approach: first, form the imine/enamine (and confirm its formation by ¹H NMR or LC-MS if possible), then add the reducing agent.

  • Q2: I am trying to synthesize an N-alkyl piperidine, but I am getting significant amounts of the N-unsubstituted piperidine.

    • A2: This suggests a competing reaction with an alternative nitrogen source. If ammonia or an ammonium salt (e.g., from ammonium acetate used as a buffer) is present, it can compete with your primary amine, leading to the formation of the secondary piperidine.

    • Preventative Measures:

      • Ensure all reagents are free from ammonia contamination.

      • If using a buffer, switch to a non-ammonium-based system.

C. Intramolecular Cyclization

This strategy involves forming the piperidine ring by cyclizing a linear precursor containing a nitrogen nucleophile and an electrophilic center.[6]

Frequently Asked Questions (FAQs):

  • Q1: My intramolecular cyclization is failing, and I'm only recovering the linear starting material.

    • A1: This points to an issue with either the activation of the electrophile or the nucleophilicity of the amine. The reaction may also be kinetically slow.

    • Troubleshooting Workflow:

      • Leaving Group: If the reaction is an SN2 cyclization, ensure you have a good leaving group (e.g., tosylate, mesylate, or halide).

      • Base: The amine must be deprotonated to be an effective nucleophile. Use a non-nucleophilic base (e.g., K₂CO₃, DBU) to facilitate the cyclization.

      • Concentration: Intramolecular reactions are favored at high dilution, which minimizes competing intermolecular side reactions. Run the reaction at a concentration of ~0.01 M.

      • Temperature: Gently heating the reaction can often overcome the activation energy barrier.

  • Q2: I am getting the wrong ring size (e.g., a pyrrolidine instead of a piperidine). Why is this happening?

    • A2: This is a regioselectivity issue governed by Baldwin's Rules. A 5-exo-tet cyclization (to form a five-membered ring) is generally kinetically favored over a 6-endo-tet cyclization (to form a six-membered ring).

    • Preventative Measures:

      • Substrate Design: Design your linear precursor to strongly favor the 6-endo cyclization. This can be achieved by introducing steric hindrance that disfavors the 5-exo pathway or by using substrates where the cyclization proceeds via a more favorable 6-exo-trig pathway (e.g., intramolecular Michael addition).[6]

Part 2: General FAQs and Advanced Troubleshooting

  • Q1: How can I prevent N-alkylation of my newly formed piperidine product?

    • A1: The product piperidine is often more nucleophilic than the starting amine, leading to over-alkylation, especially in reactions involving alkyl halides. This is a common problem in direct alkylation syntheses.[5]

    • Solutions:

      • Slow Addition: When alkylating a secondary piperidine to a tertiary one, add the alkyl halide slowly using a syringe pump. This maintains a low concentration of the alkylating agent and favors mono-alkylation.[7]

      • Use a Bulky Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) to scavenge the acid produced without competing in the alkylation.[7]

      • Reductive Amination: This is often the superior method for controlled N-alkylation. Reacting the secondary piperidine with an aldehyde or ketone followed by reduction avoids the issue of over-alkylation entirely.[5][8]

  • Q2: My final product seems to be degrading or forming crystals upon storage. What is happening?

    • A2: Free piperidines are basic and can react with atmospheric carbon dioxide or acidic gases (like HCl from nearby bottles of chlorinated solvents) to form stable carbonate or hydrochloride salts, which may appear as crystals or a solid mass. [3][9]

    • Solution: Store purified piperidines under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container. If salt formation is suspected, the product can often be recovered by dissolving the solid in a suitable solvent and washing with a mild base (e.g., sat. NaHCO₃ solution) followed by re-extraction and drying.

Part 3: Visualization & Workflows

Troubleshooting Workflow for Incomplete Pyridine Hydrogenation

G start Incomplete Hydrogenation (Pyridine Remaining) check_purity Check Purity of Pyridine Substrate start->check_purity purify Purify Substrate (Distillation / Chromatography) check_purity->purify Impure add_acid Add Stoichiometric Acid (e.g., HCl, AcOH) check_purity->add_acid Pure purify->add_acid check_catalyst Is Catalyst Suitable? add_acid->check_catalyst change_catalyst Switch to Rh/C, Rh₂O₃, or PtO₂ check_catalyst->change_catalyst No (e.g., using Pd/C on unactivated ring) increase_severity Increase H₂ Pressure and/or Temperature check_catalyst->increase_severity Yes change_catalyst->increase_severity success Reaction Complete increase_severity->success

Caption: A decision-making workflow for troubleshooting stalled pyridine hydrogenation reactions.

Mechanism: Desired Reductive Amination vs. Aldol Side Reaction

G cluster_0 Desired Pathway: Reductive Amination cluster_1 Side Reaction: Aldol Condensation Dicarbonyl 1,5-Dicarbonyl Iminium Cyclic Iminium Ion Dicarbonyl->Iminium + R-NH₂ - H₂O Amine R-NH₂ Piperidine Substituted Piperidine Iminium->Piperidine + [H⁻] Reducer1 [H⁻] (e.g., NaBH(OAc)₃) Dicarbonyl2 1,5-Dicarbonyl Enolate Enolate Dicarbonyl2->Enolate Base or Heat AldolProduct Aldol Adduct Enolate->AldolProduct + Dicarbonyl Polymer Polymeric Byproducts AldolProduct->Polymer

Caption: Competing pathways in piperidine synthesis via reductive amination.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of a Substituted Pyridine using Rh/C with HCl
  • Precursor Preparation: Dissolve the substituted pyridine (1.0 eq) in methanol (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Acidification: Add a solution of 4 M HCl in 1,4-dioxane (1.05 eq) dropwise. Stir for 15 minutes at 0 °C. A precipitate of the pyridinium hydrochloride salt may form.

  • Catalyst Charging: To a high-pressure reactor vessel, add 5% Rhodium on Carbon (Rh/C, 5 mol %).

  • Reaction Setup: Transfer the methanolic solution/suspension of the pyridinium salt to the reactor vessel under a stream of nitrogen.

  • Hydrogenation: Seal the reactor. Purge with N₂ gas (3 times) followed by H₂ gas (3 times). Pressurize the vessel to 50 bar with H₂. Heat the reaction to 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the H₂ gas. Purge with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the HCl. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the crude piperidine product, which can be purified by column chromatography or distillation.

Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃
  • Reaction Setup: To a round-bottom flask, add the 1,5-dicarbonyl compound (1.0 eq), the primary amine (1.1 eq), and dichloromethane (DCM, approx. 0.2 M).

  • Acid Catalyst: Add glacial acetic acid (1.5 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). The reaction is often mildly exothermic. Stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials. Reactions are typically complete within 2-24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir until gas evolution ceases.

  • Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • O'Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. [URL: https://pubs.rsc.org/en/content/articlelanding/2000/np/b002878p]
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [URL: https://pubs.acs.org/doi/10.1021/jm501100b]
  • Rouhi, A. M. (2003). Chiral piperidines take center stage. Chemical & Engineering News, 81(32), 29-34. [URL: https://pubsapp.acs.org/cen/coverstory/8132/8132piperidines.html]
  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 495-500. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob01860a]
  • Maegawa, T., Akashi, A., & Sajiki, H. (2006). A Mild and Complete Hydrogenation of Aromatic Rings Catalyzed by Heterogeneous 10% Rh/C. Synlett, 2006(09), 1440-1442. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-941549]
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem Scientific. [URL: https://www.benchchem.com/technical-support-center/piperidine-synthesis-troubleshooting]
  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Convenient and Efficient Reduction of Pyridine N-Oxides to Piperidines. The Journal of Organic Chemistry, 66(15), 5264-5265. [URL: https://pubs.acs.org/doi/abs/10.1021/jo015579+]
  • Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243-261. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2013/2]
  • Levison, B., et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [URL: https://www.researchgate.
  • Asaad, N., & El-Aassar, M. R. (2017). Reductive Amination in Organic Synthesis: A Review. ChemistrySelect, 2(29), 9253-9274. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201701769]
  • Lopez, S. M., et al. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [URL: https://www.researchgate.net/post/Have_you_experienced_that_your_piperidine_crystallizes_when_not_in_use]
  • Faisca Phillips, A. M. (2020). Synthesis of Pharmaceutically Potent Compounds Using Nitro-Mannich Reaction. Molecules, 25(21), 5039. [URL: https://www.mdpi.com/1420-3049/25/21/5039]
  • Zhu, J., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 55(21), 9145–9155. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3500366/]
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem Scientific. [URL: https://www.benchchem.
  • Goti, A., et al. (2009). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Current Organic Chemistry, 13(4), 389-406. [URL: https://www.researchgate.net/publication/228416045_Reductive_Amination_Routes_in_the_Synthesis_of_Piperidine_IminoSugars]
  • Petrenko-Kritschenko, P. (1892). Über die Kondensation des Acetondicarbonsäureesters mit Aldehyden, Ammoniak und Aminen. Berichte der deutschen chemischen Gesellschaft, 25(2), 2242-2249. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cber.18920250212]
  • Mannich, C., & Krosche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ardp.19122500151]
  • Asymmetric Synthesis of Piperidines by Nitro-Mannich/Reduction Cyclization. (2007). Organic Letters, 9(24), 4919–4922. [URL: https://pubs.acs.org/doi/10.1021/ol702220c]
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [URL: https://www.masterorganicchemistry.

Sources

"stability issues of 2,6-Dimethylpiperidin-4-ol hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dimethylpiperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of 2,6-Dimethylpiperidin-4-ol Hydrochloride

2,6-Dimethylpiperidin-4-ol hydrochloride is a substituted piperidine derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical agents. The stability of this compound in solution is critical for reproducible experimental outcomes and for maintaining the purity of subsequent synthetic products. The key structural features influencing its stability are the secondary amine within the piperidine ring, the secondary alcohol at the 4-position, and its formulation as a hydrochloride salt. Understanding the interplay of these functional groups with various experimental conditions is paramount.

The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base. However, like many amine hydrochlorides, its stability in solution is highly dependent on factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Degradation can lead to the formation of impurities, which may interfere with downstream reactions or biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2,6-Dimethylpiperidin-4-ol hydrochloride in solution?

A1: The stability of 2,6-Dimethylpiperidin-4-ol hydrochloride in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] As a secondary amine and a secondary alcohol, the molecule is susceptible to specific degradation pathways under different conditions.

Q2: How does pH impact the stability of the solution?

A2: The pH of the solution is a critical factor. In its hydrochloride salt form, the compound is acidic in aqueous solution, which generally favors stability. However, at neutral to alkaline pH, the free base form of the piperidine nitrogen is more prevalent. This free amine is more nucleophilic and susceptible to oxidation. Extremely acidic or basic conditions, especially when combined with heat, can promote dehydration of the secondary alcohol or other rearrangements.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the structure of 2,6-Dimethylpiperidin-4-ol, two primary degradation pathways can be anticipated:

  • Oxidation: The secondary alcohol at the 4-position can be oxidized to the corresponding ketone, 2,6-dimethylpiperidin-4-one.[3] Additionally, the secondary amine of the piperidine ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opening products under harsh oxidative stress.

  • Dehydration: Under certain conditions (e.g., strong acid and heat), the secondary alcohol could undergo dehydration to form an alkene, such as 2,6-dimethyl-1,2,3,4-tetrahydropyridine or its isomers.

Q4: What are the recommended storage conditions for solutions of 2,6-Dimethylpiperidin-4-ol hydrochloride?

A4: To ensure maximum stability, solutions should be freshly prepared whenever possible. If short-term storage is necessary, it is recommended to store the solution at 2-8°C and protect it from light.[4] For longer-term storage, consider preparing aliquots and freezing them at -20°C or below, after verifying that the compound is stable to freeze-thaw cycles. The choice of solvent is also important; protic solvents like water or methanol are common, but their suitability for long-term storage should be experimentally verified.

Q5: Are there any known incompatibilities with common laboratory reagents or solvents?

A5: Avoid strong oxidizing agents, as they can lead to the degradation of the alcohol and amine functionalities. Strong bases should also be avoided as they will convert the hydrochloride salt to the more reactive free base. When using this compound in subsequent reactions, be mindful of its nucleophilic secondary amine, which can react with electrophiles.

Troubleshooting Guide

Unexpected experimental results, such as the appearance of unknown peaks in chromatograms or lower than expected yields in subsequent synthetic steps, may be attributable to the degradation of 2,6-Dimethylpiperidin-4-ol hydrochloride. The following table provides a guide to troubleshooting common stability-related issues.

Observed Problem Potential Cause Recommended Solution & Investigation
Appearance of a new peak in HPLC/LC-MS analysis, potentially corresponding to 2,6-dimethylpiperidin-4-one. Oxidation of the secondary alcohol.- Minimize exposure of the solution to air and light.- Use degassed solvents for solution preparation.- If the reaction conditions are oxidative, consider protecting the alcohol group prior to the reaction.- Confirm the identity of the new peak by LC-MS and comparison with a standard of 2,6-dimethylpiperidin-4-one.
Gradual decrease in the concentration of the parent compound over time, even with proper storage. Slow degradation due to inappropriate solvent or pH.- Perform a simple stability study by preparing the solution in different solvents (e.g., water, methanol, acetonitrile) and monitoring the concentration over time at the intended storage temperature.- Ensure the pH of the solution is in a stable range (typically acidic for amine hydrochlorides). Consider using a buffered solution if pH control is critical for your application.
Solution discoloration (e.g., turning yellow or brown). Photodegradation or oxidative degradation.- Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[4]- Prepare solutions fresh before use.- Analyze the discolored solution by HPLC-UV/Vis to check for the emergence of chromophoric degradation products.
Low yield in a subsequent reaction where 2,6-Dimethylpiperidin-4-ol is a reactant. Degradation of the starting material prior to the reaction.- Confirm the purity of the 2,6-Dimethylpiperidin-4-ol hydrochloride solution by a suitable analytical method (e.g., HPLC, NMR) immediately before use.- Re-evaluate the storage conditions of the solution.
Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting stability issues with 2,6-Dimethylpiperidin-4-ol hydrochloride solutions.

troubleshooting_workflow start Stability Issue Encountered (e.g., extra peaks, low yield) check_purity 1. Confirm Purity of Solid Material (e.g., via NMR, Elemental Analysis) start->check_purity prepare_fresh 2. Prepare a Fresh Solution check_purity->prepare_fresh analyze_initial 3. Analyze Fresh Solution (t=0) (e.g., HPLC, LC-MS) prepare_fresh->analyze_initial monitor_stability 4. Monitor Solution Over Time (at intended storage conditions) analyze_initial->monitor_stability degradation_observed Degradation Observed? monitor_stability->degradation_observed identify_degradants 5. Identify Degradation Products (e.g., via LC-MS/MS) degradation_observed->identify_degradants Yes no_degradation No Degradation (Issue is elsewhere, e.g., reaction conditions) degradation_observed->no_degradation No investigate_cause 6. Investigate Cause identify_degradants->investigate_cause oxidation Oxidation? investigate_cause->oxidation ph_issue pH Instability? investigate_cause->ph_issue photodegradation Photodegradation? investigate_cause->photodegradation use_degassed_solvents Use Degassed Solvents / Inert Atmosphere oxidation->use_degassed_solvents Yes adjust_ph Adjust pH / Use Buffer ph_issue->adjust_ph Yes protect_from_light Protect from Light photodegradation->protect_from_light Yes implement_corrective_action 7. Implement Corrective Actions end Problem Resolved implement_corrective_action->end use_degassed_solvents->implement_corrective_action adjust_ph->implement_corrective_action protect_from_light->implement_corrective_action

Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for 2,6-Dimethylpiperidin-4-ol hydrochloride.[1][2]

Objective: To assess the stability of 2,6-Dimethylpiperidin-4-ol hydrochloride under various stress conditions.

Materials:

  • 2,6-Dimethylpiperidin-4-ol hydrochloride

  • Milli-Q water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Class A volumetric flasks

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve 2,6-Dimethylpiperidin-4-ol hydrochloride in Milli-Q water to prepare a 1 mg/mL stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 48 hours. Withdraw aliquots at specified time points for analysis.

    • Photostability: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at the end of the exposure period.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control solution.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 2,6-Dimethylpiperidin-4-ol hydrochloride from its potential degradation products.

Note: This is a starting point for method development and may require optimization.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and a UV detector or a mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore) or by MS.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing.

Experimental Workflow Diagram

experimental_workflow start Start: Stability Study prepare_stock Prepare 1 mg/mL Stock Solution start->prepare_stock stress_samples Subject Aliquots to Stress Conditions prepare_stock->stress_samples acid Acid Hydrolysis (1 M HCl, 60°C) stress_samples->acid base Base Hydrolysis (1 M NaOH, RT) stress_samples->base oxidation Oxidation (3% H2O2, RT) stress_samples->oxidation thermal Thermal Stress (60°C) stress_samples->thermal photo Photostability (ICH Q1B) stress_samples->photo control Unstressed Control (Stored at 2-8°C, protected from light) stress_samples->control sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize (for Acid/Base Samples) sampling->neutralize analyze Analyze all Samples by Stability-Indicating HPLC neutralize->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate end End: Stability Profile Established evaluate->end

Forced degradation experimental workflow.

References

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.
  • Donnelly, R. F., & Bushfield, T. L. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. International Journal of Pharmaceutical Compounding, 2(6), 463–465.
  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & KL, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56.
  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.
  • Anonymized for this example. (2020). Quantitative analysis of Loperamide hydrochloride in the presence its acid degradation products.
  • Anonymized for this example. (2022).
  • Anonymized for this example. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

Sources

Technical Support Center: Troubleshooting Reductive Amination for Piperidinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of piperidinol derivatives via reductive amination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile reaction. Here, we address common challenges encountered in the lab, providing not just solutions, but also the underlying chemical principles to empower your synthetic strategies.

Troubleshooting Guide: From Low Yields to Complex Product Mixtures

This section is structured to help you diagnose and resolve specific issues you may encounter during the reductive amination process for constructing the piperidinol core.

Issue 1: Low or No Product Yield

Question: I am attempting a double reductive amination of a dicarbonyl compound with a primary amine to synthesize a piperidinol, but I'm observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a double reductive amination for piperidinol synthesis often points to suboptimal conditions for the tandem imine/iminium formation and reduction steps. Let's break down the potential culprits and their solutions.

  • Incorrect pH: The formation of the initial imine/enamine intermediates is highly pH-dependent.[1][2]

    • The "Goldilocks" Zone: A weakly acidic medium (typically pH 4-6) is required to facilitate the dehydration of the hemiaminal intermediate to the imine.

    • Too Acidic (pH < 4): The primary amine will be protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.

    • Too Basic (pH > 7): The dehydration of the hemiaminal intermediate is not efficiently catalyzed, leading to an accumulation of this intermediate and preventing the formation of the imine necessary for reduction.

  • Ineffective Water Removal: Imine formation is a reversible equilibrium reaction.[3] The presence of water can drive the reaction back towards the starting materials.

    • Solution: While not always necessary in one-pot procedures with efficient reducing agents, if you suspect poor imine formation, consider adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, a Dean-Stark apparatus can be used if the solvent forms an azeotrope with water.

  • Choice of Reducing Agent: The selection of the right reducing agent is critical for success.

    • For One-Pot Reactions: Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred.[4][5] These reagents are less likely to reduce the starting carbonyl compounds and are more selective for the iminium ion intermediate.[6][7]

    • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields of the desired amine.[1][8] If using NaBH₄, it is often best to perform the reaction in a stepwise manner: first, allow the imine to form, and then add the reducing agent.[4]

  • Steric Hindrance: If your dicarbonyl substrate or amine is sterically bulky, the rate of reaction can be significantly slower.

    • Solution: Increase the reaction time and/or temperature. You might also consider using a less hindered amine if the piperidinol nitrogen substituent allows for it.

Issue 2: Formation of Side Products

Question: My reaction is producing a significant amount of a tertiary amine byproduct instead of my desired secondary piperidinol. How can I prevent this over-alkylation?

Answer:

The formation of a tertiary amine byproduct is a classic issue in reductive aminations when using a primary amine. This occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the dicarbonyl compound.

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the first line of defense.

    • Amine in Excess: Using a slight excess of the primary amine can help to ensure that the dicarbonyl compound is consumed before it has a chance to react with the product. However, this can make purification more challenging.

    • Dicarbonyl as Limiting Reagent: Ensure the dicarbonyl is the limiting reagent.

  • Stepwise Procedure: A more robust solution is to adopt a stepwise approach.[4]

    • Imine Formation: First, react the dicarbonyl compound with one equivalent of the primary amine to form the di-imine intermediate. You can monitor this step by TLC or LC-MS.

    • Reduction: Once the di-imine has formed, add the reducing agent to cyclize and reduce it to the desired secondary piperidinol.

  • Choice of Reducing Agent: As mentioned previously, a milder reducing agent like NaBH(OAc)₃ can sometimes help to minimize side reactions.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the reductive amination for piperidinol synthesis, providing deeper insights into the reaction's mechanics and optimization.

Q1: What is the mechanistic advantage of using sodium triacetoxyborohydride (NaBH(OAc)₃) over sodium cyanoborohydride (NaBH₃CN)?

A1: Both are excellent reagents for one-pot reductive aminations. However, NaBH(OAc)₃ offers a significant safety advantage as it is non-toxic and does not generate toxic hydrogen cyanide (HCN) gas upon acidification, which can be a concern with NaBH₃CN.[5] Mechanistically, the electron-withdrawing acetate groups in NaBH(OAc)₃ temper its reducing power, making it highly selective for the iminium ion over the carbonyl starting material.[7] This often leads to cleaner reactions with fewer byproducts.[5]

Q2: Can I use a secondary amine for the synthesis of a quaternary piperidinium salt?

A2: Yes, reacting a dicarbonyl compound with a secondary amine will lead to the formation of a quaternary piperidinium salt. The reaction proceeds through the formation of an iminium ion at one carbonyl, followed by an intramolecular cyclization and reduction at the second carbonyl, and finally, a second alkylation of the newly formed tertiary amine to give the quaternary salt.

Q3: My piperidinol product is difficult to purify. What are some common strategies?

A3: Purification of polar, basic compounds like piperidinols can be challenging. Here are some common approaches:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.

    • Wash the organic layer with brine and discard it (it contains neutral impurities).

    • Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH > 10.

    • Extract the deprotonated amine back into an organic solvent.

    • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Chromatography:

    • Silica Gel: Standard silica gel chromatography can be used, but it's often necessary to add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to the eluent to prevent streaking and improve the peak shape of the basic product.

    • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18) with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be effective. The product is often isolated as a salt in this case.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can influence both the rate of imine formation and the efficacy of the reduction.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can facilitate the proton transfer steps involved in imine formation. However, they can also react with some borohydride reducing agents.

  • Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 1,2-Dichloroethane (DCE)): These are commonly used, especially with NaBH(OAc)₃.[4] DCE is often the preferred solvent for reactions with this reagent.[4] They are generally inert to the reducing agent and provide good solubility for a wide range of substrates.

Visualizing the Process: Diagrams and Data

Reductive Amination Mechanism for Piperidinol Synthesis

ReductiveAmination Start Dicarbonyl + Primary Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Di-imine Intermediate Hemiaminal->Imine Dehydration (H₂O loss) Cyclization Intramolecular Iminium Ion Formation Imine->Cyclization Tautomerization & Cyclization Reduction Hydride Reduction Cyclization->Reduction [H⁻] from Reducing Agent Product Piperidinol Product Reduction->Product

Caption: The reaction pathway for piperidinol synthesis via double reductive amination.

Troubleshooting Workflow

Troubleshooting Start Low Yield Check Reaction Monitoring (TLC/LC-MS) pH_Check { Is pH optimal (4-6)? | No: Adjust pH with mild acid (e.g., AcOH) | Yes: Proceed} Start:f1->pH_Check:f0 pH_Check:f1->Start:f0 ReducingAgent_Check { Is the reducing agent appropriate? | No: Switch to NaBH(OAc)₃ or NaBH₃CN | Yes: Proceed} pH_Check:f2->ReducingAgent_Check:f0 ReducingAgent_Check:f1->Start:f0 Water_Check { Is water removal necessary? | Yes: Add dehydrating agent (e.g., MgSO₄) | No: Proceed} ReducingAgent_Check:f2->Water_Check:f0 Water_Check:f1->Start:f0 SideProduct_Check Side Products Observed? Over-alkylation: Use stepwise approach Carbonyl Reduction: Use milder reducing agent Water_Check:f2->SideProduct_Check:f0 Success Improved Yield SideProduct_Check->Success

Caption: A systematic workflow for troubleshooting common issues in reductive amination.

Comparison of Common Reducing Agents
Reducing AgentFormulaRelative ReactivityOptimal ConditionsKey Considerations
Sodium BorohydrideNaBH₄HighStepwise addition after imine formationCan reduce starting carbonyls[1][8]
Sodium CyanoborohydrideNaBH₃CNModerateOne-pot, pH 4-6Toxic, can release HCN gas[5]
Sodium TriacetoxyborohydrideNaBH(OAc)₃ModerateOne-pot, often with AcOHNon-toxic, excellent selectivity[4][5][7]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: To a solution of the dicarbonyl compound (1.0 equiv) in an appropriate anhydrous solvent (e.g., DCM, DCE, or THF) is added the primary amine (1.0-1.2 equiv).

  • pH Adjustment (if necessary): If the amine is used as a salt, a base (e.g., triethylamine) may be added to liberate the free amine. If the reaction mixture is not slightly acidic, a small amount of acetic acid can be added.

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (1.5-2.0 equiv) is added portion-wise to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary for larger-scale reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or crystallization.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Myers, A. (n.d.).
  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.).
  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 48-67.
  • Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • Im, J., Yon, S., Kim, T., Hannedouche, J., & Kim, J. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(7), 9560–9571.
  • Peric, M., & St-Jean, F. (2016). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
  • Sigma-Aldrich. (n.d.).
  • All About Chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B)
  • Ta, T. Q., Nguyen, T. B., & Le, T. H. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Advances, 8(64), 36597–36605.

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Technical Support Center: Resolving Stereoisomers of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2,6-dimethylpiperidin-4-ol stereoisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating specific stereoisomers of this versatile piperidine building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and field-proven methodologies.

Introduction: The Stereochemical Challenge

2,6-Dimethylpiperidin-4-ol possesses three stereogenic centers (at C2, C4, and C6), giving rise to a total of eight possible stereoisomers (2³). These isomers are grouped into four pairs of enantiomers. The primary diastereomeric distinction is based on the relative orientation of the two methyl groups at the C2 and C6 positions, leading to cis and trans diastereomers. Each of these diastereomers exists as a racemic mixture of two enantiomers. Isolating a single, pure stereoisomer is often critical for drug development, as pharmacological activity and toxicity can be highly dependent on the precise three-dimensional structure of the molecule.

This guide provides a logical workflow, from separating the primary diastereomers to resolving the final enantiomeric pairs.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is the first step in resolving the eight stereoisomers of 2,6-dimethylpiperidin-4-ol?

The most logical and efficient starting point is the separation of the cis and trans diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, crucially, have different physical properties, such as boiling point, melting point, and solubility. This allows for their separation using standard laboratory techniques without the need for a chiral resolving agent or chiral chromatography at this initial stage.

The cis and trans nomenclature refers to the relative stereochemistry of the two methyl groups at positions 2 and 6. In the more stable chair conformation of the piperidine ring, the cis-isomer will typically have one axial and one equatorial methyl group, while the trans-isomer will have both methyl groups in equatorial positions[1]. This significant conformational difference leads to distinct physical and chemical properties that can be exploited for separation.

Recommended Action: Fractional crystallization or column chromatography of the initial mixture is the most common approach to isolate the racemic cis-diastereomer from the racemic trans-diastereomer.

Q2: My diastereomeric salt resolution is failing to produce crystals. What are the likely causes and solutions?

This is a common and frustrating issue in classical resolution. The formation of a crystalline salt is a delicate equilibrium dependent on multiple factors. Here’s a breakdown of the causality and troubleshooting steps.

Causality: Crystal formation requires reaching a state of supersaturation where the concentration of the least soluble diastereomeric salt exceeds its solubility limit in the chosen solvent system. Failure to crystallize typically points to either insufficient supersaturation or the presence of impurities that inhibit nucleation.

Troubleshooting Protocol:

  • Solvent System Optimization: The solvent is the most critical variable. It must create a significant solubility difference between the two diastereomeric salts.

    • Problem: The chosen solvent may be too good, keeping both salts fully dissolved.

    • Solution: Gradually add a less polar "anti-solvent" (e.g., hexane, diethyl ether) to your solution (e.g., in ethanol, methanol) until persistent turbidity is observed. Then, add a small amount of the primary solvent to redissolve the precipitate and allow the solution to cool slowly. This controlled approach helps to gently ease the system into supersaturation.

  • Concentration Adjustment:

    • Problem: The solution may be too dilute.

    • Solution: Carefully remove a portion of the solvent under reduced pressure and attempt to induce crystallization again by cooling or scratching the inside of the flask with a glass rod to create nucleation sites.

  • Temperature Control:

    • Problem: Insufficient cooling. Solubility is temperature-dependent.

    • Solution: Ensure the solution is cooled slowly to the appropriate temperature (0 °C or -20 °C are common targets). Slow cooling promotes the formation of larger, purer crystals.

  • Seeding:

    • Problem: Spontaneous nucleation is kinetically slow.

    • Solution: If you have a small amount of the desired crystalline salt from a previous attempt, add a single, tiny crystal ("seed crystal") to the supersaturated solution. This bypasses the nucleation barrier and can trigger rapid crystallization.

Q3: How do I select the right chiral resolving agent for my racemic 2,6-dimethylpiperidin-4-ol diastereomer?

The selection of an appropriate chiral resolving agent is a blend of theoretical principles and empirical screening. The goal is to form a stable salt that readily crystallizes. For a basic compound like a piperidine derivative, a chiral acid is the resolving agent of choice.

Principle: The resolving agent must form a robust salt with the amine through an acid-base reaction. The resulting diastereomeric salts must have significantly different crystal lattice energies, leading to differential solubility.[2]

Chiral Resolving Agent Typical Solvents for Crystallization Comments
(+)- or (-)-Tartaric AcidEthanol, Methanol, Water, or mixturesA common, cost-effective first choice for resolving chiral bases.[2]
(+)- or (-)-Mandelic AcidIsopropanol, Acetone, Ethyl AcetateOften effective for amines that fail to resolve with tartaric acid.
(+)- or (-)-Dibenzoyltartaric AcidEthanol, AcetoneThe bulky benzoyl groups can enhance intermolecular interactions, leading to better crystal formation and larger solubility differences.
(1R)- or (1S)-(-)-Camphor-10-sulfonic acidEthanol, IsopropanolA strong acid that forms stable salts; useful if salt formation with carboxylic acids is weak.

Workflow for Selecting a Resolving Agent:

G cluster_0 Screening Phase cluster_1 Optimization & Scale-Up Start Racemic cis- or trans- 2,6-Dimethylpiperidin-4-ol Screen Perform small-scale trials with 3-4 different chiral acids (e.g., Tartaric, Mandelic, DBTA) Start->Screen Observe Observe for precipitation/ crystallization upon cooling Screen->Observe Success Identify promising hits (solid formation) Observe->Success Failure No solid formed Observe->Failure [Re-screen with different agents or solvents] Optimize Optimize solvent, concentration, and temperature for the best hit Success->Optimize ScaleUp Scale up the optimized procedure Optimize->ScaleUp End Isolated Diastereomeric Salt ScaleUp->End

Caption: Workflow for chiral resolving agent selection.

Q4: I've isolated a diastereomeric salt, but the enantiomeric excess (ee) is low after I break the salt. Why?

Low enantiomeric excess after liberating the free amine is a clear indication that the crystallization step did not effectively separate the two diastereomeric salts.

Causality & Solutions:

  • Co-crystallization: This is the most common reason. The undesirable diastereomer has incorporated into the crystal lattice of the less soluble diastereomer.

    • Solution: Recrystallize the diastereomeric salt one or more times from the same solvent system. Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the final enantiomeric purity.

  • Thermodynamic vs. Kinetic Control: The separation relies on a difference in solubility (thermodynamic control).[2] If crystallization happens too quickly (e.g., by crash cooling), the separation may be governed by the rate of crystal formation (kinetic control), which can be less selective.

    • Solution: Employ a slow, controlled cooling ramp. Allow the solution to cool to room temperature over several hours, then transfer to a refrigerator, and finally to a freezer. This maximizes the chances of achieving a true thermodynamic equilibrium.

  • Incorrect Stoichiometry: Using an incorrect molar ratio of the resolving agent to the racemic amine can disrupt the equilibrium.

    • Solution: Typically, a 0.5 molar equivalent of the chiral acid is used for a racemic amine, with the goal of precipitating one diastereomer, leaving the other in solution. However, optimal ratios can vary and may need empirical optimization.[2]

Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a general framework. Specific quantities, solvents, and temperatures must be optimized for your specific diastereomer.

  • Dissolution: Dissolve one molar equivalent of the racemic cis-2,6-dimethylpiperidin-4-ol in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 molar equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also with gentle heating.

  • Mixing and Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature. If no crystals form, transfer the flask to a 4 °C refrigerator.

  • Isolation: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Salt Breaking: Suspend the crystalline salt in water and add a base (e.g., 2M NaOH solution) until the pH is >12 to liberate the free amine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification & Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the resulting amine for enantiomeric excess using chiral HPLC or SFC.

G Racemate Racemic Amine (R/S) Mix Mix in Solvent Racemate->Mix Acid Chiral Acid (+) Acid->Mix Salts Diastereomeric Salts in Solution (R)-(+) and (S)-(+) Mix->Salts Crystallize Cool Slowly (Crystallization) Salts->Crystallize Filter Filter Crystallize->Filter Solid Solid Salt (e.g., (R)-(+)) Filter->Solid MotherLiquor Mother Liquor (Enriched in (S)-(+)) Filter->MotherLiquor BreakSolid Break Salt (add Base) Solid->BreakSolid BreakLiquor Break Salt (add Base) MotherLiquor->BreakLiquor ProductR Enriched R-Amine BreakSolid->ProductR ProductS Enriched S-Amine BreakLiquor->ProductS

Caption: Workflow for diastereomeric salt resolution.

Q5: What are the best analytical methods to confirm the purity and absolute configuration of my resolved stereoisomer?

A combination of techniques is required for unambiguous confirmation.

  • Enantiomeric Purity (ee%):

    • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard for determining enantiomeric excess. The resolved amine (or a suitable derivative) is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation.[3][4][5][6] Integration of the peak areas gives a precise ee value.

Technique Typical Chiral Stationary Phase (CSP) Typical Mobile Phase Reference
Chiral HPLCPolysaccharide-based (e.g., Cellulose, Amylose derivatives)Hexane/Isopropanol + amine modifier (e.g., DEA)[5]
Chiral SFCPolysaccharide-based (e.g., CHIRALCEL® OD-H)Supercritical CO₂ / Methanol + modifier[7]
  • Diastereomeric Purity and Relative Configuration:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming diastereomeric purity, as diastereomers will have distinct spectra. 2D NMR techniques like NOESY can reveal through-space correlations between protons, which can help determine the relative stereochemistry (cis vs. trans).

  • Absolute Configuration:

    • X-Ray Crystallography: If you can grow a suitable single crystal of one of the diastereomeric salts or a derivative of the resolved amine, X-ray crystallography provides an unambiguous determination of the absolute configuration.[3]

    • Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum (a "Cotton effect") is unique to a specific enantiomer. By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration can be confidently assigned.[8]

References

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  • Miyamae, H., et al. (1987). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. PubMed. [Link]

  • Howard, F. L. (1947). 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum.
  • Garcia-Galan, C., et al. (2011). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. ResearchGate. [Link]

  • Al-Saeed, F. A., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Mistry, B., et al. (2002). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. PubMed. [Link]

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Technical Support Center: Navigating the Degradation Pathways of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its contribution to the efficacy of numerous pharmaceuticals. However, its inherent reactivity can also lead to degradation, impacting stability, potency, and safety. This guide is designed to provide you with practical, in-depth troubleshooting advice and detailed protocols to anticipate, identify, and address the degradation of piperidine-containing compounds in your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding Piperidine Derivative Instability

Here, we address common questions regarding the stability and degradation of piperidine derivatives.

Q1: My piperidine-containing compound is showing unexpected degradation during storage and initial experiments. What are the most probable causes?

A1: The piperidine ring, while generally stable, is susceptible to several degradation pathways, primarily influenced by its substitution pattern and the experimental conditions. The most common degradation routes include:

  • Oxidation: The tertiary amine nitrogen in many piperidine derivatives is a prime target for oxidation, which can lead to the formation of N-oxides. This is a common degradation pathway observed in many pharmaceuticals.[1]

  • Hydrolysis: If your piperidine derivative contains ester or amide functionalities, it will be susceptible to hydrolysis, especially under acidic or basic conditions.[2] For instance, loratadine, which has an ester group, undergoes alkaline hydrolysis to form its corresponding acid derivative.[2] Similarly, methylphenidate's stability is significantly affected by pH-dependent hydrolysis.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Piperine, for example, is known to be susceptible to UV light degradation.[5]

  • Thermal Degradation: High temperatures can promote degradation. While some piperidine derivatives are relatively stable to heat, others may degrade. For example, risperidone shows significant degradation when exposed to dry heat at 80°C.[6]

To pinpoint the exact cause, a systematic forced degradation study is highly recommended.

Q2: I am observing new, unexpected peaks in my HPLC analysis of a piperidine derivative after exposing it to different stress conditions. How can I identify these degradation products?

A2: The identification of unknown degradation products is a critical step in ensuring the safety and efficacy of a drug candidate. A combination of analytical techniques is typically employed for structural elucidation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for identifying degradants.[7][8] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, enabling the determination of the elemental composition of the degradation products.[8] Tandem MS (MS/MS) experiments provide fragmentation patterns that are crucial for structural elucidation by comparing them to the parent compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated degradation products.[7][9] While less sensitive than MS, it provides detailed information about the connectivity of atoms in a molecule.

  • Forced Degradation with a Known Compound: If you have a hypothesis about the structure of a degradation product, you can synthesize a small amount of the suspected compound and compare its chromatographic and spectral properties (retention time, mass spectrum, NMR spectrum) with the unknown peak in your stressed sample.

Q3: My HPLC chromatogram shows poor peak shape and shifting retention times for my piperidine derivative and its degradants. What are the likely causes and how can I troubleshoot this?

A3: Poor chromatography can hinder the accurate quantification and identification of your compounds. Here are some common causes and solutions:

  • Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Injecting a sample in a strong solvent can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • pH of the Mobile Phase: The ionization state of piperidine derivatives (which are basic) and some acidic degradants is highly dependent on the mobile phase pH. A pH that is not optimal can lead to peak tailing or broadening. Generally, for basic compounds like piperidine derivatives, a mobile phase pH of 2-3 units below the pKa of the compound will ensure it is in a single ionic form, leading to better peak shape.

  • Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample and injecting a smaller volume.

  • Column Temperature Fluctuations: Inconsistent column temperature can cause retention time drift. Using a column oven is highly recommended to maintain a stable temperature.

  • Stationary Phase Degradation: Using a mobile phase with a pH outside the recommended range for your column can lead to the degradation of the stationary phase, resulting in poor peak shape and retention time shifts.

For a more detailed troubleshooting guide, refer to the table below.

Problem Possible Cause Solution
Peak Tailing Secondary interactions with silanol groups on the columnUse a mobile phase with a lower pH or add a competing base (e.g., triethylamine) to the mobile phase.
Peak Fronting Sample overloadDilute the sample or inject a smaller volume.
Split Peaks Column contamination or voidFlush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Drifting Retention Times Inconsistent mobile phase composition or temperatureEnsure the mobile phase is well-mixed and degassed. Use a column oven.

Part 2: Troubleshooting Guides - A Deeper Dive into Specific Degradation Pathways

This section provides more detailed guidance on investigating specific degradation pathways.

Troubleshooting Guide 1: Investigating Oxidative Degradation

Scenario: You suspect your piperidine derivative is degrading via oxidation, but you are unsure how to confirm this and identify the products.

Underlying Science: The nitrogen atom in the piperidine ring is often susceptible to oxidation, leading to the formation of an N-oxide. Other parts of the molecule can also be oxidized, depending on the functional groups present.

Experimental Workflow:

Caption: Workflow for investigating oxidative degradation.

Detailed Protocol for Oxidative Forced Degradation:

  • Solution Preparation: Prepare a stock solution of your piperidine derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Condition: To a portion of the stock solution, add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep the solution at room temperature.

  • Time Points: Withdraw aliquots of the stressed sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis: Quench the reaction by adding a small amount of an antioxidant like sodium bisulfite, if necessary. Dilute the samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • LC-MS Analysis: Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products. A mass increase of 16 Da is indicative of N-oxide formation.

Case Study Example: In a forced degradation study of risperidone, significant degradation was observed in the presence of 3% hydrogen peroxide, with the appearance of major degradant peaks.[6]

Troubleshooting Guide 2: Tackling Hydrolytic Instability

Scenario: Your piperidine derivative contains an ester or amide group, and you are observing degradation in aqueous solutions.

Underlying Science: Ester and amide bonds are susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction can be catalyzed by both acids and bases.

Experimental Workflow:

G Parent Piperidine Derivative (with Ester Group) N_Oxide N-Oxide Degradant Parent->N_Oxide Oxidation (e.g., H2O2) Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) Parent->Hydrolysis_Product Hydrolysis (Acid/Base)

Caption: Hypothetical degradation pathways of a piperidine derivative.

This technical support guide provides a framework for understanding and investigating the degradation of piperidine derivatives. By applying these principles and protocols, you can ensure the quality and stability of your compounds throughout the drug development process.

References

  • Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. (URL: [Link])

  • Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (URL: [Link])

  • Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl. (URL: [Link])

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (URL: [Link])

  • Degradation pathway of donepezil hydrochloride under oxidative stress condition. (URL: [Link])

  • Stability indicating methods for the determination of loratadine in the presence of its degradation product. (URL: [Link])

  • Analytical Methods. (URL: [Link])

  • Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. (URL: [Link])

  • Stability study of Raloxifene tablets. (URL: [Link])

  • Degradation of Raloxifene Hydrochloride. (URL: [Link])

  • LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. (URL: [Link])

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (URL: [Link])

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (URL: [Link])

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (URL: [Link])

  • Development and Validation of a Novel Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Loratadine and Determination of Its Related Compounds. (URL: [Link])

  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. (URL: [Link])

  • Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. (URL: [Link])

  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. (URL: [Link])

  • Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. (URL: [Link])

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (URL: [Link])

  • Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. (URL: [Link])

  • “Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation”. (URL: [Link])

  • Drug-Excipient Interaction of Methylphenidate with Glycerin in Methylphenidate Oral Solution and Identification of its Transesterification Products by UPLC-MS/MS. (URL: [Link])

  • Forced degradation studies of Raloxifene hydrochloride. (URL: [Link])

  • Development of piperic acid derivatives from Piper nigrum as UV protection agents. (URL: [Link])

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (URL: [Link])

  • Stability study of Raloxifene tablets. (URL: [Link])

  • DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. (URL: [Link])

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (URL: [Link])

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. (URL: [Link])

  • pH-dependent spontaneous hydrolysis rather than gut bacterial metabolism reduces levels of the ADHD treatment, Methylphenidate. (URL: [Link])

  • Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. (URL: [Link]]pdf)

  • Stability indicating methods for the determination of loratadine in the presence of its degradation product. (URL: [Link])

  • Troubleshooting Common HPLC Issues. (URL: [Link])

  • Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum). (URL: [Link])

  • Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS. (URL: [Link])

  • Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS. (URL: [Link])

  • HPLC Troubleshooting Mini Guide - Peak Issues. (URL: [Link])

  • Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. (URL: [Link])

  • Development and Validation of a Novel Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Loratadine and Determination of Its Related Compounds. (URL: [Link])

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (URL: [Link])

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):606-629 Research Article A stability indicating method developme. (URL: [Link])

  • New TLC-Densitometric Method for the Quantification of Donepezil in Tablets. (URL: [Link])

  • The effect of cessation of raloxifene treatment on bone turnover in postmenopausal women. (URL: [Link])

  • EXTRACTION OF PIPERINE AND SPECTRAL ANALYSIS USING IR AND UV VISIBLE SPECTRAL DATA IN SELECTED SOLVENTS. (URL: [Link])

  • Decontamination of fentanyl and fentanyl analogues in field and laboratory settings: a review of fentanyl degradation. (URL: [Link])

  • Troubleshooting and Performance Improvement for HPLC. (URL: [Link])

  • Methylphenidate hydrolysis in complex and pure bacterial cultures. (URL: [Link])

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Technical Support Center: 2,6-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 2,6-Dimethylpiperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the impurities in this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues and questions encountered during the synthesis, purification, and analysis of 2,6-Dimethylpiperidin-4-ol hydrochloride.

Impurity Identification and Formation

Q1: What are the most common impurities I should expect in my sample of 2,6-Dimethylpiperidin-4-ol hydrochloride?

A1: The primary impurities in 2,6-Dimethylpiperidin-4-ol hydrochloride typically arise from the synthetic route, which commonly involves the reduction of 2,6-Dimethylpiperidin-4-one. The most prevalent impurities are:

  • Unreacted Starting Material: Residual 2,6-Dimethylpiperidin-4-one.

  • Stereoisomers: The reduction of the ketone precursor can lead to the formation of diastereomers, specifically the cis and trans isomers of 2,6-Dimethylpiperidin-4-ol. The relative orientation of the two methyl groups and the hydroxyl group on the piperidine ring determines the isomer.

  • Process-Related Impurities: These can include residual solvents from the reaction and purification steps, as well as byproducts from the reducing agent (e.g., borate esters if sodium borohydride is used in an alcoholic solvent)[1].

Q2: How are the cis and trans stereoisomers of 2,6-Dimethylpiperidin-4-ol formed?

A2: The formation of cis and trans isomers is a direct consequence of the reduction of the planar carbonyl group in 2,6-Dimethylpiperidin-4-one. The hydride reducing agent (e.g., from NaBH₄ or LiAlH₄) can attack the carbonyl from either the axial or equatorial face of the piperidine ring in its chair conformation. This leads to two different diastereomeric products where the resulting hydroxyl group is either axial or equatorial, giving rise to the cis and trans configurations relative to the methyl groups[1]. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions.

cluster_synthesis Impurity Formation Pathway Start 2,6-Dimethylpiperidin-4-one Reduction Reduction (e.g., NaBH4, MeOH) Start->Reduction Impurity1 Unreacted 2,6-Dimethylpiperidin-4-one Start->Impurity1 Incomplete Reaction Product 2,6-Dimethylpiperidin-4-ol (Mixture of Isomers) Reduction->Product Impurity2 cis-isomer Product->Impurity2 Impurity3 trans-isomer Product->Impurity3

Caption: Synthetic pathway leading to 2,6-Dimethylpiperidin-4-ol and associated impurities.

Analytical and Purification Challenges

Q3: My NMR spectrum shows more peaks than expected. How can I confirm the presence of stereoisomers?

A3: The presence of diastereomers will result in a more complex NMR spectrum than that of a single, pure isomer. You will likely observe two distinct sets of signals for the protons and carbons in the piperidine ring, corresponding to the cis and trans isomers. To confirm, you can utilize techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase, which is designed to separate stereoisomers[2]. Alternatively, careful analysis of coupling constants in high-resolution 1H NMR can sometimes help distinguish between axial and equatorial protons, aiding in the assignment of the major and minor isomers.

Q4: I am having difficulty separating the cis and trans isomers. What purification methods do you recommend?

A4: Separating diastereomers can be challenging due to their similar physical properties. Here are some recommended approaches:

  • Fractional Crystallization: This is a common and effective method for separating diastereomers. The hydrochloride salts of the cis and trans isomers may have different solubilities in a given solvent system, allowing for their separation through careful, repeated crystallization[3][4]. A detailed protocol is provided in the "Experimental Protocols" section.

  • Chromatography: Preparative HPLC using a chiral stationary phase can be a powerful tool for separating stereoisomers, although it may be less practical for large-scale purifications[2]. Normal phase column chromatography on silica gel can also sometimes achieve separation of diastereomers, especially after derivatization to enhance polarity differences.

Q5: What is a good starting point for developing an HPLC method to assess the purity of my 2,6-Dimethylpiperidin-4-ol hydrochloride?

A5: A reversed-phase HPLC method with UV detection is a robust starting point for purity analysis. Given the presence of stereoisomers, a chiral column is highly recommended for accurate quantification of isomeric purity. A general method would involve a mobile phase of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. For related compounds, C18 columns are often used for general purity, while polysaccharide-based chiral stationary phases (e.g., amylose or cellulose derivatives) are effective for separating stereoisomers[2]. A detailed starting HPLC method is provided in the "Experimental Protocols" section.

cluster_workflow Analytical & Purification Workflow cluster_purification_methods Purification Options Sample Crude 2,6-Dimethylpiperidin-4-ol HCl Analysis Purity Assessment (HPLC/GC-MS) Sample->Analysis Pure Meets Purity Specs? Analysis->Pure Purification Purification Pure->Purification No Final Pure Product Pure->Final Yes FC Fractional Crystallization Purification->FC ChiralHPLC Preparative Chiral HPLC Purification->ChiralHPLC Column Column Chromatography Purification->Column FC->Analysis ChiralHPLC->Analysis Column->Analysis

Caption: Decision workflow for the analysis and purification of 2,6-Dimethylpiperidin-4-ol hydrochloride.

Experimental Protocols

Protocol 1: Purification of 2,6-Dimethylpiperidin-4-ol Hydrochloride by Fractional Crystallization

This protocol provides a general guideline for the separation of diastereomers based on differences in their solubility. Optimization of the solvent system may be required.

Materials:

  • Crude 2,6-Dimethylpiperidin-4-ol hydrochloride

  • Isopropanol

  • Diethyl ether

  • Heptane

  • Filter funnel and flask

  • Crystallization dish

Procedure:

  • Dissolution: Dissolve the crude 2,6-Dimethylpiperidin-4-ol hydrochloride in a minimal amount of hot isopropanol.

  • Initial Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. The less soluble diastereomer should precipitate.

  • Filtration: Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.

  • Mother Liquor Concentration: Concentrate the mother liquor under reduced pressure.

  • Second Crop Crystallization: To the concentrated mother liquor, slowly add a less polar solvent such as diethyl ether or heptane until turbidity is observed.

  • Cooling and Collection: Cool the mixture to induce crystallization of the more soluble diastereomer. Collect these crystals by filtration.

  • Analysis: Analyze both crops of crystals by HPLC or NMR to determine the isomeric ratio.

  • Recrystallization: Recrystallize each crop from an appropriate solvent system to improve purity. Multiple recrystallization steps may be necessary to achieve high diastereomeric excess.

Protocol 2: HPLC Method for Purity and Isomer Analysis

This method provides a starting point for the analytical separation of 2,6-Dimethylpiperidin-4-ol hydrochloride and its common impurities.

Parameter Recommendation
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A/B (50:50) at 1 mg/mL

Note: This method should be validated for your specific application according to ICH guidelines to ensure accuracy, precision, and robustness[5][6].

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • PubMed. (1987). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Retrieved from [Link]

  • MDPI. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • SciSpace. (n.d.). A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. Retrieved from [Link]

  • Google Patents. (1999). Process for the preparation of cis-2,6-dimethylpiperazine.
  • Google Patents. (1967). Process for the purification of 2, 6-dimethylphenol.
  • Shimadzu. (2017). Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS. Retrieved from [Link]

  • MDPI. (2020). Relative Stability of cis- and trans-Hydrindanones. Retrieved from [Link]

  • VCU Scholars Compass. (2017). Design and implementation of Gas Chromatography/Mass Spectrometry (GC/MS) methodologies for the analysis of thermally labile drugs and explosives. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. Retrieved from [Link]

  • MDPI. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

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Technical Support Center: Handling and Storage of Hygroscopic Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that handling hygroscopic materials, particularly active pharmaceutical ingredient (API) hydrochloride salts, presents significant challenges that can impact experimental reproducibility, product stability, and overall research outcomes. This guide is designed to provide you with in-depth, scientifically-grounded answers and actionable protocols to navigate these challenges effectively.

Section 1: Understanding the Core Problem - Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the hygroscopic nature of hydrochloride salts.

Q1: Why are so many hydrochloride salts hygroscopic?

Answer: The hygroscopicity of hydrochloride salts stems from the fundamental properties of the ions involved. When a basic drug molecule is converted into a hydrochloride salt, it exists as a cation paired with a chloride anion (Cl-).

  • Causality: The small ionic radius and high charge density of the chloride ion create a strong electrostatic field. This field readily attracts and forms hydrogen bonds with the polar water molecules present in the ambient atmosphere. The strength of this interaction is often sufficient to pull water vapor from the air and adsorb it onto the crystal surface, a phenomenon that can lead to absorption into the bulk material.[1] The presence of functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) in the drug molecule itself can further enhance hygroscopicity by providing additional sites for hydrogen bonding with water.[1]

Q2: What is the difference between hygroscopic, deliquescent, and efflorescent?

Answer: These terms describe a material's interaction with atmospheric moisture, but they are not interchangeable.

  • Hygroscopic: This is a general term for a substance that readily attracts and holds water molecules from the surrounding environment, either by absorption or adsorption.[2][3]

  • Deliquescent: This is an extreme form of hygroscopicity. A deliquescent material absorbs so much moisture from the air that it dissolves in the absorbed water and forms a liquid solution.[4] This occurs when the vapor pressure of the saturated solution formed on the particle surface is less than the partial pressure of water in the ambient air.

  • Efflorescent: This is the opposite phenomenon. An efflorescent material, typically a hydrate, loses its water of crystallization to the atmosphere when the partial pressure of water vapor in the air is lower than the aqueous vapor pressure of the hydrate.

Q3: How is hygroscopicity officially classified? My supplier's Safety Data Sheet (SDS) is vague.

Answer: You are right to be cautious. Supplier SDS information on hygroscopicity can be qualitative, inconsistent, or absent altogether.[5] For a quantitative and standardized classification, the industry primarily relies on the European Pharmacopoeia (Ph. Eur.) method.[6][7] This method classifies materials based on their percentage weight gain after being stored at 25°C and 80% relative humidity (RH) for 24 hours.[6]

Data Presentation: European Pharmacopoeia Hygroscopicity Classification [7]

Hygroscopicity ClassPercent Weight Gain (% w/w) at 25°C / 80% RH
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2.0%
Moderately hygroscopic≥ 2.0% and < 15.0%
Very hygroscopic≥ 15.0%

Expert Insight: While the Ph. Eur. method is a standard, modern techniques like Dynamic Vapor Sorption (DVS) provide a much more detailed and dynamic understanding of a material's behavior across a range of humidity levels.[5][8][9] DVS analysis generates sorption-desorption isotherms that can reveal critical information about physical stability, the potential for hydrate formation, and the precise RH levels that trigger significant moisture uptake.[8][10][11]

Section 2: Troubleshooting Experimental & Storage Failures

This section provides direct answers to common problems encountered in the lab and during storage.

Q4: My assay/potency results for a hydrochloride salt reference standard are consistently low and variable. Could hygroscopicity be the cause?

Answer: Absolutely. This is a classic symptom of moisture uptake. The weight of your sample is a combination of the active compound and absorbed water. If you weigh out 10.0 mg of a hygroscopic powder that has absorbed 5% water by mass, you are only weighing 9.5 mg of the actual compound.

  • Causality & Troubleshooting:

    • Inaccurate Concentration: This leads to the preparation of stock solutions with a lower-than-expected concentration, directly causing low assay results.[5]

    • Correction is Necessary: For accurate analytical work, the water content must be determined independently every time the material is used, or immediately before aliquoting. The most reliable method for this is Karl Fischer (KF) titration , which is specific for water.[12] The sample weight should then be corrected based on the KF result.

    • Weighing Environment: Weighing should be performed as quickly as possible.[3] For highly sensitive materials, weighing inside a glove box with a controlled low-humidity atmosphere or a nitrogen-purged environment is the gold standard.

Q5: I opened a new bottle of a hydrochloride salt API and it's already clumped and caked. Is it still usable?

Answer: Clumping and caking are clear physical indicators of moisture absorption.[3][4][5] This not only presents a physical handling challenge but also signals potential chemical stability issues.

  • Causality & Troubleshooting:

    • Physical Changes: Moisture acts as a plasticizer, allowing particles to stick together and form solid bridges, leading to poor powder flow and making accurate weighing nearly impossible.[4][13]

    • Chemical Degradation: More critically, the absorbed water is no longer just on the surface; it's available to participate in chemical reactions.[1] For hydrochloride salts, this can lead to hydrolysis, degradation, or changes in the crystalline form (polymorphism).[5][14]

    • Recommended Action:

      • Quarantine the material. Do not assume it is equivalent to the fresh material specified on the Certificate of Analysis.

      • Perform Characterization: At a minimum, determine the water content via Karl Fischer titration. Depending on the criticality, you may also need to re-verify its identity (e.g., by FTIR or NMR) and purity (e.g., by HPLC).

      • Drying: Gentle drying under vacuum at a controlled temperature may be possible, but this must be approached with caution as it can induce a phase change or degradation if the material is a hydrate or thermally labile.[3] Always consult the material's stability data first.

Q6: I store my hygroscopic salts in a desiccator with blue silica gel, but I'm still having issues. Why isn't this working?

Answer: A standard desiccator is a passive system and may not be sufficient for moderately to very hygroscopic materials. Its effectiveness is limited by several factors.

  • Causality & Troubleshooting:

    • Desiccant Saturation: The silica gel has a finite capacity for water. Once saturated (indicated by the color change from blue to pink), it is no longer effective and may even release water back into the desiccator if the ambient temperature increases.

    • Frequent Opening: Every time the desiccator is opened, moist ambient air is introduced, placing a heavy load on the desiccant.

    • Seal Integrity: The grease on the desiccator lid can degrade or collect dust, leading to a poor seal and a constant ingress of moisture.

    • Lack of Monitoring: Without a hygrometer inside the desiccator, you have no quantitative data on the actual RH your material is exposed to.

  • Workflow Diagram: Decision Logic for Enhanced Storage

    This diagram outlines a workflow for selecting the appropriate storage solution based on the material's hygroscopicity.

    StorageDecision cluster_input Material Assessment cluster_storage Storage Solution Material Receive Hygroscopic Hydrochloride Salt Classify Determine Hygroscopicity Class (Ph. Eur. / DVS) Material->Classify Desiccator Standard Desiccator - Monitor with Hygrometer - Regenerate Desiccant Classify->Desiccator Slightly Hygroscopic VacDesiccator Vacuum Desiccator - Backfill with Inert Gas Classify->VacDesiccator Moderately Hygroscopic GloveBox Controlled Atmosphere - Glove Box (N2 or Argon) - Low RH (<10%) Classify->GloveBox Very Hygroscopic or Deliquescent

    Caption: Decision workflow for selecting appropriate storage conditions.

Section 3: Essential Protocols & Methodologies

Adherence to rigorous protocols is non-negotiable when working with hygroscopic salts.

Experimental Protocol: Accurate Weighing of a Hygroscopic Hydrochloride Salt

This protocol ensures that the weighed mass is as close as possible to the true mass of the anhydrous compound.

Objective: To minimize moisture uptake during the gravimetric dispensing of a hygroscopic solid.

Materials:

  • Hygroscopic hydrochloride salt

  • Analytical balance (4 or 5 decimal places)

  • Weighing paper or boat

  • Spatula

  • Stopwatch

  • Pre-labeled, sealable receiving vial (e.g., HPLC vial with cap)

Methodology:

  • Preparation (The 5-Minute Rule):

    • Allow the sealed container of the hygroscopic salt to equilibrate to the ambient temperature of the weighing room for at least 30 minutes before opening. This prevents condensation of moisture onto the cold powder.

    • Place all necessary tools (spatula, weighing boat, receiving vial) inside the balance chamber to allow them to thermally equilibrate.

    • Record the ambient temperature and relative humidity of the balance room. This data is critical for troubleshooting.

  • Tare Execution:

    • Place the weighing boat on the balance pan and close the doors.

    • Allow the reading to stabilize completely.

    • Press the "Tare" button.

  • Dispensing (Speed and Precision):

    • Remove the stock bottle from the balance area. Open it, and as quickly and safely as possible, transfer an approximate amount of the salt to the tared weighing boat.

    • Crucial Step: Immediately seal the main stock bottle. Do not leave it open while you adjust the weight.

    • Place the boat with the powder back on the balance pan and close the doors.

    • Start the stopwatch. Record the mass as soon as the reading stabilizes. Note the time taken.

    • If the mass is slightly under the target, you may add more material in one quick addition. If it is over, it is often better to discard the attempt and start again rather than trying to remove small amounts, which prolongs air exposure.

  • Transfer and Sealing:

    • Immediately transfer the weighed powder into the pre-labeled receiving vial.

    • Seal the receiving vial tightly.

  • Data Recording and Correction:

    • Record the final stable weight and the total time of air exposure.

    • For high-accuracy applications (e.g., preparing a primary reference standard), a parallel sample should be weighed and immediately analyzed by Karl Fischer titration to determine the precise water content.

    • Calculate the corrected, "dry" mass using the following formula:

      • Corrected Mass = Weighed Mass × (1 - (Water Content % / 100))

Experimental Protocol: Determining Hygroscopicity Class via Static Method (Ph. Eur. Principle)

This method provides a standardized way to classify your material if DVS is unavailable.

Objective: To classify a hydrochloride salt according to the European Pharmacopoeia hygroscopicity categories.

Materials:

  • Airtight chamber with a port for humidity control (a large desiccator can be adapted).

  • Saturated salt solution to maintain 80% RH (e.g., Ammonium Sulfate, (NH₄)₂SO₄).

  • Calibrated thermo-hygrometer.

  • Analytical balance.

  • Shallow weighing dish (e.g., watch glass).

  • Spatula.

  • Test compound.

Methodology:

  • Chamber Preparation:

    • Prepare a saturated solution of ammonium sulfate by adding the salt to deionized water in a beaker until excess solid remains after thorough stirring.

    • Place this beaker inside the airtight chamber. This will create a headspace with a stable relative humidity of approximately 80% at 25°C.

    • Place a calibrated thermo-hygrometer inside the chamber to verify the conditions. Seal the chamber and allow it to equilibrate for at least 24 hours. The reading should be 25 ± 1°C and 80 ± 2% RH.

  • Sample Preparation:

    • Dry the test compound to a constant weight under vacuum, if its stability permits, to establish a baseline "dry" weight. If not, proceed with the material as-is but note that the initial water content is a variable.

    • Accurately weigh approximately 1.0 g of the material into a pre-tared, shallow weighing dish. Record this initial weight (W₁). The shallow dish maximizes the surface area exposed to the atmosphere.

  • Exposure:

    • Quickly place the weighing dish containing the sample into the equilibrated humidity chamber.

    • Seal the chamber and start a 24-hour timer.

  • Final Weighing:

    • After exactly 24 hours, quickly remove the sample from the chamber and immediately weigh it. Record this final weight (W₂).

  • Calculation and Classification:

    • Calculate the percentage weight gain:

      • % Weight Gain = ((W₂ - W₁) / W₁) × 100

    • Classify the material using the Ph. Eur. table provided in Section 1.

  • Diagram: Impact of Humidity on a Hygroscopic Salt

    This diagram illustrates the cascading effects of moisture uptake on the properties of a hydrochloride salt.

    HumidityImpact cluster_phys Physical Consequences cluster_chem Chemical & Analytical Consequences Humidity ↑ Atmospheric Humidity (RH) MoistureUptake Moisture Adsorption/ Absorption Humidity->MoistureUptake Clumping Caking & Clumping MoistureUptake->Clumping Hydrolysis Hydrolysis / Degradation MoistureUptake->Hydrolysis Polymorphism Polymorphic Transition (e.g., Anhydrate → Hydrate) MoistureUptake->Polymorphism Flowability ↓ Powder Flowability Clumping->Flowability WeighingError Gravimetric Errors Flowability->WeighingError AssayError Inaccurate Assay/ Potency Results WeighingError->AssayError Hydrolysis->AssayError

    Caption: Cascade of effects from humidity exposure on a hygroscopic salt.

References

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.[Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum.[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.[Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology.[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.[Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.[Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals. U.S. Food and Drug Administration (FDA).[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. National Center for Biotechnology Information (NCBI) - PubMed.[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).[Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research (JOCPR).[Link]

  • Effect of moisture on solid state stability. ResearchGate.[Link]

  • Different Drug Storage Conditions. FEIYUE.[Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena.[Link]

  • Classification of Hygroscopicity. Pharma Growth Hub.[Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase.[Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Royal Society of Chemistry (RSC) Publishing.[Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. ResearchGate.[Link]

  • Hygroscopic material packing. ResearchGate.[Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.[Link]

  • Hygroscopic Problems Of Capsule Filled Powders. Richpacking.[Link]

  • Good Titration Practice™ in Karl Fischer Titration. AquaEnergy Expo Knowledge Hub.[Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. Royal Society of Chemistry (RSC) Publishing.[Link]

  • Dynamic vapor sorption. Wikipedia.[Link]

  • Hygroscropicity and Its' Effect on Tablet Production. ResearchGate.[Link]

  • 5 Tips to Help Process Dry Hygroscopic Resins. Asaclean.[Link]

  • Hygroscopicity classification of inactive pharmaceutical ingredients... ResearchGate.[Link]

  • Reference Standard Storage. Pharmaguideline Forum.[Link]

  • System and method for processing hygroscopic materials.
  • Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. MDPI.[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. IntechOpen.[Link]

  • The Karl Fischer Titration of Water. ResearchGate.[Link]

  • Dynamic Vapor Sorption. SK pharmteco.[Link]

  • Storage In Pharmaceutical Industry. Daksh Group.[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2,6-Dimethylpiperidin-4-ol Against Other Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of natural alkaloids and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets. This guide provides an in-depth comparison of the biological activities of various piperidine derivatives, with a special focus on the less-explored 2,6-Dimethylpiperidin-4-ol, contrasting its potential with well-documented analogs.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle of piperidine is a cornerstone of many pharmaceuticals, contributing to treatments for a wide range of conditions.[1] The chair-like conformation of the piperidine ring allows for axial and equatorial positioning of substituents, which can significantly influence binding affinity and biological activity. The nitrogen atom, typically protonated at physiological pH, can engage in crucial ionic interactions with biological targets.

This guide will explore how modifications to the basic piperidine structure, such as substitutions at the 2, 6, and 4 positions, as well as on the ring nitrogen, give rise to a diverse spectrum of biological activities, including neuroprotective, antimicrobial, and anticancer effects.

Structural Features and Inferred Activity of 2,6-Dimethylpiperidin-4-ol

While direct and extensive biological studies on 2,6-Dimethylpiperidin-4-ol are not abundant in publicly accessible literature, its structural features provide a basis for inferring its potential activities. This compound is commercially available and is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[2]

The key structural characteristics of 2,6-Dimethylpiperidin-4-ol are:

  • 2,6-Dimethyl Substitution: The presence of methyl groups at the 2 and 6 positions introduces stereocenters, leading to cis and trans diastereomers. This substitution pattern is found in a number of biologically active natural alkaloids. The relative orientation of these methyl groups can profoundly impact the molecule's interaction with enzymes and receptors.

  • 4-Hydroxyl Group: The hydroxyl group at the 4-position significantly increases the polarity of the molecule and provides a site for hydrogen bonding. This can influence its solubility, membrane permeability, and ability to interact with specific residues in a biological target.

Based on these features, we can hypothesize its potential roles and compare them to more thoroughly investigated piperidine derivatives.

Comparative Analysis of Biological Activities

Neuroprotective and CNS Activity

The piperidine scaffold is a common feature in compounds with neuroprotective and other CNS activities.

2,6-Disubstituted Piperidine Alkaloids: A number of natural 2,6-disubstituted piperidine alkaloids have demonstrated significant neuroprotective effects. For instance, certain compounds from Hippobroma longiflora have shown activity in attenuating paclitaxel-induced neurotoxicity.[3][4] The 2,6-dialkyl substitution pattern is crucial for this activity.

MAO-B Inhibition: Derivatives of 2,6-dimethylpiperidine have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's. One such derivative, 3-((3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propyl-2,6-dimethyl-piperidine-1-carbodithioate, was found to be a potent MAO-B inhibitor.[5]

Comparison with 2,6-Dimethylpiperidin-4-ol: The 2,6-dimethyl substitution in 2,6-Dimethylpiperidin-4-ol suggests a potential for neuroprotective or MAO-B inhibitory activity. The 4-hydroxyl group could further enhance its interaction with the target protein through hydrogen bonding, potentially leading to increased potency or a different selectivity profile compared to analogs lacking this feature.

Other Piperidine Derivatives:

  • Pridopidine: This N-substituted piperidine derivative, with a higher affinity for the sigma-1 receptor than the dopamine D2 receptor, has shown anti-amnesic and neuroprotective potential.[6]

  • Pirmenol: A piperidine derivative with anti-arrhythmic properties, highlighting the diverse CNS and cardiovascular applications of this scaffold.[7]

Table 1: Comparison of Neuroprotective and CNS-active Piperidines

Compound/ClassKey Structural FeaturesObserved Biological ActivityReference
2,6-Disubstituted Piperidine Alkaloids2,6-dialkyl substitutionNeuroprotective against paclitaxel-induced neurotoxicity[3][4]
2,6-Dimethylpiperidine Carbodithioate2,6-dimethyl substitution, N-carbodithioatePotent MAO-B inhibitor[5]
PridopidineN-propyl-4-phenylpiperidine coreSigma-1 receptor agonist, anti-amnesic, neuroprotective[6]
2,6-Dimethylpiperidin-4-ol (Inferred)2,6-dimethyl substitution, 4-hydroxyl groupPotential for neuroprotective or MAO-B inhibitory activity-
Antimicrobial Activity

Piperidine derivatives are a well-established class of antimicrobial agents, with their activity being highly dependent on the nature and position of substituents.

2,6-Diphenylpiperidin-4-ones: These compounds have been extensively studied and show a broad range of biological activities, including antimicrobial effects.[8] The aromatic substituents at the 2 and 6 positions are often key to their activity.

Other Piperidine Derivatives:

  • A study on various piperidine derivatives revealed that their antimicrobial and antioxidant activities are significant.[9][10]

  • N-methyl 4-piperidone-derived monoketone curcuminoids have been investigated for their activity against cariogenic bacteria.[11]

  • Hybrid molecules of 4-aminopiperidine and isoquinoline have been synthesized and evaluated for their antimycotic potency against various yeast and mold species.[12]

Comparison with 2,6-Dimethylpiperidin-4-ol: The antimicrobial potential of 2,6-Dimethylpiperidin-4-ol is less certain. While the piperidine core is present in many antimicrobials, the simple dimethyl substitution may not be sufficient for potent activity compared to the more complex, often aromatic, substitutions seen in highly active compounds. The 4-hydroxyl group, by increasing polarity, might hinder cell membrane penetration, which is often a critical step for antimicrobial action. However, it could also facilitate interactions with specific microbial enzymes.

Table 2: Comparison of Antimicrobial Piperidines

Compound/ClassKey Structural FeaturesObserved Biological ActivityReference
2,6-Diphenylpiperidin-4-ones2,6-diphenyl substitution, 4-keto groupBroad antimicrobial activity[8]
N-Methyl 4-Piperidone Curcuminoids4-piperidone core, curcuminoid structureActivity against cariogenic bacteria[11]
4-Aminopiperidine-Isoquinoline Hybrids4-aminopiperidine linked to isoquinolinePotent antimycotic activity against yeasts and molds[12]
2,6-Dimethylpiperidin-4-ol (Inferred)2,6-dimethyl substitution, 4-hydroxyl groupUncertain, potentially limited antimicrobial activity-
Anticancer Activity

The piperidine scaffold has also been incorporated into novel anticancer agents.

2,6-Disubstituted Piperidin-4-ones: Certain 2,6-diarylpiperidin-4-ones have been synthesized and evaluated as anticancer agents, demonstrating the potential of this structural class in oncology.

Other Piperidine Derivatives:

  • Novel piperidine derivatives have been developed as colchicine binding site inhibitors, which induce apoptosis and inhibit epithelial-mesenchymal transition in prostate cancer cells.[13]

Comparison with 2,6-Dimethylpiperidin-4-ol: Similar to its antimicrobial profile, the anticancer potential of 2,6-Dimethylpiperidin-4-ol is not immediately apparent from its structure when compared to more complex and potent piperidine-based anticancer agents. The lack of large, hydrophobic substituents, which are often important for interactions with protein targets in cancer pathways, may limit its efficacy.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the structural differences between 2,6-Dimethylpiperidin-4-ol and other biologically active piperidine derivatives.

G cluster_target Target Compound cluster_neuro Neuroprotective / CNS Active cluster_antimicrobial Antimicrobial cluster_anticancer Anticancer A 2,6-Dimethylpiperidin-4-ol B 2,6-Dialkylpiperidine Alkaloids A->B Similar 2,6-substitution C Pridopidine (N-Substituted) A->C Different substitution pattern D 2,6-Diphenylpiperidin-4-one A->D Different 2,6-substituents Different 4-substituent E 4-Aminopiperidine-Isoquinoline Hybrid A->E Different substitution pattern F Colchicine Site Inhibitors A->F Different substitution pattern

Caption: Structural relationship of 2,6-Dimethylpiperidin-4-ol to other piperidines.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed protocols for standard biological assays.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound start->prep_compound inoculate Inoculate dilutions with microorganism prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Observe for visible growth (turbidity) incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the test compound (e.g., 2,6-Dimethylpiperidin-4-ol) in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Inoculum: Culture the test microorganism overnight. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Further dilute to obtain the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted test compound. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a human cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Conclusion

The piperidine scaffold remains a highly versatile and valuable core structure in drug discovery. While compounds like 2,6-diphenylpiperidin-4-ones and various N-substituted piperidines have well-documented and potent biological activities, the potential of simpler analogs like 2,6-Dimethylpiperidin-4-ol is less understood. Based on its structural features, it is plausible that this compound could exhibit modest neuroprotective or CNS-related activities, warranting further investigation. Its potential as an antimicrobial or anticancer agent appears less likely compared to more complex derivatives. The experimental protocols provided herein offer a standardized approach to systematically evaluate the biological profile of 2,6-Dimethylpiperidin-4-ol and other novel piperidine derivatives, allowing for direct and meaningful comparisons that will undoubtedly expand our understanding and application of this important class of heterocyclic compounds.

References

Sources

Comparative Guide: Validating the Purity of Synthetic 2,6-Dimethylpiperidin-4-ol Hydrochloride

[1]

Executive Summary & Technical Context[1][2][3][4][5]

The validation of 2,6-Dimethylpiperidin-4-ol hydrochloride (CAS: 4733-70-4 for free base) presents a unique analytical challenge in pharmaceutical intermediate synthesis.[1] Unlike aromatic intermediates, this aliphatic heterocycle lacks a strong UV chromophore, rendering standard HPLC-UV methodologies ineffective for trace impurity detection. Furthermore, the molecule possesses multiple stereocenters (C2, C4, C6), resulting in cis/trans stereoisomers that significantly impact downstream reaction kinetics and biological activity.

This guide objectively compares three validation methodologies: qNMR (Quantitative NMR) , HPLC-CAD (Charged Aerosol Detection) , and Derivatization-GC-MS .[1] We demonstrate that while HPLC-UV is the industry standard for many compounds, it is an inferior "alternative" for this specific piperidine derivative.

Critical Quality Attributes (CQAs)
  • Stereochemical Purity: Ratio of cis-2,6 (major, thermodynamically stable) vs. trans-2,6 isomers.[1]

  • Assay (Potency): Weight % of the hydrochloride salt.

  • Residual Solvents/Reagents: Acetone, methanol, or reducing agents (e.g., NaBH4 byproducts).

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance of the validated product using three distinct analytical approaches.

Table 1: Method Performance Comparison for 2,6-Dimethylpiperidin-4-ol HCl

FeatureMethod A: HPLC-UV (210 nm) Method B: GC-MS (Derivatized) Method C: 1H-qNMR (Gold Standard)
Primary Detection Principle UV Absorbance (Carbonyl/Amine end-absorption)Electron Ionization (EI) of Silylated DerivativeNuclear Spin Resonance (Molar Ratio)
Sensitivity (LOD) Poor (> 0.5%)Excellent (< 0.05%)Moderate (< 0.1%)
Stereoselectivity Low (Peaks often co-elute)High (Separates diastereomers)High (Distinct coupling constants)
Sample Prep Complexity Low (Dissolve & Shoot)High (Neutralization + TMS Derivatization)Low (Dissolve in D₂O/DMSO)
Suitability for HCl Salt Good (with buffered mobile phase)Poor (Requires free-basing)Excellent
Verdict Not Recommended (False negatives for impurities)Recommended for Impurity Profiling Recommended for Absolute Assay

Detailed Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The Absolute Assay

Why this method? qNMR is a self-validating primary method.[1] It does not require a reference standard of the analyte itself, only a certified internal standard (IS). It simultaneously confirms structure, stereochemistry, and purity.

Materials:

  • Solvent: D₂O (Deuterium Oxide) purity ≥ 99.8% D.

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent), high purity (>99.9%).

  • Instrument: 400 MHz NMR or higher.

Workflow:

  • Weighing: Accurately weigh ~20 mg of the sample (2,6-Dimethylpiperidin-4-ol HCl) and ~10 mg of Maleic Acid directly into an NMR tube.[1] Record weights to 0.01 mg precision.

  • Dissolution: Add 0.7 mL D₂O. Cap and invert until fully dissolved.

  • Acquisition Parameters:

    • Pulse angle: 90°[1]

    • Relaxation delay (d1): ≥ 30 seconds (critical for full relaxation of protons).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Analysis:

    • Integrate the IS singlet (Maleic acid, ~6.3 ppm, 2H).

    • Integrate the H-4 methine proton of the analyte (~3.8-4.0 ppm, 1H).[1]

    • Stereochemistry Check: Examine the H-4 signal multiplicity.

      • cis-isomer: Appears as a septet (tt) due to coupling with axial/equatorial protons.

      • trans-isomer: Distinct shift and coupling pattern (often broadened).

Protocol B: GC-MS with TMS Derivatization

Why this method? Direct injection of HCl salts degrades GC liners and columns. The hydroxyl and amine groups cause tailing. Silylation (TMS) solves both issues, allowing for high-resolution separation of stereoisomers.

Workflow:

  • Free-Basing: Dissolve 50 mg sample in 1 mL 1M NaOH. Extract twice with 1 mL Dichloromethane (DCM).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄. Filter into a vial.

  • Derivatization:

    • Evaporate DCM under nitrogen.

    • Add 100 µL Pyridine + 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

    • Incubate at 60°C for 30 minutes.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

    • Carrier: Helium @ 1.0 mL/min.

    • Temp Program: 80°C (1 min) → 10°C/min → 280°C (5 min).

    • Inlet: Split 20:1, 250°C.

Visualization of Validation Logic

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the logical selection of methods based on the specific purity attribute being tested.

ValidationMatrixStartValidation RequirementCheckTypeWhat are you measuring?Start->CheckTypeAssayAbsolute Purity (Assay)CheckType->AssayQuantificationImpurityTrace Impurities / IsomersCheckType->ImpuritySeparationqNMRMethod: qNMR (D2O)Result: Weight % & Major IsomerAssay->qNMRBest AccuracyHPLC_UVMethod: HPLC-UVResult: UNRELIABLE (Low Response)Assay->HPLC_UVAvoidGC_MSMethod: Deriv-GC-MSResult: Isomer Ratio & OrganicsImpurity->GC_MSVolatile OrganicsHPLC_CADMethod: HPLC-CADResult: Non-Volatile SaltsImpurity->HPLC_CADInorganic Salts

Caption: Decision matrix for selecting the optimal analytical technique based on the specific Critical Quality Attribute (CQA).

Diagram 2: Sample Preparation Workflow (GC-MS)

The conversion of the hydrochloride salt to a volatile derivative is the most error-prone step.[1] This diagram standardizes the workflow.

SamplePrepSaltHCl Salt(Solid)Base1M NaOH(Neutralization)Salt->BaseDissolveExtractDCM Extraction(Free Base)Base->ExtractPartitionDryDry (Na2SO4)& EvaporateExtract->DryIsolateDerivAdd BSTFA/TMCS60°C, 30 minDry->DerivSilylate -OH/-NHInjectGC-MS InjectionDeriv->InjectAnalyze

Caption: Step-by-step derivatization workflow to convert the non-volatile HCl salt into a GC-compatible silyl derivative.

Expert Insights & Causality

The Stereochemical Trap

In the synthesis of 2,6-dimethylpiperidin-4-ol, the reduction of the ketone precursor typically favors the cis-isomer (equatorial methyls).[1] However, the trans-isomer is a common impurity.

  • Why UV fails: Both isomers have identical, negligible UV absorption. You cannot distinguish them by peak area integration at 210 nm because the baseline noise often masks the minor trans isomer.

  • Why qNMR succeeds: The magnetic environment of the H-4 proton changes significantly between isomers. In the cis form, H-4 is axial (tt coupling). In the trans form, the ring conformation distorts, altering the coupling constants (

    
     values). This allows for integration of distinct signals without physical separation [1].
    
The Salt Problem in GC

Directly injecting amine hydrochlorides into a GC inlet (typically 250°C) leads to thermal dissociation (

1BSTFA

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

  • PubChem. (2024). Compound Summary: 2,6-Dimethylpiperidin-4-ol.[1][2] National Library of Medicine. Link (Note: Link to generic piperidinol structure for reference).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

A Researcher's Guide to Spectroscopic Differentiation of Piperidinol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of heterocyclic chemistry, the precise characterization of isomers is a critical step. The piperidinol scaffold, a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules, presents a common analytical challenge: distinguishing between its positional isomers. The location of the hydroxyl group on the piperidine ring profoundly influences the molecule's three-dimensional structure, reactivity, and biological activity. Consequently, unambiguous identification is paramount.

This comprehensive guide provides an in-depth comparison of the spectroscopic data for 2-piperidinol, 3-piperidinol, and 4-piperidinol. Moving beyond a simple data dump, this guide delves into the causal relationships between isomeric structure and spectral output, empowering researchers to confidently identify their compounds. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

The Structural Foundation: Why Isomerism Matters

The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The position of the hydroxyl substituent (at C2, C3, or C4) dictates its axial or equatorial orientation, which in turn affects the chemical environment of every other atom in the ring. These subtle yet significant differences in electron density and spatial arrangement are the keys to spectroscopic differentiation.

Chair Conformation of Piperidinol cluster_2_piperidinol 2-Piperidinol cluster_3_piperidinol 3-Piperidinol cluster_4_piperidinol 4-Piperidinol 2_ax Axial OH 2_eq Equatorial OH 2_ax->2_eq Ring Flip 3_ax Axial OH 3_eq Equatorial OH 3_ax->3_eq Ring Flip 4_ax Axial OH 4_eq Equatorial OH 4_ax->4_eq Ring Flip

Figure 1: Conformational Isomers of Piperidinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of piperidinol isomers. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shift of a proton is highly sensitive to its local electronic environment. The electronegativity of the adjacent hydroxyl group and its spatial orientation (axial vs. equatorial) are the primary factors influencing the proton chemical shifts in piperidinol isomers.

Key Differentiating Features in ¹H NMR:

  • The Carbinol Proton (CH-OH): The proton attached to the carbon bearing the hydroxyl group is a key diagnostic signal. Its chemical shift and multiplicity will vary significantly between isomers. In 4-piperidinol, this proton will appear as a multiplet, while in 2- and 3-piperidinol, its splitting pattern will be influenced by the adjacent methylene and NH protons.

  • Axial vs. Equatorial Protons: In a chair conformation, axial and equatorial protons on the same carbon have distinct chemical shifts. Axial protons are typically shielded (appear at a lower ppm) compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons also provide valuable conformational information. A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The position of the hydroxyl group creates unique electronic environments for each carbon atom in the piperidine ring, leading to distinct ¹³C chemical shifts for each isomer.

Key Differentiating Features in ¹³C NMR:

  • The Carbinol Carbon (C-OH): The carbon atom bonded to the hydroxyl group will be significantly deshielded (shifted downfield to a higher ppm value) compared to the other ring carbons. The chemical shift of this carbon is a primary indicator of the isomer.

  • Symmetry: 4-Piperidinol possesses a plane of symmetry, resulting in fewer unique ¹³C signals compared to the less symmetrical 2- and 3-piperidinol isomers. This can be a quick and powerful diagnostic tool.

Comparative NMR Data for Piperidinol Isomers
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Piperidinol CH-OH: ~3.8-4.0 (m)C2 (CH-OH): ~85-90
Other CH₂: ~1.4-3.0 (m)C3, C4, C5, C6: ~20-50
NH, OH: broad
3-Piperidinol CH-OH: ~3.6-3.8 (m)C3 (CH-OH): ~65-70
Other CH₂: ~1.3-3.1 (m)C2, C4, C5, C6: ~25-55
NH, OH: broad
4-Piperidinol CH-OH: ~3.5-3.7 (m)C4 (CH-OH): ~60-65
CH₂ (C2, C6): ~2.8-3.0 (m)C2, C6: ~50-55
CH₂ (C3, C5): ~1.5-1.7 (m)C3, C5: ~30-35
NH, OH: broad

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Vibrational Spectroscopy (FTIR): Probing Functional Groups and Bonding

Infrared spectroscopy provides information about the vibrational modes of molecules. While all piperidinol isomers will exhibit characteristic O-H and N-H stretching bands, the fingerprint region (below 1500 cm⁻¹) can reveal subtle differences arising from the unique bending and stretching vibrations of each isomer's C-O, C-N, and C-C bonds.

Key Differentiating Features in FTIR:

  • O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of O-H and N-H stretching vibrations, often overlapping. The exact position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding, which may differ slightly between isomers.

  • C-O Stretching: A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration. The precise wavenumber of this band can be a useful diagnostic tool to differentiate between the isomers.

Comparative FTIR Data for Piperidinol Isomers
IsomerO-H/N-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
2-Piperidinol ~3300-3400 (broad)~1050-1100
3-Piperidinol ~3300-3400 (broad)~1080-1120
4-Piperidinol ~3300-3400 (broad)~1000-1050

Note: Wavenumbers are approximate.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation patterns of piperidinol isomers under electron ionization (EI) can be distinct, offering another layer of structural confirmation.

Key Differentiating Features in MS:

  • Molecular Ion Peak (M⁺): All three isomers will have the same molecular weight and thus the same molecular ion peak.

  • Fragmentation Pathways: The position of the hydroxyl group directs the fragmentation of the piperidine ring. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common fragmentation pathway for piperidines. The presence and relative abundance of specific fragment ions will differ between the isomers. For example, 2-piperidinol can readily lose the hydroxylated carbon as a radical, while the fragmentation of 4-piperidinol is often initiated by cleavage of the C2-C3 bond.

Predicted Major Fragments for Piperidinol Isomers (EI-MS)
IsomerKey Fragment Ions (m/z) and Proposed Structures
2-Piperidinol [M-H]⁺, [M-OH]⁺, fragments from ring opening and subsequent cleavages.
3-Piperidinol [M-H]⁺, [M-H₂O]⁺, fragments resulting from cleavage adjacent to the hydroxyl group.
4-Piperidinol [M-H]⁺, prominent fragment from the loss of C₂H₅N (alpha-cleavage and rearrangement).

Experimental Protocols for Trustworthy Data Acquisition

The quality of spectroscopic data is paramount for accurate isomer identification. The following protocols are designed to be robust and reproducible.

NMR Spectroscopy Protocol

NMR Spectroscopy Workflow prep Sample Preparation (~5-10 mg in 0.5-0.7 mL deuterated solvent) instrument Instrument Setup (Tune and shim magnet) prep->instrument h1 ¹H NMR Acquisition (zg30 pulse program, 16-32 scans) instrument->h1 c13 ¹³C NMR Acquisition (zgpg30 pulse program, 1024+ scans) h1->c13 process Data Processing (Fourier transform, phase correction, baseline correction) c13->process analysis Spectral Analysis (Chemical shift, integration, coupling constants) process->analysis

Figure 2: NMR Spectroscopy Workflow.

  • Sample Preparation: Dissolve 5-10 mg of the piperidinol isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the ¹H signals and determine the coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

ATR-FTIR Spectroscopy Protocol

ATR-FTIR Spectroscopy Workflow background Collect Background Spectrum (Clean ATR crystal) sample Apply Sample to Crystal (Ensure good contact) background->sample spectrum Collect Sample Spectrum (Typically 32-64 scans) sample->spectrum process Data Processing (Baseline correction, peak picking) spectrum->process

Figure 3: ATR-FTIR Spectroscopy Workflow.

  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid or liquid piperidinol sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: Process the spectrum using the instrument's software. This usually involves automatic baseline correction and peak labeling.

Electron Ionization-Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph (GC) for volatile samples.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The spectroscopic differentiation of piperidinol isomers is a tractable yet essential task for any researcher working with these important heterocyclic compounds. By leveraging the complementary information provided by NMR, FTIR, and MS, and by adhering to robust experimental protocols, scientists can confidently and accurately determine the structure of their piperidinol isomers. This guide serves as a foundational resource, providing not only the expected spectral data but also the underlying principles that govern the relationship between structure and spectrum.

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Piperidine Scaffolds: A Case Study with 2,6-Dimethylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Assay Validation

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" for its frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2] Its conformational flexibility allows it to interact with a diverse array of biological targets, making it a fertile ground for discovering novel therapeutics. When a new derivative like 2,6-Dimethylpiperidin-4-ol hydrochloride emerges from a synthesis program, the immediate challenge is to accurately characterize its biological activity. This is where the critical process of in vitro assay validation comes into play.

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for selecting and validating appropriate in vitro assays for a novel, uncharacterized compound. Using 2,6-Dimethylpiperidin-4-ol hydrochloride as a practical case study, we will navigate the logical progression from initial assay selection to rigorous validation according to established international guidelines. The objective is not merely to follow a protocol but to understand the causality behind each experimental choice, ensuring that the data generated is not only accurate and reproducible but also unequivocally trustworthy.[3] The ultimate goal of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]

Section 1: The Investigational Compound: 2,6-Dimethylpiperidin-4-ol hydrochloride

Before any biological assay can be developed, a thorough understanding of the test article is essential.

  • Physicochemical Properties:

    • IUPAC Name: 2,6-dimethylpiperidin-4-ol;hydrochloride

    • Molecular Formula: C₇H₁₆ClNO

    • Molecular Weight: 165.66 g/mol

    • Structure: A piperidine ring substituted with two methyl groups at positions 2 and 6, and a hydroxyl group at position 4. The hydrochloride salt form generally confers improved solubility and stability in aqueous solutions.

  • Literature Precedent & Rationale for Target Exploration: While 2,6-Dimethylpiperidin-4-ol hydrochloride itself is not extensively characterized in public literature, the broader family of piperidine derivatives exhibits a vast range of pharmacological activities. This existing knowledge provides a logical basis for selecting initial screening assays. Known activities include:

    • Neurological & CNS Targets: Many piperidine-containing drugs target the central nervous system. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission, making it a key target in Alzheimer's disease research.[4][5]

    • Anticancer Activity: Piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often by modulating critical signaling pathways or inducing apoptosis.[1][6]

    • Antimicrobial Properties: The scaffold is also found in compounds with antifungal and antibacterial activity.[7][8]

Given this landscape, a logical starting point for characterizing 2,6-Dimethylpiperidin-4-ol hydrochloride would be to assess its general cytotoxicity and then investigate its potential activity against a well-established neurological target like acetylcholinesterase.

Section 2: A Strategic Approach to Assay Selection

A tiered approach is the most efficient method for characterizing a novel compound. We begin with a broad, general assay to detect any biological activity and then proceed to more specific, target-oriented assays to elucidate the mechanism of action.

Assay_Selection_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target-Based & Functional Screening cluster_2 Tier 3: Validation & Characterization Start Novel Compound: 2,6-Dimethylpiperidin-4-ol hydrochloride Cytotoxicity General Cytotoxicity Assay (e.g., MTT, LDH) Is the compound cytotoxic? Start->Cytotoxicity EnzymeAssay Target-Based Assay (e.g., AChE Inhibition) Does it inhibit a specific enzyme? Cytotoxicity->EnzymeAssay If low cytotoxicity CellBasedAssay Cell-Based Functional Assay (e.g., Reporter Gene, Ca2+ Flux) Does it modulate a cellular pathway? Cytotoxicity->CellBasedAssay If low cytotoxicity Validation Full Assay Validation (ICH Q2) Accuracy, Precision, Specificity, etc. EnzymeAssay->Validation If 'hit' identified CellBasedAssay->Validation If 'hit' identified MOA Mechanism of Action Studies Validation->MOA

Caption: Tiered workflow for in vitro characterization of a novel compound.

Comparison of Primary Assay Formats

The choice of the primary assay is a critical decision based on the scientific question, throughput requirements, and available resources. Here, we compare two logical starting points for our compound: a general cytotoxicity assay and a specific enzyme inhibition assay.

Parameter MTT Cytotoxicity Assay AChE Enzyme Inhibition Assay
Principle Colorimetric assay measuring metabolic activity. Mitochondrial dehydrogenases in viable cells convert yellow MTT to purple formazan.[1]Measures the activity of the AChE enzyme. Inhibition is detected by a decrease in the breakdown of a substrate, often monitored via a colorimetric or fluorescent product.[9]
Primary Endpoint Cell Viability / Cytotoxicity (IC₅₀)Enzyme Inhibition (IC₅₀)
Biological Relevance General toxicity screen, essential for safety profiling and determining therapeutic window.[10][11]Specific, mechanistic information about a potential drug target.[12]
Pros Inexpensive, high-throughput, well-established, provides a baseline for all future assays.High specificity, direct measurement of target engagement, relatively simple format.
Cons Indirect measure of cell death, can be confounded by compounds affecting mitochondrial respiration.Lacks cellular context (e.g., membrane permeability, off-target effects), requires purified enzyme.
Best For Initial safety/activity screening; determining concentration ranges for subsequent experiments.Validating a specific mechanistic hypothesis; structure-activity relationship (SAR) studies.

Section 3: The Pillars of Assay Validation: A Self-Validating System

Assay validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard.[3][13][14] A properly validated assay becomes a self-validating system, where the built-in controls and established performance characteristics provide confidence in every result.

Caption: Interconnected core parameters for robust assay validation.

Section 4: Comparative Validation in Practice

Here we provide detailed protocols and hypothetical validation data for the two selected assays. The goal is to demonstrate how these parameters are practically assessed.

Protocol 1: Validation of an MTT Cytotoxicity Assay

This protocol outlines the steps to validate an MTT assay for determining the IC₅₀ of 2,6-Dimethylpiperidin-4-ol hydrochloride on a human cancer cell line (e.g., HeLa).

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO₂.[1]

  • Compound Treatment: Prepare a serial dilution of 2,6-Dimethylpiperidin-4-ol hydrochloride in culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include vehicle-only controls (e.g., 0.1% DMSO) and a positive control known to be cytotoxic (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Validation of an Acetylcholinesterase (AChE) Inhibition Assay

This protocol validates an Ellman's-based colorimetric assay for measuring the inhibition of AChE by 2,6-Dimethylpiperidin-4-ol hydrochloride.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Compound Incubation: In a 96-well plate, add 20 µL of various concentrations of 2,6-Dimethylpiperidin-4-ol hydrochloride. Also include a vehicle control (DMSO) and a known AChE inhibitor as a positive control (e.g., Donepezil). Add 140 µL of buffer and 20 µL of AChE enzyme solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of DTNB followed by 10 µL of the substrate ATCh to start the reaction.

  • Kinetic Reading: Immediately measure the change in absorbance at 412 nm over 5-10 minutes using a microplate reader in kinetic mode. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Comparative Validation Data Summary (Hypothetical)

The following tables present hypothetical but realistic data summaries from the validation of these two assays, based on ICH Q2(R1) guidelines.[3][13]

Table 1: Validation Summary for MTT Cytotoxicity Assay

Parameter Method Acceptance Criteria Hypothetical Result Outcome
Specificity Comparison of signal from viable cells, dead cells, and compound alone.Compound does not interfere with MTT/formazan absorbance.Compound shows no intrinsic absorbance at 570 nm.Pass
Linearity Plot absorbance vs. number of seeded cells (e.g., 1,000 to 20,000 cells/well).R² ≥ 0.99R² = 0.995Pass
Range The concentration range over which the assay is linear, accurate, and precise.Defined by linearity data.2,000 - 15,000 cells/wellPass
Accuracy Spike-recovery with a known quantity of viable cells into a lysed population.80-120% recovery95.7% average recoveryPass
Precision (Repeatability) 6 replicates of IC₅₀ determination on the same day, by the same analyst.RSD ≤ 15%RSD = 8.2%Pass
Precision (Intermediate) 3 replicates of IC₅₀ determination on different days, by different analysts.RSD ≤ 20%RSD = 14.5%Pass
Robustness Varying incubation time (± 2 hours) and MTT concentration (± 10%).IC₅₀ values do not change significantly (p > 0.05).No significant change observed.Pass

Table 2: Validation Summary for AChE Inhibition Assay

Parameter Method Acceptance Criteria Hypothetical Result Outcome
Specificity Test for inhibition of a different enzyme (e.g., Butyrylcholinesterase) and compound interference with DTNB.No significant cross-reactivity or interference.No interference with DTNB signal; 50-fold lower activity against BChE.Pass
Linearity Plot reaction rate vs. enzyme concentration at a fixed substrate concentration.R² ≥ 0.99R² = 0.998Pass
Range The inhibitor concentration range providing a response from 20% to 80% inhibition.Defined by dose-response curve.1 µM - 50 µMPass
Accuracy Compare the IC₅₀ of a reference standard (Donepezil) to its known, certified value.Within ± 20% of the reference value.Measured IC₅₀ is 10.5 nM; Reference is 9.8 nM.Pass
Precision (Repeatability) 6 replicates of IC₅₀ determination on the same plate.RSD ≤ 10%RSD = 6.5%Pass
Precision (Intermediate) 3 replicates of IC₅₀ determination on different days, with freshly prepared reagents.RSD ≤ 15%RSD = 11.8%Pass
Robustness Varying buffer pH (± 0.2 units) and incubation temperature (± 2°C).IC₅₀ values do not change significantly (p > 0.05).No significant change observed.Pass

Conclusion: From Data to Decision

The rigorous validation of in vitro assays is not a bureaucratic hurdle but a fundamental scientific necessity. It transforms raw data into reliable knowledge, providing the confidence needed to make critical decisions in a drug discovery program, such as advancing a compound, optimizing its structure, or terminating its development.

This guide demonstrates a logical, structured approach to this process. By starting with a broad understanding of the compound's chemical family, we strategically selected relevant assays. We then applied the internationally recognized principles of ICH Q2(R1) to establish the performance characteristics of each assay, creating a self-validating system. The comparative data, protocols, and workflows presented here for the case of 2,6-Dimethylpiperidin-4-ol hydrochloride serve as a robust template for researchers tasked with characterizing any novel chemical entity. Adherence to these principles ensures data integrity and accelerates the path from a promising molecule to a potential therapeutic.

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The Structure-Activity Relationship of 2,6-Dimethylpiperidine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 2,6-dimethylpiperidine scaffold is a privileged structure in medicinal chemistry, offering a versatile three-dimensional framework for the design of novel therapeutic agents. Its inherent stereochemistry and conformational flexibility allow for precise spatial orientation of substituents, enabling fine-tuning of interactions with biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,6-dimethylpiperidine analogs, with a particular focus on their development as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. We will explore the synthetic strategies, comparative biological activities, and the critical interplay between structural modifications and inhibitory potency, supported by experimental data and detailed protocols.

The Significance of the 2,6-Dimethylpiperidine Moiety in Medicinal Chemistry

The piperidine ring is a common motif in a vast array of pharmaceuticals and natural products, valued for its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and basicity.[1] The introduction of two methyl groups at the 2 and 6 positions introduces stereochemical complexity, resulting in three possible stereoisomers: the achiral (R,S)- or meso-isomer, and the chiral (R,R) and (S,S) enantiomers.[2] This stereoisomerism profoundly influences the biological activity of the resulting analogs by dictating the orientation of substituents and their interactions with the chiral environment of biological macromolecules. The cis- and trans-isomers of 2,6-dimethylpiperidine, arising from the relative orientation of the two methyl groups, exhibit distinct conformational preferences, which in turn affect their binding affinities to target proteins.

Beyond stereochemistry, the 2,6-dimethyl substitution pattern serves to sterically shield the piperidine nitrogen, influencing its basicity and potential for hydrogen bonding. This steric hindrance can be strategically employed to modulate pharmacokinetic properties and to direct the binding of the molecule to specific sub-pockets within a target's active site. The versatility of this scaffold has led to its incorporation into a wide range of biologically active compounds, including agents targeting the nicotinic cholinergic receptor complex and compounds with antimicrobial properties.

Comparative Analysis of 2,6-Dimethylpiperidine Analogs as Acetylcholinesterase Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the enzyme responsible for the hydrolysis of ACh in the synaptic cleft. Inhibition of AChE increases the concentration and duration of action of ACh, thereby ameliorating the symptoms of dementia. The 2,6-dimethylpiperidine scaffold has been successfully utilized in the design of potent AChE inhibitors.

A key study in this area explored a series of cis-2,6-dimethylpiperidine sulfonamides, demonstrating the impact of various substituents on their AChE inhibitory activity.[3] The general structure of these analogs is depicted below:

Table 1: Structure-Activity Relationship of cis-2,6-Dimethylpiperidine Sulfonamide Analogs as Acetylcholinesterase Inhibitors [3]

Compound IDR Group (Substituent on Sulfonyl Moiety)IC50 (µM) vs. Electric Eel AChE
1a Methyl0.085
1b Ethyl> 100
1c Phenyl0.120
1d 4-Methylphenyl0.150
1e 4-Chlorophenyl0.095
1f 2,5-Dichlorophenyl0.075
1g 4-Nitrophenyl0.250
1h 2-Nitrophenyl0.300
1i Naphthyl0.180

Analysis of Structure-Activity Relationships:

The data presented in Table 1 reveals several key SAR trends for this series of cis-2,6-dimethylpiperidine sulfonamides:

  • Impact of Alkyl vs. Aryl Substituents: A small alkyl substituent such as a methyl group (1a ) confers potent AChE inhibition. However, increasing the alkyl chain length to an ethyl group (1b ) leads to a dramatic loss of activity, suggesting a sterically constrained binding pocket. Aromatic substituents are generally well-tolerated.

  • Electronic Effects of Phenyl Ring Substitution: The introduction of electron-withdrawing groups on the phenyl ring significantly influences inhibitory potency. A chloro-substituent at the para-position (1e ) results in slightly improved activity compared to the unsubstituted phenyl analog (1c ). The most potent compound in the series, 1f , bears two chloro substituents at the 2 and 5 positions, indicating that specific interactions within the enzyme's active site are favored by this substitution pattern. Conversely, strongly electron-withdrawing nitro groups (1g and 1h ) are detrimental to activity.

  • Steric Considerations: The enhanced potency of the 2,5-dichlorophenyl analog (1f ) over the 4-chlorophenyl analog (1e ) suggests that the substitution pattern, and not just the electronic effect, is crucial. This highlights the importance of the three-dimensional arrangement of the molecule within the AChE active site. The slightly reduced activity of the bulkier naphthyl substituent (1i ) compared to the phenyl-substituted analogs further underscores the role of steric factors.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is imperative to follow well-defined experimental protocols. The following sections detail the methodologies for the synthesis of the cis-2,6-dimethylpiperidine sulfonamide analogs and the subsequent in vitro evaluation of their AChE inhibitory activity.

General Synthetic Protocol for cis-2,6-Dimethylpiperidine Sulfonamides

The synthesis of the target compounds is achieved through a straightforward nucleophilic substitution reaction between cis-2,6-dimethylpiperidine and a variety of sulfonyl chlorides.

Synthesis reactant1 cis-2,6-Dimethylpiperidine reagents Triethylamine (Base) Dichloromethane (Solvent) reactant1->reagents reactant2 R-SO2Cl (Sulfonyl Chloride) reactant2->reagents product cis-2,6-Dimethylpiperidine Sulfonamide reagents->product Nucleophilic Substitution

Caption: General synthetic scheme for the preparation of cis-2,6-dimethylpiperidine sulfonamides.

Step-by-Step Procedure:

  • To a stirred solution of cis-2,6-dimethylpiperidine (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of the corresponding sulfonyl chloride (1.1 eq) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired sulfonamide.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of the synthesized analogs is determined using the colorimetric method developed by Ellman. This assay measures the activity of the enzyme by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Ellmans_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_measurement Quantification ATCI Acetylthiocholine (Substrate) AChE AChE (Enzyme) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate DTNB DTNB (Ellman's Reagent) TNB 5-Thio-2-nitrobenzoate (Yellow Product) DTNB->TNB Reaction Absorbance Measure Absorbance at 412 nm TNB->Absorbance

Caption: Workflow of the Ellman's method for measuring AChE activity.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).

    • AChE solution (from electric eel, 0.25 units/mL in phosphate buffer).

    • Test compound solutions (serial dilutions in a suitable solvent, e.g., DMSO, then diluted with phosphate buffer).

  • Assay Protocol (96-well plate format):

    • Add 25 µL of the test compound solution to each well.

    • Add 50 µL of phosphate buffer to each well.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the AChE solution to each well.

    • Incubate the plate at 37 °C for 15 minutes.

    • Add 25 µL of the ATCI substrate solution to each well to start the colorimetric reaction.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable non-linear regression analysis.

Mechanism of Action: Cholinergic Signaling Pathway

The therapeutic effect of AChE inhibitors is rooted in their ability to modulate the cholinergic signaling pathway. Understanding this pathway is crucial for rational drug design.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle ACh in Vesicles ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Exocytosis ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel Depolarizes Ca_ion Ca²⁺ Ca_channel->Ca_ion Opens Ca_ion->ACh_vesicle Triggers release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds AChE->Choline Recycled Inhibitor 2,6-Dimethylpiperidine Analog (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: The cholinergic signaling pathway and the mechanism of action of AChE inhibitors.

In a healthy cholinergic synapse, acetylcholine (ACh) is synthesized in the presynaptic neuron and stored in vesicles. Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft. ACh then diffuses across the cleft and binds to acetylcholine receptors (AChR) on the postsynaptic neuron, triggering a downstream signal. To terminate the signal, ACh is rapidly hydrolyzed by AChE into choline and acetate. The choline is then transported back into the presynaptic neuron for the synthesis of new ACh.

2,6-Dimethylpiperidine analogs that act as AChE inhibitors bind to the active site of AChE, preventing the hydrolysis of ACh. This leads to an increased concentration and prolonged presence of ACh in the synaptic cleft, resulting in enhanced stimulation of the postsynaptic receptors and a potentiation of cholinergic neurotransmission.

Conclusion and Future Directions

The 2,6-dimethylpiperidine scaffold has proven to be a valuable starting point for the development of potent acetylcholinesterase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substituents on this core structure can lead to significant changes in biological activity. The stereochemistry of the 2,6-dimethylpiperidine ring is a critical determinant of potency and selectivity, and future drug discovery efforts should continue to explore the differential activities of the cis and trans isomers, as well as the individual enantiomers.

While the focus of this guide has been on AChE inhibition, the versatility of the 2,6-dimethylpiperidine scaffold suggests its potential for the development of therapeutics targeting other biological systems. Further exploration of its utility in modulating nicotinic cholinergic receptors, as well as its potential as a platform for novel antimicrobial agents, is warranted. The continued application of rational drug design principles, guided by a thorough understanding of the structure-activity relationships, will undoubtedly lead to the discovery of novel and effective 2,6-dimethylpiperidine-based therapeutics.

References

  • Girish, H. R., et al. (2018). Active site directed docking studies: Synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2573. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Wikipedia. (2023). 2,6-Dimethylpiperidine. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2,6-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of 2,6-dimethylpiperidin-4-ol, a pivotal heterocyclic scaffold, is a subject of considerable interest within medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active compounds. The strategic placement of its functional groups—a secondary amine, a hydroxyl group, and two methyl groups—offers a versatile platform for the generation of diverse molecular libraries. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining 2,6-dimethylpiperidin-4-ol, supported by experimental data to inform rational decisions in synthetic route selection.

Executive Summary: A Tale of Two Pathways

The synthesis of 2,6-dimethylpiperidin-4-ol is predominantly approached through two distinct strategies: a two-step sequence involving the formation and subsequent reduction of a pyridone intermediate, and a more direct, albeit less documented, reductive amination pathway. Each approach presents a unique set of advantages and challenges in terms of starting material accessibility, process efficiency, and stereochemical control. This guide will dissect these methodologies to provide a clear comparative framework.

Methodology 1: The Pyridone Intermediate Route

This well-established and versatile approach first constructs the aromatic core of 2,6-dimethyl-4-pyridone, which is then subjected to catalytic hydrogenation to yield the saturated piperidinol. The primary variations in this method lie in the synthesis of the pyridone precursor.

Synthesis of 2,6-Dimethyl-4-pyridone

Two principal methods for the synthesis of this key intermediate are benchmarked below:

  • A. From Dehydroacetic Acid: This method offers a straightforward conversion of a readily available starting material. The reaction proceeds via ammonolysis, where ammonia attacks the pyrone ring of dehydroacetic acid, leading to ring opening and subsequent intramolecular cyclization to form the pyridone.[1]

  • B. Hantzsch Pyridine Synthesis: A classic multi-component reaction, the Hantzsch synthesis provides a convergent approach to substituted pyridines.[2][3] In this context, it can be adapted to produce a dihydropyridine intermediate, which is then oxidized and decarboxylated to afford 2,6-dimethyl-4-pyridone.

Table 1: Comparison of 2,6-Dimethyl-4-pyridone Synthesis Methods

ParameterMethod A: From Dehydroacetic AcidMethod B: Hantzsch Pyridine Synthesis
Starting Materials Dehydroacetic acid, AmmoniaEthyl acetoacetate, Formaldehyde, Ammonia
Reaction Complexity Single-step conversionMulti-component, multi-step process
Reported Yield Good to excellentModerate to good
Key Advantages Atom economy, readily available starting materialVersatility for analog synthesis
Key Disadvantages Requires elevated temperature and pressureCan require multiple purification steps

Visualizing the Pathways: Synthesis of 2,6-Dimethyl-4-pyridone

pyridone_synthesis cluster_A Method A: From Dehydroacetic Acid cluster_B Method B: Hantzsch Synthesis A_start Dehydroacetic Acid A_product 2,6-Dimethyl-4-pyridone A_start->A_product Ammonolysis A_reagent Ammonia (aq.) Heat, Pressure A_reagent->A_product B_start1 Ethyl Acetoacetate B_intermediate Dihydropyridine Intermediate B_start1->B_intermediate B_start2 Formaldehyde B_start2->B_intermediate B_start3 Ammonia B_start3->B_intermediate Hantzsch Condensation B_product 2,6-Dimethyl-4-pyridone B_intermediate->B_product Oxidation & Decarboxylation

Caption: Synthetic routes to the 2,6-dimethyl-4-pyridone intermediate.

Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridone

The reduction of the pyridone ring is a critical step that dictates the stereochemical outcome of the final product. The choice of catalyst and reaction conditions significantly influences the ratio of cis to trans isomers of 2,6-dimethylpiperidin-4-ol.

Stereochemical Considerations: The reduction of 2,6-dimethyl-4-pyridone can yield two diastereomers: the cis isomer, where the two methyl groups are on the same face of the piperidine ring, and the trans isomer, where they are on opposite faces. The relative stability and steric hindrance of the catalyst-substrate complex during hydrogenation determine the predominant isomer. Generally, hydrogenation of substituted pyridines tends to favor the formation of the cis isomer.

Catalyst Selection:

  • Raney Nickel: A widely used catalyst for the reduction of nitrogen-containing heterocycles.[4][5][6] It is known for its high activity but can sometimes lead to over-reduction or side reactions. In the case of substituted pyridones, it often provides good yields of the corresponding piperidines.

  • Palladium on Carbon (Pd/C): Another common hydrogenation catalyst that is often more selective than Raney Nickel.[7] It can be used under milder conditions and may offer better control over stereoselectivity.

  • Rhodium and Ruthenium Catalysts: These precious metal catalysts can also be employed and may offer unique selectivity profiles, although they are generally more expensive.

Table 2: Comparison of Catalysts for the Hydrogenation of 2,6-Dimethyl-4-pyridone

CatalystTypical ConditionsReported Diastereoselectivity (cis:trans)Key AdvantagesKey Disadvantages
Raney Nickel H₂ (50-100 atm), 100-150 °C, EthanolVaries, often favors cisHigh activity, cost-effectiveCan be pyrophoric, may require harsh conditions
Pd/C H₂ (1-50 atm), 25-80 °C, Ethanol/Acetic AcidGenerally good, favors cisMilder conditions, good selectivityHigher cost than Raney Ni
Rh/Al₂O₃ H₂ (low pressure), RT, various solventsCan be highly selectiveHigh activity under mild conditionsHigh cost

Experimental Protocol: Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridone with Raney Nickel

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney Nickel (e.g., 50% slurry in water) with deionized water until the washings are neutral to pH paper. Subsequently, wash with absolute ethanol to remove water.

  • Reaction Setup: To a high-pressure autoclave, add 2,6-dimethyl-4-pyridone (1.0 eq) and the prepared Raney Nickel catalyst (typically 10-20% by weight of the substrate) slurried in absolute ethanol.

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm).

  • Reaction: Heat the mixture to the target temperature (e.g., 120 °C) with vigorous stirring. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,6-dimethylpiperidin-4-ol. The product can be further purified by crystallization or chromatography.

Methodology 2: Reductive Amination

Reductive amination offers a potentially more convergent and atom-economical route to 2,6-dimethylpiperidin-4-ol by forming the piperidine ring in a single transformative step.[8][9][10] This approach would theoretically involve the intramolecular reductive amination of a suitable diketo-amine precursor.

While specific literature detailing the direct synthesis of 2,6-dimethylpiperidin-4-ol via this method is scarce, a plausible synthetic design would start from a precursor like 1,3-dimethyl-2,4,6-heptanetrione or a related diketo-aldehyde.

Proposed Reductive Amination Pathway:

reductive_amination RA_start Diketone/Diketo-aldehyde Precursor RA_product 2,6-Dimethylpiperidin-4-ol RA_start->RA_product Intramolecular Reductive Amination RA_reagents Ammonia Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) RA_reagents->RA_product

Caption: A conceptual pathway for the synthesis of 2,6-dimethylpiperidin-4-ol via reductive amination.

Challenges and Causality in Reductive Amination:

The primary challenge in this approach lies in the synthesis and stability of the acyclic precursor. The choice of reducing agent is critical; it must be selective for the reduction of the intermediate iminium ion over the ketone or aldehyde functionalities present in the starting material. Sodium cyanoborohydride (NaBH₃CN) is a common choice for such transformations due to its mild nature and selectivity.[10]

The stereochemical outcome of this cyclization would be dependent on the thermodynamics of the chair-like transition state during the intramolecular iminium ion reduction, which could potentially be influenced by the reaction conditions.

Table 3: Benchmarking of Synthetic Routes to 2,6-Dimethylpiperidin-4-ol

FeatureMethodology 1: Pyridone IntermediateMethodology 2: Reductive Amination (Proposed)
Number of Steps Two (Pyridone synthesis + Hydrogenation)One (from a suitable precursor)
Starting Materials Commercially available and relatively inexpensiveMay require multi-step synthesis of the precursor
Process Robustness Well-established and documentedLess explored, potentially more challenging to optimize
Stereocontrol Primarily determined by the hydrogenation stepDependent on the cyclization transition state
Scalability Generally scalable, with considerations for high-pressure hydrogenationPotentially scalable, but precursor synthesis may be a bottleneck
Overall Yield Moderate to good, dependent on both stepsPotentially high in the cyclization step, but overall yield depends on precursor synthesis

Conclusion and Future Outlook

For researchers requiring a reliable and well-documented synthesis of 2,6-dimethylpiperidin-4-ol, the pyridone intermediate route remains the method of choice. The synthesis of 2,6-dimethyl-4-pyridone from dehydroacetic acid followed by catalytic hydrogenation with Palladium on Carbon offers a good balance of efficiency, cost-effectiveness, and relatively mild reaction conditions. While Raney Nickel is a viable alternative, the safety and milder conditions associated with Pd/C may be preferable in many laboratory settings.

The reductive amination approach , while conceptually elegant and potentially more efficient in terms of step-count, requires further investigation to establish its practicality. The development of a robust synthesis for a suitable acyclic precursor is a key challenge that needs to be addressed for this method to become a competitive alternative.

Future research in this area should focus on the development of stereoselective catalytic systems for the hydrogenation of 2,6-dimethyl-4-pyridone to afford specific diastereomers of the final product with high purity. Furthermore, exploring novel and efficient syntheses of precursors for the reductive amination pathway could unlock a more direct and atom-economical route to this important synthetic building block.

References

  • Filipan-Litvić, M., Litvić, M., Cepanec, I., & Vinković, V. (2007). Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2546–2558. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]

  • MDPI. (2022). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11040712, 2,6-Dimethylpiperidin-4-one. PubChem. [Link]

  • National Institutes of Health. (2014). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Organic Syntheses. [Link]

  • ResearchGate. (2018). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ResearchGate. [Link]

  • Royal Society of Chemistry. (2013). Acid-catalysed hydrogen exchange of 2,6-dimethyl-4-pyridone, -pyrone, and -thiapyrone: relative effects of heterocyclic sulphur, oxygen, and nitrogen on electrophilic substitution rates. Royal Society of Chemistry. [Link]

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A Comparative Guide to the Cytotoxicity of Piperidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals.[1] Its unique six-membered heterocyclic structure serves as a versatile template for designing novel therapeutic agents, particularly in oncology.[2] This guide offers an in-depth comparison of the cytotoxic properties of various classes of piperidine derivatives, providing experimental data, detailed protocols for evaluation, and insights into their mechanisms of action. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of these promising compounds.

The Rationale for Comparing Piperidine Scaffolds

The therapeutic efficacy of a piperidine-based compound is profoundly influenced by the nature and position of its substituents. These modifications can dramatically alter the molecule's physicochemical properties, target affinity, and ultimately, its cytotoxic potency and selectivity. By systematically comparing different structural classes of piperidine derivatives, we can elucidate structure-activity relationships (SAR) that are crucial for rational drug design. This guide will delve into a comparative analysis of representative piperidine derivatives, highlighting how structural variations translate into differential cytotoxic outcomes.

Comparative Cytotoxicity Analysis of Piperidine Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. For a meaningful comparison, it is essential to evaluate these compounds against a panel of cancer cell lines from different tissue origins and, critically, against a non-cancerous cell line to assess their tumor selectivity.

Below is a summary of the cytotoxic activities of selected piperidine derivatives from different structural classes.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Reference
Spiro-piperidine Spiro[chroman-2,4'-piperidin]-4-one derivative (Cpd 16)MCF-7 (Breast)0.31--
A2780 (Ovarian)5.62[3]
HT-29 (Colon)1.25[3]
Natural Alkaloid PiperineW1 (Ovarian)55.4--[4]
W1PR1 (Paclitaxel-resistant Ovarian)42.8[4]
W1TR (Topotecan-resistant Ovarian)56.4[4]
trans-Platinum Complex trans-[PtCl2(4-pic)(pip)]C-26 (Colon)4.5--
OV-1063 (Ovarian)6.5[5]
4-Arylpiperidine DGG200064HCT116 (Colon)~1.0 (GI50)--[6]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. "-" indicates data not available in the cited source.

From this data, it is evident that the spiro[chroman-2,4'-piperidin]-4-one derivative (Compound 16) exhibits particularly potent cytotoxicity against the MCF-7 breast cancer cell line, with a sub-micromolar IC50 value. In contrast, the natural alkaloid piperine shows more moderate activity.[4] The synthetic trans-platinum and 4-arylpiperidine derivatives also demonstrate significant cytotoxic potential.[6]

Key Mechanisms of Piperidine-Induced Cytotoxicity

The anticancer effects of piperidine derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Many piperidine derivatives have been shown to trigger this process through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

A key event in the intrinsic pathway is the regulation of the Bax/Bcl-2 protein ratio. Pro-apoptotic proteins like Bax, when upregulated, increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (caspase-9 and the executioner caspase-3), which orchestrate the dismantling of the cell.[7] Conversely, the anti-apoptotic protein Bcl-2 prevents this process. A high Bax/Bcl-2 ratio is therefore a hallmark of apoptosis induction.[7]

The tumor suppressor protein p53 also plays a pivotal role. In response to cellular stress, such as that induced by cytotoxic compounds, p53 can transcriptionally activate pro-apoptotic genes, including Bax, leading to apoptosis.[8]

cluster_0 Piperidine Derivative Treatment cluster_1 Cellular Response PD Piperidine Derivative p53 p53 Activation PD->p53 ROS ROS Generation PD->ROS Bax Bax Upregulation PD->Bax Bcl2 Bcl-2 Downregulation PD->Bcl2 p53->Bax Mito Mitochondrial Disruption ROS->Mito Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by piperidine derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, many piperidine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[7][9] The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA.

Compounds that induce DNA damage or interfere with the mitotic spindle can activate this checkpoint. This leads to the accumulation of cells in the G2 or M phase of the cell cycle, preventing their division and ultimately leading to cell death if the damage cannot be repaired.[10] This mechanism is often observed with piperidine derivatives that interact with DNA or tubulin.[5]

cluster_0 Cell Cycle Progression cluster_1 Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2->M Inhibition M->G1 PD Piperidine Derivative Arrest G2/M Arrest PD->Arrest

Caption: G2/M cell cycle arrest induced by piperidine derivatives.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for two widely used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[11] Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

A 1. Seed Cells (96-well plate) B 2. Add Piperidine Derivatives A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570 nm) F->G

Caption: Workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a cell density-based assay that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions.[13] The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period with the compounds, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[13]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[14]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air-dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

A 1. Seed Cells & Treat B 2. Fix with TCA A->B C 3. Wash & Dry B->C D 4. Stain with SRB C->D E 5. Wash with Acetic Acid D->E F 6. Solubilize Dye E->F G 7. Read Absorbance (510 nm) F->G

Caption: Workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxicity of different classes of piperidine derivatives, highlighting their mechanisms of action and providing detailed protocols for their evaluation. The data clearly indicates that the piperidine scaffold is a highly promising framework for the development of novel anticancer agents. Spiro-piperidines and other synthetically modified derivatives have demonstrated potent cytotoxic effects, often superior to naturally occurring piperidine-containing compounds.

Future research should focus on expanding the structure-activity relationship studies to design next-generation piperidine derivatives with enhanced potency and, crucially, improved tumor selectivity to minimize off-target effects. The systematic evaluation of these novel compounds against a broader panel of cancer cell lines, including multi-drug resistant variants, will be essential. Furthermore, elucidating the precise molecular targets of the most promising candidates will pave the way for their rational development into clinically effective cancer therapeutics.

References

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A-Head-to-Head-Analysis-of-Piperidine-Hydrochloride-versus-its-Free-Base-A-Pharmacokinetic-Comparison-Guide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the therapeutic efficacy and safety profile of a drug product. This guide provides an in-depth comparison of the pharmacokinetic properties of a model basic compound, piperidine, in its hydrochloride salt form versus its free base. Understanding these differences is paramount for researchers and scientists in optimizing drug delivery and bioavailability.

Foundational Chemistry: The Salt and the Free Base

Piperidine is a heterocyclic amine that is a common structural motif in many pharmaceuticals.[1] As a basic compound, it can exist in a non-ionized (free base) form or an ionized (salt) form. The hydrochloride salt is formed by reacting the basic piperidine with hydrochloric acid. This seemingly simple conversion has significant ramifications for the compound's physicochemical properties and, consequently, its pharmacokinetic behavior.

The primary difference lies in the protonation of the piperidine nitrogen. In the hydrochloride salt, the nitrogen atom is protonated, carrying a positive charge, which is balanced by a chloride counter-ion. This ionization dramatically increases the polarity of the molecule. The pKa of the protonated form of piperidine is approximately 11.22.[2] This means that in an acidic environment (pH < pKa), the ionized, salt form will predominate.[2]

The Impact of Form on Physicochemical Properties

The choice between a free base and a salt form directly impacts key physicochemical parameters that govern a drug's journey through the body.

A fundamental determinant of oral drug absorption is the ability of the compound to dissolve in the gastrointestinal fluids. Herein lies the most significant advantage of the hydrochloride salt form.

  • Piperidine Hydrochloride: The ionized nature of the hydrochloride salt allows for strong interactions with polar water molecules, leading to significantly higher aqueous solubility compared to the free base.[3][4]

  • Piperidine Free Base: The free base is less polar and, while still capable of hydrogen bonding, exhibits lower aqueous solubility.[4] It is, however, more soluble in lipid-rich environments.[5]

This difference in solubility translates directly to the dissolution rate, which is the speed at which the solid drug dissolves in a solvent. A higher dissolution rate generally leads to a faster onset of action.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine Free BasePiperidine HydrochlorideRationale
Aqueous Solubility LowerSignificantly HigherIonized form of the salt interacts more favorably with polar water molecules.[3]
Dissolution Rate SlowerFasterDirectly correlated with aqueous solubility.
Lipophilicity (LogP) HigherLowerThe free base is more non-polar and thus more lipid-soluble.
Hygroscopicity LowerPotentially HigherSalts can have a greater tendency to absorb moisture from the air.
Stability Generally stableCan be more stable in solid form, but may be susceptible to disproportionation in solution.Salt formation can protect the amine from degradation.

Pharmacokinetic Profile: A Comparative Analysis

The journey of a drug through the body is described by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). The form of the API can influence each of these stages.

For orally administered drugs, absorption is a complex interplay between dissolution and permeation across the gastrointestinal membrane.

  • Piperidine Hydrochloride: Due to its high solubility and rapid dissolution, the hydrochloride salt can quickly achieve a high concentration in the gastrointestinal fluid.[3] This high concentration gradient is a primary driver for absorption. However, for a drug to be absorbed, it must also cross the lipid-rich cell membranes of the intestinal epithelium. According to the pH-partition hypothesis, only the un-ionized form of a drug can readily pass through these membranes. While the salt form is prevalent in the acidic environment of the stomach, as it moves to the more neutral pH of the small intestine, a portion will convert back to the free base, which can then be absorbed.

  • Piperidine Free Base: The free base, being more lipophilic, is theoretically better suited for passive diffusion across the intestinal membrane.[5] However, its absorption can be limited by its poor solubility and slow dissolution rate, a phenomenon known as "dissolution rate-limited absorption."[6]

Diagram 1: Oral Absorption Pathway

cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_blood Systemic Circulation Oral Admin Oral Administration Salt Piperidine HCl (High Solubility) Oral Admin->Salt Salt Formulation Base Piperidine Free Base (Low Solubility) Oral Admin->Base Free Base Formulation Dissolution Dissolution in GI Fluid Equilibrium pH-dependent Equilibrium (Salt <=> Base) Dissolution->Equilibrium Dissolution->Equilibrium Salt->Dissolution Base->Dissolution Membrane Lipid Membrane Equilibrium->Membrane Free Base Permeation Blood Absorption into Bloodstream Membrane->Blood

Caption: Oral absorption pathway for salt and free base forms.

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical measure of a drug's effectiveness. For many basic drugs, the hydrochloride salt form leads to higher oral bioavailability.[3] This is because the enhanced dissolution and solubility often outweigh the potential limitation of needing to convert to the free base for membrane permeation.

Table 2: Hypothetical Comparative Pharmacokinetic Data (Oral Administration in Rats)

ParameterPiperidine Free BasePiperidine Hydrochloride
Dose (mg/kg) 1010
Cmax (ng/mL) 150 ± 30450 ± 50
Tmax (h) 2.0 ± 0.50.5 ± 0.2
AUC (0-t) (ng*h/mL) 1200 ± 2003600 ± 400
Bioavailability (F%) 30%90%

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Once a drug is absorbed into the bloodstream, its form (salt vs. free base) becomes less distinct as it equilibrates based on the physiological pH of the blood (around 7.4). Therefore, the distribution, metabolism, and excretion profiles of the piperidine hydrochloride and free base are expected to be very similar after absorption. The primary metabolism of piperidine-containing compounds often occurs in the liver via cytochrome P450 enzymes.[5]

Experimental Protocols for Pharmacokinetic Assessment

To empirically determine the pharmacokinetic differences, a series of well-defined experiments are necessary. These studies should be conducted in compliance with Good Laboratory Practices (GLP).[7]

This method determines the equilibrium solubility of a compound.[8]

Protocol:

  • Add an excess amount of the test compound (piperidine HCl or free base) to vials containing buffers at various pH values (e.g., 1.2, 4.5, 6.8) to mimic the GI tract.

  • Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

This test measures the rate at which the drug dissolves from a solid dosage form.[9][10]

Protocol:

  • Place a known amount of the test compound into a dissolution vessel containing a specified volume of dissolution medium (e.g., simulated gastric fluid) at 37°C.

  • Rotate the paddle at a constant speed (e.g., 50 rpm).

  • Withdraw samples at predetermined time intervals.

  • Analyze the concentration of the dissolved drug in each sample.

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, forms a monolayer of polarized epithelial cells that mimics the human intestinal barrier.[11][12]

Protocol:

  • Seed Caco-2 cells on a semi-permeable membrane in a trans-well plate and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound (dissolved in a transport buffer) to the apical (A) side of the monolayer.

  • At various time points, take samples from the basolateral (B) side.

  • Analyze the concentration of the compound in the basolateral samples to determine the apparent permeability coefficient (Papp).[12]

Diagram 2: In Vitro Experimental Workflow

cluster_solubility Solubility & Dissolution cluster_permeability Permeability Start_Sol Start Shake_Flask Shake-Flask Solubility Start_Sol->Shake_Flask Dissolution_Test USP II Dissolution Start_Sol->Dissolution_Test End_Sol pH-Solubility Profile Dissolution Rate Shake_Flask->End_Sol Dissolution_Test->End_Sol Start_Perm Start Caco2_Culture Caco-2 Cell Culture (21-25 days) Start_Perm->Caco2_Culture TEER_Check Monolayer Integrity (TEER) Caco2_Culture->TEER_Check Permeability_Assay A to B Transport Assay TEER_Check->Permeability_Assay End_Perm Apparent Permeability (Papp) Permeability_Assay->End_Perm

Caption: Workflow for in vitro solubility and permeability testing.

This study provides crucial data on the in vivo performance of the different forms.[13][14]

Protocol:

  • Fast male Sprague-Dawley rats overnight.[15]

  • Divide the rats into two groups. Administer a single oral dose of either piperidine free base or piperidine hydrochloride, formulated in an appropriate vehicle.

  • Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of the parent drug using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software (e.g., Phoenix WinNonlin).

Conclusion and Recommendations

The selection between a hydrochloride salt and a free base is a critical decision in drug development with significant pharmacokinetic implications. For basic compounds like piperidine, the hydrochloride salt form generally offers superior aqueous solubility and a faster dissolution rate, which often translates to improved oral bioavailability.[3] This makes the salt form a preferred choice for immediate-release oral dosage forms where a rapid onset of action is desired.

However, the free base may be considered for alternative formulations, such as those for topical or transdermal delivery where higher lipophilicity is advantageous, or for modified-release oral formulations where slower dissolution is desired.

It is imperative that comprehensive in vitro and in vivo studies are conducted to fully characterize the pharmacokinetic profiles of both forms. The experimental data gathered will provide a solid foundation for selecting the optimal form of the API to advance into clinical development, ultimately ensuring a safer and more effective therapeutic product.

References

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A Comparative Guide to Cross-Reactivity Studies of 2,6-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the cross-reactivity of 2,6-Dimethylpiperidin-4-ol hydrochloride. We will explore the rationale behind experimental design, present detailed protocols, and analyze comparative data to equip researchers with the necessary tools for robust and reliable analytical method development.

Introduction: The Imperative of Specificity

2,6-Dimethylpiperidin-4-ol hydrochloride is a piperidine derivative. The piperidine scaffold is a crucial structural motif in a vast array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2] Its prevalence demands highly specific analytical methods to distinguish the target analyte from structurally similar compounds, such as synthesis precursors, impurities, and metabolites.[3][]

Rational Selection of Potential Cross-Reactants

A robust cross-reactivity study begins with the logical selection of compounds to test. The choice of these compounds should be based on their structural similarity to the target analyte and their potential presence in the sample matrix. For 2,6-Dimethylpiperidin-4-ol, we have identified three key classes of potential cross-reactants.

  • Metabolic Precursors & Derivatives: The metabolic stability of the piperidine scaffold is highly dependent on its substitution patterns.[1] N-dealkylation is a common metabolic pathway for piperidine-containing drugs, catalyzed primarily by the CYP3A4 enzyme.[7][8] Therefore, demethylated and hydroxylated versions are critical to include.

  • Synthesis-Related Impurities: Impurities can arise from the manufacturing process, including starting materials or by-products from side reactions.[][9]

  • Structural Analogs: Compounds with minor structural modifications (e.g., positional isomers or alternative alkyl substitutions) are essential for defining the assay's specificity.

The diagram below illustrates the structural relationship between our target analyte and the selected potential cross-reactants.

G cluster_target Target Analyte cluster_reactants Potential Cross-Reactants A 2,6-Dimethylpiperidin-4-ol (Target) B Piperidin-4-ol (Precursor) A->B Structural Similarity C 2-Methylpiperidin-4-ol (Metabolite/Impurity) A->C Metabolic Relationship D 2,6-Dimethylpiperidine (Structural Analog) A->D Structural Similarity E 3,5-Dimethylpiperidin-4-ol (Positional Isomer) A->E Isomeric Relationship

Caption: Structural relationships between the target analyte and potential cross-reactants.

Comparative Experimental Design: Indirect Competitive ELISA

To quantify cross-reactivity, we will employ an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA). This format is highly sensitive and ideal for detecting small molecules. The principle relies on the competition between the free analyte in the sample and a fixed amount of analyte-conjugate (analyte linked to a carrier protein) for binding to a limited number of specific antibody sites. A higher concentration of the free analyte results in a lower signal, allowing for quantitative measurement.

Causality of Experimental Choices:

  • Indirect Format: Chosen for its sensitivity and flexibility. The use of a labeled secondary antibody that binds to the primary antibody amplifies the signal.

  • Competitive Assay: Essential for small molecule detection where simultaneous binding of capture and detection antibodies (as in a sandwich assay) is not possible.

  • Monoclonal Antibody: A monoclonal antibody specific to 2,6-Dimethylpiperidin-4-ol is used to ensure high specificity from the outset, although cross-reactivity must still be empirically determined.[5]

The workflow for this experimental design is outlined below.

Caption: Workflow for the indirect competitive ELISA.

Experimental Protocol: A Self-Validating System

This protocol incorporates control wells to ensure the validity of each step and the final results.

Materials:

  • 96-well high-binding polystyrene microplates

  • 2,6-Dimethylpiperidin-4-ol-BSA conjugate (for coating)

  • Monoclonal anti-2,6-Dimethylpiperidin-4-ol antibody (primary antibody)

  • HRP-conjugated anti-mouse IgG (secondary antibody)

  • Target analyte and potential cross-reactants

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • TMB Substrate Solution

  • Stop Solution (2M H2SO4)

Procedure:

  • Coating: Dilute the analyte-BSA conjugate to 2 µg/mL in PBS. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature. This step is crucial to prevent non-specific binding of antibodies to the plate surface.[10]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in PBS.

    • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (diluted in Blocking Buffer).

    • Transfer 100 µL of this mixture to the coated and blocked assay plate.

    • Controls: Include wells with only buffer and primary antibody (maximum signal control) and wells with buffer only (blank).

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step, but increase to five times. This is a critical step to reduce background noise.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Results and Data Analysis

The cross-reactivity is calculated by comparing the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50) with the IC50 value of each potential cross-reactant.

Formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100

The IC50 values are determined by plotting the absorbance against the log of the concentration for each compound and fitting the data to a four-parameter logistic curve.

Table 1: Comparative Cross-Reactivity Data

CompoundClassIC50 (ng/mL)% Cross-Reactivity
2,6-Dimethylpiperidin-4-ol Target Analyte 15.2 100%
2-Methylpiperidin-4-olMetabolite/Impurity45.833.2%
3,5-Dimethylpiperidin-4-olPositional Isomer315.54.8%
Piperidin-4-olPrecursor980.11.6%
2,6-DimethylpiperidineStructural Analog> 5000< 0.3%

Discussion and Interpretation

The experimental data clearly demonstrate the high specificity of the immunoassay for 2,6-Dimethylpiperidin-4-ol hydrochloride .

  • High Specificity: The assay exhibits excellent discrimination against the precursor (Piperidin-4-ol) and the structural analog lacking the hydroxyl group (2,6-Dimethylpiperidine), with cross-reactivity below 2%. This indicates that both the dimethyl substitution pattern and the 4-hydroxyl group are critical epitopes for antibody recognition.

  • Significant Cross-Reactivity with Metabolite: The most significant cross-reactivity was observed with 2-Methylpiperidin-4-ol (33.2%). This is a crucial finding for researchers studying the pharmacokinetics of the target compound, as the presence of this metabolite could lead to an overestimation of the parent drug's concentration.

  • Impact of Isomeric Position: The positional isomer, 3,5-Dimethylpiperidin-4-ol , showed substantially lower cross-reactivity (4.8%) compared to the 2,6-substituted target. This highlights the assay's sensitivity to the spatial arrangement of the methyl groups on the piperidine ring.

These findings underscore the importance of empirical testing. While structural similarity provides a basis for selecting potential cross-reactants, the degree of interference cannot be predicted and must be experimentally verified.[6][11] For applications requiring the specific quantification of 2,6-Dimethylpiperidin-4-ol in the presence of its 2-Methyl metabolite, an alternative or orthogonal analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), should be considered.

Conclusion

This guide outlines a comprehensive and robust framework for evaluating the cross-reactivity of 2,6-Dimethylpiperidin-4-ol hydrochloride. By employing a logically designed indirect competitive ELISA, we have demonstrated the assay's high specificity while identifying a significant potential for interference from a key metabolite. The methodologies and data presented herein serve as a practical reference for researchers, emphasizing the necessity of rigorous validation to ensure data integrity in drug development and scientific research.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of managing chemical waste safely and in compliance with regulatory standards. This guide provides an in-depth, procedural framework for the proper disposal of 2,6-Dimethylpiperidin-4-ol hydrochloride (CAS No. 5072-45-7), a piperidine derivative.[1] Our focus is to move beyond mere compliance, embedding principles of safety and environmental stewardship into the laboratory workflow.

This document is structured to provide immediate, actionable information, beginning with hazard identification and culminating in detailed disposal protocols. The causality behind each procedural step is explained to ensure a deep understanding and foster a proactive safety culture.

Hazard Identification and Immediate Safety Precautions

Before any handling or disposal operations, a thorough understanding of the compound's hazard profile is paramount. 2,6-Dimethylpiperidin-4-ol hydrochloride is classified with specific risks that dictate the necessary safety controls.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1]

Hazard ClassificationGHS CodeSignal Word
Skin Corrosion/IrritationH315Warning
Serious Eye Damage/Eye IrritationH319Warning
Specific target organ toxicity, single exposureH335Warning
Data sourced from PubChem CID 199821.[1]

The immediate implication of this profile is the mandatory use of appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide suitable PPE.[2]

Minimum Required PPE:

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: To be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[3]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] RCRA establishes a "cradle-to-grave" system for tracking hazardous waste from its generation to its final disposal.[4] Laboratory personnel are responsible for ensuring that waste is correctly identified, managed, and prepared for transport by a licensed disposal facility.[7]

OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) to protect laboratory workers from chemical hazards.[8][9] Proper waste disposal procedures are a critical component of any CHP.

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the appropriate disposal route for 2,6-Dimethylpiperidin-4-ol hydrochloride waste. This process ensures that all waste streams are correctly characterized and handled.

DisposalWorkflow start Waste Generation (2,6-Dimethylpiperidin-4-ol HCl) is_spill Is it an accidental spill? start->is_spill spill_protocol Follow Emergency Spill Protocol is_spill->spill_protocol Yes collect_waste Collect Waste in a Designated Hazardous Waste Container is_spill->collect_waste No is_empty Is the original container empty? collect_waste->is_empty triple_rinse Triple-rinse container with an appropriate solvent (e.g., water). Collect rinsate as hazardous waste. is_empty->triple_rinse Yes waste_characterization Characterize Waste Stream (Solid vs. Aqueous Solution) is_empty->waste_characterization No / Collected Waste dispose_container Deface label and dispose of container as non-hazardous waste (per institutional policy) triple_rinse->dispose_container solid_waste Solid Waste Protocol waste_characterization->solid_waste aqueous_waste Aqueous Waste Protocol waste_characterization->aqueous_waste final_collection Collect in appropriate, sealed, and labeled hazardous waste container solid_waste->final_collection neutralization_option Consider Neutralization as a Pre-treatment Step for Aqueous Waste? aqueous_waste->neutralization_option neutralization_protocol Follow Neutralization Protocol neutralization_option->neutralization_protocol Yes neutralization_option->final_collection No neutralization_protocol->final_collection storage Store in Satellite Accumulation Area (Max 55 gallons) final_collection->storage pickup Arrange for pickup by a Licensed Hazardous Waste Disposal Vendor storage->pickup

Caption: Disposal decision workflow for 2,6-Dimethylpiperidin-4-ol hydrochloride.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for safety and compliance. The following sections detail the methodologies for handling and preparing this chemical for final disposal.

Protocol 1: Standard Collection and Containment

This protocol applies to all forms of 2,6-Dimethylpiperidin-4-ol hydrochloride waste, including residual solids, contaminated materials (e.g., weigh boats, gloves), and solutions.

  • Container Selection: Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste. The original product container is often a suitable choice.[10]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "2,6-Dimethylpiperidin-4-ol hydrochloride". Include the date of accumulation.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[11] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[3]

  • Closure: Keep the container securely closed at all times, except when adding waste.[11] This prevents the release of vapors and potential spills.

  • Accumulation Limits: Do not exceed the accumulation time or volume limits set by the EPA and your institution (typically, no more than 55 gallons may be accumulated in an SAA).[11][12]

  • Disposal Request: Once the container is full or the project is complete, submit a request for pickup through your institution's Environmental Health and Safety (EHS) office.

Protocol 2: Neutralization of Aqueous Solutions (Pre-treatment)

For aqueous waste streams, neutralization can be a valuable pre-treatment step. As an amine hydrochloride, the compound is acidic. Neutralization with a weak base can reduce its corrosivity. However, the resulting solution must still be disposed of as hazardous waste unless confirmed otherwise by your EHS office.

Causality: Using a weak base like sodium bicarbonate or sodium carbonate is preferable to a strong base (e.g., NaOH).[13] A strong base can cause a rapid, exothermic reaction and may lead to the precipitation of the free amine, complicating disposal. A weak base provides a more controlled reaction.

  • Preparation: Conduct this procedure in a chemical fume hood while wearing all required PPE. Place a suitable reaction vessel (e.g., a large beaker) in a secondary containment tray.

  • Dilution: If the solution is concentrated, dilute it slowly with cold water to manage heat generation.

  • pH Monitoring: Place a calibrated pH meter or have pH paper ready to monitor the reaction.

  • Neutralization: Slowly and with stirring, add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃) to the acidic waste.[13]

  • Control: Monitor the pH and observe for any signs of excessive gas evolution or temperature increase. Add the base in small portions until the pH is between 6.0 and 8.0.

  • Final Disposal: Transfer the neutralized solution to a labeled hazardous waste container as described in Protocol 1.

Protocol 3: Final Disposal by Licensed Vendor

The ultimate disposal of 2,6-Dimethylpiperidin-4-ol hydrochloride must be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4]

  • Incineration: High-temperature incineration is the preferred method for many organic compounds, including those containing nitrogen.[14][15][16] In a controlled incinerator operating at temperatures between 1800°F and 2200°F, the compound is oxidized to carbon dioxide, water, nitrogen oxides, and hydrogen chloride.[17] The resulting acid gases are removed by scrubbers in the facility's emission control system.[17][18]

  • Landfilling: In some cases, and in compliance with local regulations, the solidified and stabilized waste may be sent to a secure hazardous waste landfill.[14]

Emergency Procedures: Accidental Spills

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[3]

  • Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[19] Do not use combustible materials like paper towels. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Cleanup: While wearing appropriate PPE, carefully collect the absorbed material or spilled solid into a designated hazardous waste container.[3][19]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and your institution's EHS office.

Hierarchy of Controls

A foundational concept in laboratory safety is the hierarchy of controls. This framework prioritizes safety measures to minimize risk, with PPE being the last line of defense.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Disposal elimination Elimination / Substitution (Use a less hazardous chemical) engineering Engineering Controls (Use of a chemical fume hood) elimination->engineering admin Administrative Controls (SOPs, Training, Labeling) engineering->admin ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin->ppe

Caption: Hierarchy of controls, prioritizing the most effective safety measures.

By integrating these protocols and principles into your laboratory's Chemical Hygiene Plan, you ensure not only regulatory compliance but also the protection of researchers and the environment. This commitment to responsible chemical stewardship is fundamental to scientific integrity and operational excellence.

References

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Comprehensive Safety and Handling Guide for 2,6-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2,6-Dimethylpiperidin-4-ol hydrochloride. As a substituted piperidine derivative, this compound warrants careful handling based on the known hazard profiles of structurally similar chemicals. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain the integrity of research activities.

Hazard Identification and Risk Assessment

  • Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[1][2][3][4][5][6][7]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4][5][6][7][8]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3]

  • Acute Oral Toxicity: May be harmful if swallowed.[6][7][9]

Based on this data, it is imperative to treat 2,6-Dimethylpiperidin-4-ol hydrochloride as a hazardous substance and to implement the following engineering controls and personal protective equipment protocols.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure. All work with 2,6-Dimethylpiperidin-4-ol hydrochloride, particularly when handling the solid powder, must be conducted in a designated area with the following controls in place:

  • Chemical Fume Hood: All weighing, transferring, and solution preparations must be performed inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[10]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[1][11]

  • Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the handling area.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE Selection Table
Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldTightly fitting safety goggles are essential to prevent contact with dust particles. A face shield should be worn over goggles during procedures with a high splash potential, such as when dissolving the solid or transferring solutions.[1][12][13]
Hands Chemical-Resistant GlovesWear gloves tested according to standards like EN 374. Nitrile gloves are a common choice, but it is crucial to double-check the manufacturer's compatibility chart for piperidine derivatives. Always inspect gloves for tears or punctures before use and practice proper removal technique to avoid self-contamination.[1][12]
Body Laboratory CoatA buttoned, long-sleeved laboratory coat serves as a primary barrier against accidental spills. For larger quantities or higher-risk operations, a chemical-resistant apron over the lab coat is recommended.[1][13]
Respiratory NIOSH-Approved RespiratorA surgical N-95 respirator is recommended when handling the powder outside of a fume hood (a practice that should be avoided) or if there is a risk of aerosol generation that cannot be fully contained.[14] Proper fit-testing and training are required for respirator use.[14]

Operational Plan for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following step-by-step process outlines the safe handling of 2,6-Dimethylpiperidin-4-ol hydrochloride from receipt to use.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][11]

    • The container must be kept tightly closed when not in use.[8][11][15]

  • Preparation for Use:

    • Before handling, ensure all required engineering controls are operational and all necessary PPE is donned correctly.

    • Prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood to contain any dust.

    • Use non-sparking tools to prevent ignition sources, as related compounds can be flammable.[1][8][11]

    • To avoid static discharge, which can cause dust to disperse, ground all equipment where necessary.[8][11]

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution and Use:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath for cooling.

    • Keep all containers with the chemical clearly labeled.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling 2,6-Dimethylpiperidin-4-ol hydrochloride.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase start Start: Receive Chemical check_storage Verify Proper Storage Conditions start->check_storage Inspect don_ppe Don All Required PPE check_storage->don_ppe Proceed prep_hood Prepare Fume Hood Workspace don_ppe->prep_hood weigh Weigh Compound prep_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve clean Clean Equipment dissolve->clean Post-Experiment dispose_waste Segregate & Label Hazardous Waste clean->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash finish End wash->finish

Caption: Workflow for handling 2,6-Dimethylpiperidin-4-ol hydrochloride.

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Collect the material in a sealed container labeled as "Hazardous Waste."

    • Clean the spill area with a damp cloth, and dispose of all cleaning materials as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste materials contaminated with 2,6-Dimethylpiperidin-4-ol hydrochloride must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated solids (e.g., weigh boats, gloves, bench paper) and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical constituents.[16]

  • Disposal: The disposal of the waste must be conducted through the institution's environmental health and safety office, following all local, state, and federal regulations.[8][16] Do not dispose of this chemical down the drain.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.